molecular formula C20H38O2 B13791135 Heptadecyl acrylate CAS No. 28343-58-0

Heptadecyl acrylate

Cat. No.: B13791135
CAS No.: 28343-58-0
M. Wt: 310.5 g/mol
InChI Key: KVILQFSLJDTWPU-UHFFFAOYSA-N
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Description

Heptadecyl acrylate is a useful research compound. Its molecular formula is C20H38O2 and its molecular weight is 310.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

28343-58-0

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

heptadecyl prop-2-enoate

InChI

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(21)4-2/h4H,2-3,5-19H2,1H3

InChI Key

KVILQFSLJDTWPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCOC(=O)C=C

Origin of Product

United States

Foundational & Exploratory

Heptadecyl acrylate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Heptadecyl Acrylate (B77674): Chemical Properties and Structure

Introduction

Heptadecyl acrylate (C17A) is a monofunctional acrylate monomer characterized by a long, hydrophobic heptadecyl chain attached to an acrylic acid ester.[1] This structure imparts significant hydrophobicity, flexibility, and weatherability to polymers derived from it.[1][2] As a versatile raw material, it is used in the synthesis of a wide range of polymers and serves as a valuable feedstock for various chemical syntheses due to its high reactivity and ability to undergo addition reactions.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, reactivity, and handling for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is the ester of acrylic acid and heptadecanol. Its structure consists of a seventeen-carbon alkyl chain linked to an acrylate functional group.

  • IUPAC Name : heptadecyl prop-2-enoate[4]

  • Synonyms : Heptadecyl 2-propenoate, Acrylic acid heptadecyl ester[4][5][6]

  • CAS Number : 28343-58-0[4][5][6][7][8], 1473386-36-5 (for the branched isomer)[1][3]

  • Molecular Formula : C₂₀H₃₈O₂[3][4][5][6][7]

  • SMILES : CCCCCCCCCCCCCCCCCOC(=O)C=C[4][7]

cluster_acrylate Acrylate Group cluster_alkyl Heptadecyl Chain C1 C C2 C C1->C2 H1 H C1->H1 H2 H C1->H2 O1 O C2->O1 O2 O C2->O2 C3 C O1->C3 H3 H C3->H3 CH2_16 (CH₂)₁₆ C3->CH2_16 -O- CH3 CH₃ CH2_16->CH3

Fig. 1: Simplified structure of this compound.

Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature.[1][3] Its key physical and chemical properties are summarized in the tables below.

Quantitative Physical and Chemical Data
PropertyValueConditionsSource(s)
Molecular Weight 310.5 g/mol [1][3][4]
Density 0.87 g/cm³@ 25 °C[1][3]
0.869 g/cm³(Predicted)[7][9]
0.881 g/cm³@ 20.1 °C
Boiling Point > 174 °C[1][3]
385.6 °C@ 760 mmHg (Predicted)[7][9]
Melting Point < -100 °C[1][3]
Flash Point 173.5 °CClosed Cup (ISO 2719)[10]
234 °C[1]
Vapor Pressure 0.000125 hPa@ 32 °C[1][3]
Viscosity 11 mPa·s[1][3]
Water Solubility < 30 µg/L@ 20 °C
logP (Octanol/Water) 9.2@ 25 °C (OECD 117)[10]
8.29[5]
Glass Transition (Tg) -72 °C[1]
-105 °C(Measured)[10]
Typical Product Specifications
ParameterSpecificationAnalytical MethodSource(s)
Assay/Purity min. 94%Gas Chromatography[1][3]
Acid Content max. 0.05% (as acrylic acid)ASTM D 1613[3]
Water Content max. 0.1%ASTM E 203[1][3]
Color max. 100 APHAASTM D 1209[3]
Standard Stabilization 175 ± 25 ppm MEHQHPLC[1][3]

Reactivity and Polymerization

This compound is a highly reactive monomer that readily undergoes polymerization.[1][2] Its primary reactivity stems from the acrylate group, which can participate in free-radical polymerization to form homopolymers or copolymers.

It can be copolymerized with a wide variety of other monomers, including:

  • (Meth)acrylic acid and its salts, amides, and esters[1][2][3]

  • Acrylonitrile[1][2][3]

  • Maleic acid esters[1][2][3]

  • Vinyl acetate (B1210297) and vinyl chloride[1][2][3]

  • Styrene and butadiene[1][2][3]

This copolymerization allows for the tailoring of polymer properties for specific applications. The long heptadecyl chain imparts hydrophobicity, chemical resistance, flexibility, and a low glass transition temperature to the resulting polymers.[1][2] It is also a useful starting material for chemical synthesis, as it readily undergoes addition reactions with many organic and inorganic compounds.[1][2][3]

Monomer This compound (Monomer) Polymer Poly(this compound) (Homopolymer) Monomer->Polymer Propagation Copolymer Copolymer Monomer->Copolymer Initiator Radical Initiator (e.g., AIBN, BPO) Initiator->Monomer Initiation OtherMonomer Other Monomers (e.g., Styrene, MMA) OtherMonomer->Copolymer

Fig. 2: General polymerization pathways for this compound.

Experimental Protocols

While specific synthesis protocols are proprietary, the quality and properties of this compound are typically verified using standardized analytical methods.

Analytical Methods Cited
  • Assay : The purity of the monomer is determined by Gas Chromatography (GC).[3]

  • Acid Content : Titrimetric methods, such as ASTM D 1613, are used to quantify the residual acid content.[3]

  • Water Content : The Karl Fischer titration method, outlined in ASTM E 203, is employed to measure water content.[3]

  • Color : The APHA color scale (ASTM D 1209) is used to assess the color of the liquid monomer.[3]

  • Stabilizer Content : High-Performance Liquid Chromatography (HPLC) is used to quantify the concentration of the MEHQ inhibitor.[3] An example application note demonstrates the analysis of this compound using reverse-phase (RP) HPLC with a mobile phase of acetonitrile, water, and an acid modifier.[5]

General Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for analyzing this compound via HPLC, for instance, to determine stabilizer concentration.

A Sample Preparation (Dilution in Mobile Phase) B HPLC System Setup (Column: Newcrom R1, Mobile Phase: MeCN/H₂O/Acid) C Sample Injection (Autosampler or Manual) B->C D Chromatographic Separation (Analyte travels through column) C->D E Detection (UV or MS Detector) D->E F Data Analysis (Quantification based on peak area) E->F

Fig. 3: General workflow for HPLC analysis of this compound.

Applications in Research and Development

This compound's unique properties make it a valuable monomer in materials science and potentially in drug development.

  • Polymer Synthesis : Its primary application is as a monomer to produce polymers with specific characteristics such as high hydrophobicity, low shrinkage, chemical resistance, adhesion, and flexibility.[1][2]

  • Lubricants : It is used in the production of high-temperature, high-shear (HTHS) and fuel-efficient lubricants.[1]

  • Biomedical Potential : Although direct experimental data is limited, long-chain alkyl acrylates are explored for creating hydrophobic and biodegradable polymers.[11] These materials are candidates for applications in controlled drug delivery of hydrophobic drugs and as biocompatible coatings for medical devices.[11]

Safety and Handling

This compound requires careful handling to ensure safety and maintain product integrity. It is classified as causing skin irritation and may cause an allergic skin reaction.[12]

Key Handling and Storage Recommendations:

  • Preventing Polymerization : The product is stabilized, typically with MEHQ. To prevent spontaneous polymerization, it must always be stored under air, never under inert gases like nitrogen, as oxygen is required for the stabilizer to function effectively.[1][10]

  • Storage Conditions : Storage temperature should not exceed 35°C.[1] It should be protected from heat, UV light, and other high-energy radiation.[10]

  • Materials : The preferred construction material for storage tanks and pipes (B44673) is stainless steel.[1][3] Carbon steel can be used, but rust formation may be an issue.[3]

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields, and appropriate work clothing to avoid skin and eye contact.[10][12]

cluster_conditions Critical Conditions cluster_avoid Hazards to Avoid Storage This compound Storage & Handling Air Store Under Air (Oxygen Required) Storage->Air Temp Temperature < 35°C Storage->Temp Stabilizer Ensure Stabilizer (e.g., MEHQ) is Present Storage->Stabilizer Heat Heat & Ignition Sources Storage->Heat UV UV Light / Radiation Storage->UV Inert Inert Gas Blanketing Storage->Inert

Fig. 4: Key safety considerations for storing this compound.

References

Heptadecyl acrylate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Heptadecyl Acrylate (B77674) for Researchers and Drug Development Professionals

Heptadecyl acrylate is a long-chain alkyl acrylate monomer utilized in the synthesis of polymers with tailored hydrophobic properties. Its molecular structure, featuring a C17 alkyl chain, imparts significant hydrophobicity to polymers, making it a valuable component in formulations for various fields, including materials science and potentially drug delivery. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and analytical methods, with a focus on its relevance to research and development.

Chemical Identity and Properties

This compound, also known as heptadecyl 2-propenoate, is the ester of heptadecyl alcohol and acrylic acid.[1][2] Its fundamental properties are summarized below.

Molecular Formula: C₂₀H₃₈O₂[1][3][4][5]

CAS Number: 28343-58-0[1][3][4]

Physicochemical Data

The physicochemical properties of this compound are crucial for its application in polymer science and formulation development. The following table summarizes key data, primarily based on information for this compound and its close structural analogs.

PropertyValue
Molecular Weight 310.5 g/mol
Appearance Clear, colorless liquid
Density 0.87 g/cm³ at 25 °C
Boiling Point >174 °C
Melting Point < -100 °C
Flash Point 234 °C
Viscosity 11 mPa·s
Glass Transition Temp. (Tg) -72 °C
Water Solubility Insoluble (predicted)

(Data compiled from available information on this compound and its analogs)

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of heptadecyl alcohol with an acrylic acid derivative. A general workflow for this process is outlined below. The synthesis of long-chain alkyl acrylates can also be performed via microwave-assisted direct melting esterification, which has been shown to significantly increase the reaction rate for similar compounds like hexadecyl acrylate.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow Reactants Heptadecyl Alcohol + Acrylic Acid Derivative Reaction Esterification Reaction (Acid Catalyst, e.g., p-TSA) Reactants->Reaction Heat Quenching Reaction Quenching (e.g., NaHCO3 solution) Reaction->Quenching Extraction Organic Phase Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Drying Drying of Organic Phase (e.g., with Na2SO4) Extraction->Drying Filtration Filtration Drying->Filtration Purification Purification (e.g., Column Chromatography) Filtration->Purification Solvent Evaporation Final_Product This compound Purification->Final_Product

A generalized workflow for the synthesis and purification of this compound.
Illustrative Experimental Protocol: Esterification

The following protocol is a generalized procedure for the synthesis of a long-chain alkyl acrylate, which can be adapted for this compound.

Materials:

  • Heptadecyl alcohol

  • Acryloyl chloride (or acrylic acid)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

  • Acid scavenger (e.g., triethylamine, if using acryloyl chloride) or acid catalyst (e.g., p-toluenesulfonic acid, if using acrylic acid)

  • Inhibitor of polymerization (e.g., hydroquinone)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve heptadecyl alcohol (1 equivalent) and a polymerization inhibitor in the anhydrous solvent.

  • If using acryloyl chloride, add the acid scavenger (1.1 equivalents). Cool the mixture in an ice bath.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Polymerization and Applications in Drug Development

This compound is a monofunctional monomer that readily forms homopolymers and copolymers through free-radical polymerization.[6] The long hydrophobic heptadecyl chain is a key feature that influences the properties of the resulting polymers.

Copolymers of this compound can be prepared with a variety of other monomers, such as (meth)acrylic acid and its esters, acrylonitrile, styrene, and vinyl acetate, to tune the properties of the final polymer.[6]

Role in Drug Delivery Systems

The hydrophobicity imparted by the heptadecyl chain makes polymers derived from this monomer of interest in drug delivery applications. These polymers can be designed to form nanoparticles, micelles, or hydrogels for the encapsulation and controlled release of lipophilic drugs.[3] The hydrophobic domains created by the this compound units can serve as reservoirs for poorly water-soluble therapeutic agents, potentially enhancing their bioavailability and stability.

While specific signaling pathways directly modulated by this compound are not established, its use in drug delivery vehicles is a strategy to improve the therapeutic index of encapsulated drugs by altering their pharmacokinetics and biodistribution.

Logical Framework for Polymer-Based Drug Delivery

Drug_Delivery_Logic Monomers This compound + Co-monomers Polymerization Polymerization Monomers->Polymerization Polymer Amphiphilic Block Copolymer Polymerization->Polymer SelfAssembly Self-Assembly in Aqueous Medium Polymer->SelfAssembly Nanocarrier Nanocarrier Formation (e.g., Micelle, Nanoparticle) SelfAssembly->Nanocarrier DrugLoading Drug Encapsulation Nanocarrier->DrugLoading DrugDelivery Targeted Drug Delivery & Controlled Release DrugLoading->DrugDelivery

Conceptual pathway for developing this compound-based polymers for drug delivery.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase HPLC method can be employed for its separation and quantification.

General HPLC Protocol
  • Column: A C18 reversed-phase column (e.g., ZORBAX SB-AQ, 250 mm × 4.6 mm, 5 µm) is often suitable for separating acrylates.[7]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is typically effective.[7] For mass spectrometry (MS) detection, a volatile acid like formic acid can be added to the mobile phase.

  • Detector: A diode-array detector (DAD) can be used for quantification, with the detection wavelength set to the UV maximum of the acrylate, which is typically around 210 nm.[7]

  • Sample Preparation: Samples containing this compound should be dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile, and filtered before injection.

This technical guide provides a foundational understanding of this compound for its potential use in research and drug development. The combination of its hydrophobic nature and polymerizability makes it a versatile monomer for creating advanced materials and drug delivery systems. Further research into its biocompatibility and the in vivo behavior of its polymers will be crucial for its translation into biomedical applications.

References

An In-depth Technical Guide to the Physical Properties of Heptadecyl Acrylate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecyl acrylate (B77674) (C17A) is a long-chain alkyl acrylate monomer that serves as a crucial building block in the synthesis of a diverse range of polymers. Its characteristic hydrophobic nature, conferred by the long heptadecyl chain, combined with the reactivity of the acrylate group, makes it a valuable component in the formulation of materials with tailored properties. This technical guide provides a comprehensive overview of the core physical properties of Heptadecyl acrylate monomer, offering essential data and methodologies for professionals in research and development.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, processing, and the properties of the resulting polymers. A summary of these key properties is presented in the table below.

Data Presentation: Physical Properties of this compound
PropertyValueUnitsNotes
Molecular Weight 310.5 g/mol [1][2]
Appearance Clear, colorless liquid-At room temperature
Density 0.87g/cm³At 25 °C
Boiling Point > 174°C
Melting Point < -100°C
Viscosity 11mPa·sAt 25 °C
Vapor Pressure 0.000125hPaAt 32 °C
Flash Point 146.5°C
CAS Number 28343-58-0-[1][2]

Solubility Profile

The solubility of this compound is a critical parameter for its use in polymerization reactions and formulations. Due to its long alkyl chain, this compound is a hydrophobic monomer.[3]

  • Water Solubility: It is sparingly soluble in water.

  • Organic Solvent Solubility: It is soluble in a range of common organic solvents. The solubility of acrylate esters is generally dictated by the nature of the side chain.[4] For long-chain acrylates like this compound, solubility is higher in non-polar and moderately polar solvents such as:

    • Toluene

    • Anisole

    • Dichloromethane

    • Methanol (in which it is used for precipitation of the polymer)[5]

The principle of "like dissolves like" is applicable, where its hydrophobic nature dictates its miscibility with organic solvents.

Experimental Protocols for Physical Property Determination

Density Measurement

The density of a liquid monomer like this compound can be accurately determined using a pycnometer or a digital density meter .

  • Pycnometer Method:

    • The pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is first weighed empty and dry.

    • It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again to determine its volume.

    • The pycnometer is then thoroughly dried and filled with this compound.

    • The weight of the pycnometer filled with the monomer is recorded.

    • The density is calculated by dividing the mass of the monomer by the volume of the pycnometer.

Boiling Point Determination

The boiling point can be determined using ebulliometry .

  • A small sample of this compound is placed in a boiling tube equipped with a thermometer and a capillary tube sealed at one end.

  • The boiling tube is heated in a heating bath (e.g., an oil bath).

  • As the temperature rises, a continuous stream of bubbles will emerge from the capillary tube.

  • The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Melting Point Determination

For substances with very low melting points like this compound (< -100 °C), a cryostat with a specialized melting point apparatus is used.

  • A sample of the monomer is frozen.

  • The frozen sample is then slowly warmed in the cryostat.

  • The temperature at which the first signs of melting are observed and the temperature at which the last solid melts are recorded to determine the melting range.

Viscosity Measurement

The viscosity of this compound can be measured using a viscometer , such as a cone-and-plate or a concentric cylinder viscometer.

  • A sample of the monomer is placed in the viscometer.

  • The apparatus applies a defined shear stress or shear rate to the liquid.

  • The resulting shear rate or shear stress is measured.

  • The viscosity is then calculated from these parameters. The measurement is typically performed at a controlled temperature (e.g., 25 °C).

Refractive Index Measurement

The refractive index of a liquid monomer is typically determined using an Abbe refractometer .

  • A few drops of this compound are placed on the prism of the refractometer.

  • The prism is closed, and a light source is directed through the sample.

  • The user looks through the eyepiece and adjusts the instrument until the boundary line between the light and dark regions is sharp and centered.

  • The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Mandatory Visualizations

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of this compound monomer.

G cluster_0 Sample Preparation cluster_1 Physical Property Measurement cluster_2 Data Analysis and Reporting Sample This compound Monomer Sample Purification Purification (if necessary) Sample->Purification Density Density (Pycnometer/Digital Density Meter) Purification->Density BoilingPoint Boiling Point (Ebulliometry) Purification->BoilingPoint MeltingPoint Melting Point (Cryostat) Purification->MeltingPoint Viscosity Viscosity (Viscometer) Purification->Viscosity RefractiveIndex Refractive Index (Abbe Refractometer) Purification->RefractiveIndex DataCompilation Data Compilation and Tabulation Density->DataCompilation BoilingPoint->DataCompilation MeltingPoint->DataCompilation Viscosity->DataCompilation RefractiveIndex->DataCompilation Report Technical Report Generation DataCompilation->Report

Caption: Workflow for Physical Property Characterization.

Relationship Between Molecular Structure and Physical Properties

This diagram illustrates the conceptual relationship between the molecular structure of this compound and its key physical properties.

G cluster_0 Molecular Structure of this compound cluster_1 Resulting Physical Properties Structure This compound (C20H38O2) HeptadecylChain Long Heptadecyl Chain (C17H35) Structure->HeptadecylChain contributes to AcrylateGroup Acrylate Group (CH2=CHCOO-) Structure->AcrylateGroup contains Hydrophobicity Hydrophobicity HeptadecylChain->Hydrophobicity imparts LowVolatility Low Volatility / High Boiling Point HeptadecylChain->LowVolatility leads to LowMeltingPoint Low Melting Point HeptadecylChain->LowMeltingPoint results in Reactivity Reactivity in Polymerization AcrylateGroup->Reactivity provides

Caption: Structure-Property Relationship.

Conclusion

The physical properties of this compound monomer are integral to its application in polymer science and material development. Its long alkyl chain imparts significant hydrophobicity and a low melting point, while the acrylate functionality provides a reactive site for polymerization.[3] This unique combination of characteristics allows for the synthesis of polymers with desirable properties such as flexibility, water resistance, and adhesion. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals working with this versatile monomer.

References

Synthesis of Heptadecyl Acrylate from Heptadecanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for producing heptadecyl acrylate (B77674) from heptadecanol. Heptadecyl acrylate, a long-chain alkyl acrylate, is a valuable monomer in polymer synthesis, imparting hydrophobicity, flexibility, and adhesion to copolymers. Its applications are found in specialty coatings, adhesives, and as a modifying agent in various polymeric systems. This document outlines the core methodologies for its synthesis, including direct esterification and transesterification, providing detailed experimental protocols and quantitative data to support researchers in the lab.

Synthetic Methodologies

The synthesis of this compound from heptadecanol is primarily achieved through two well-established chemical reactions: direct esterification and transesterification.

  • Direct Esterification: This method involves the direct reaction of heptadecanol with acrylic acid, typically in the presence of an acid catalyst and a polymerization inhibitor. The reaction produces this compound and water as a byproduct. To drive the reaction to completion, the water is continuously removed from the reaction mixture, often through azeotropic distillation.

  • Transesterification: This process involves the reaction of heptadecanol with a more volatile acrylate ester, such as methyl acrylate or ethyl acrylate, in the presence of a catalyst. The reaction results in the formation of this compound and a volatile alcohol byproduct (methanol or ethanol), which is removed to shift the equilibrium towards the product.

Direct Esterification of Heptadecanol

Direct esterification is a common and effective method for the synthesis of this compound. The use of an acid catalyst, such as methanesulfonic acid or p-toluenesulfonic acid, is crucial for achieving a reasonable reaction rate. A polymerization inhibitor is also essential to prevent the self-polymerization of acrylic acid and the resulting this compound product.

Signaling Pathway for Direct Esterification

G Heptadecanol Heptadecanol Intermediate Protonated Acrylic Acid Heptadecanol->Intermediate Nucleophilic Attack AcrylicAcid Acrylic Acid AcrylicAcid->Intermediate Catalyst Acid Catalyst (e.g., Methanesulfonic Acid) Catalyst->AcrylicAcid Protonation Inhibitor Polymerization Inhibitor (e.g., MEHQ) Inhibitor->AcrylicAcid Prevents Polymerization Product This compound Inhibitor->Product Prevents Polymerization Intermediate->Product Byproduct Water Product->Byproduct Removal Water Removal (Azeotropic Distillation) Byproduct->Removal

Caption: Direct esterification of heptadecanol with acrylic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a patented method for the esterification of a C17 alkanol mixture with acrylic acid.[1]

  • Materials:

    • Cyclohexane (B81311)

    • Heptadecanol (with a mean degree of branching of approximately 3.0)

    • Stabilizer (e.g., MEHQ - hydroquinone (B1673460) monomethyl ether)

    • Hypophosphorous acid

    • Copper(II) chloride solution

    • Acrylic acid

    • Methanesulfonic acid

    • Sodium chloride solution

    • Aqueous sodium hydroxide (B78521) solution

  • Procedure:

    • In a reaction vessel equipped for reflux and water separation, charge cyclohexane, heptadecanol, the stabilizer (MEHQ), hypophosphorous acid, and the copper(II) chloride solution.

    • Add acrylic acid to the mixture.

    • Heat the mixture under an air atmosphere.

    • Add methanesulfonic acid to catalyze the reaction.

    • Continuously separate the water byproduct under reflux.

    • After the reaction is complete, cool the reaction solution.

    • Wash the cooled solution with a sodium chloride solution followed by an aqueous sodium hydroxide solution.

    • Separate the cyclohexane phase.

    • Remove the solvent under reduced pressure to obtain this compound.

  • Quantitative Data:

    • Yield: 89%

    • Purity: >95%

Protocol 2: Representative Synthesis of a Long-Chain Acrylate (Octadecyl Acrylate)

This protocol describes the synthesis of octadecyl acrylate, a structurally similar long-chain acrylate, and can be adapted for this compound.

  • Materials:

    • Octadecanol

    • Polymerization inhibitor (e.g., thiodiphenylamine)

    • Acrylic acid

    • Catalyst (e.g., p-toluenesulfonic acid)

    • Aqueous sodium hydroxide solution

  • Procedure:

    • In a 500ml four-hole flask equipped with a thermometer, stirrer, and reflux condenser, add 76.0g of octadecanol and 0.9g of thiodiphenylamine.

    • Heat the mixture to 60°C until the octadecanol is completely melted.

    • Successively add 25.0g of acrylic acid and 1g of p-toluenesulfonic acid.

    • Heat the mixture to 100-120°C and reflux for approximately 2.5 hours.

    • Attach a water trap to the apparatus to collect the water byproduct.

    • After the majority of the water has been separated, increase the temperature to 140°C and maintain it for 3.5 hours.

    • Monitor the amount of water collected; when it approaches the theoretical yield, the esterification is considered substantially complete.

    • Stop heating and remove unreacted acrylic acid and residual water by vacuum distillation.

    • Pour the product into a beaker and wash with a 5% (w/w) aqueous sodium hydroxide solution to remove residual catalyst, inhibitor, and acrylic acid.

    • Wash with water until the product is neutral.

    • Dry the product under vacuum at 40°C for 8 hours to obtain waxy solid octadecyl acrylate.

  • Quantitative Data:

    • Total Reaction Time: 6 hours

    • Yield: 94.3%

Summary of Quantitative Data for Direct Esterification
ParameterProtocol 1 (this compound)[1]Protocol 2 (Octadecyl Acrylate)
Reactants Heptadecanol, Acrylic AcidOctadecanol, Acrylic Acid
Catalyst Methanesulfonic Acidp-Toluenesulfonic Acid
Solvent CyclohexaneNone (Melt Esterification)
Reaction Temp. Reflux100-140°C
Reaction Time Not specified6 hours
Yield 89%94.3%
Purity >95%Not specified

Transesterification

Transesterification offers an alternative route to direct esterification, particularly when aiming to avoid the direct use of acrylic acid. This method is a reversible reaction where an alcohol is exchanged in an ester.

Common catalysts for transesterification include:

  • Alkali catalysts: Sodium hydroxide, potassium hydroxide.[2]

  • Acid catalysts: Sulfuric acid, p-toluenesulfonic acid.

  • Organometallic catalysts: Tin or titanium-based catalysts.

The lower boiling point alcohol byproduct (e.g., methanol) is continuously removed by distillation to drive the equilibrium towards the formation of the desired this compound.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G cluster_0 Reaction Stage cluster_1 Work-up and Purification Reactants Heptadecanol + Acrylic Acid/Alkyl Acrylate Catalyst Catalyst Addition Reactants->Catalyst Inhibitor Inhibitor Addition Catalyst->Inhibitor Reaction Heating and Stirring (with byproduct removal) Inhibitor->Reaction Quenching Cooling and Quenching Reaction->Quenching Washing Washing (e.g., with NaOH(aq) and Water) Quenching->Washing Drying Drying of Organic Phase Washing->Drying SolventRemoval Solvent Removal (Vacuum Distillation) Drying->SolventRemoval FinalProduct Purified this compound SolventRemoval->FinalProduct

Caption: Generalized workflow for this compound synthesis.

Conclusion

The synthesis of this compound from heptadecanol can be effectively achieved through direct esterification, with detailed protocols available that demonstrate high yields and purity. While transesterification presents a viable alternative, specific procedural details for the C17 chain are less documented in readily accessible literature. The choice of method will depend on the available starting materials, desired purity, and process scalability. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of polymer and materials science.

References

Heptadecyl Acrylate: A Comprehensive Technical Guide to Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecyl acrylate (B77674) (C17A) is a long-chain alkyl acrylate monomer that offers a unique combination of hydrophobicity, flexibility, and reactivity. Its chemical behavior is primarily dictated by the electron-poor double bond of the acrylate moiety, making it highly susceptible to polymerization and a variety of addition reactions. This technical guide provides an in-depth analysis of the reactivity and stability of heptadecyl acrylate, compiling essential data for its safe handling, storage, and application in research and development. The document details its polymerization kinetics, thermal and photolytic stability, and susceptibility to hydrolysis and other chemical reactions. Detailed experimental protocols for assessing these properties are also provided to aid in practical laboratory settings.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a high molecular weight and a low glass transition temperature (Tg).[1] Its long alkyl chain imparts significant hydrophobic character. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound (C17A)

PropertyValueReference
Molecular Formula C₂₀H₃₈O₂[2]
Molecular Weight 310.5 g/mol [1][2]
Appearance Clear, colorless liquid[1]
Purity min. 94%[1]
Acid Value max. 0.05%[1]
Water Content max. 0.1%[1]
Density 0.87 g/cm³ at 25 °C[1]
Boiling Point >174 °C[1]
Melting Point < -100 °C[1]
Flash Point 234 °C[1]
Vapor Pressure 0.000125 hPa at 32 °C[1]
Viscosity 11 mPa·s[1]
Glass Transition Temp. (Tg) -72 °C[1]
n-octanol/water partition coefficient (log Pow) 9.2 at 25 °C[3]
Solubility in water < 30 µg/L at 20 °C[3]

Reactivity Profile

The reactivity of this compound is dominated by the acrylic functional group. It readily participates in addition reactions and is highly prone to polymerization.[1][4]

Polymerization

This compound can undergo homopolymerization and can be copolymerized with a wide range of other monomers.[1][4] These include (meth)acrylic acid and its salts, amides, and esters, as well as acrylonitrile, maleic esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, and butadiene.[1][4]

The polymerization is a radical chain reaction that can be initiated by heat, ultraviolet (UV) radiation, or chemical initiators such as peroxides.[3] The reaction is exothermic and can be violent if not controlled, leading to a rapid increase in temperature and pressure.[3]

A key parameter governing the polymerization rate is the propagation rate coefficient (kp). For this compound (in a 1 M solution with butyl acetate), the Arrhenius parameters for kp have been determined, as shown in Table 2.

Table 2: Arrhenius Parameters for the Propagation Rate Coefficient (kp) of this compound

ParameterValueReference
Pre-exponential Factor (A) 8.15 x 10⁶ L·mol⁻¹·s⁻¹[5]
Activation Energy (Ea) 14.66 kJ·mol⁻¹[5]

The polymerization process can be visualized as a chain reaction involving initiation, propagation, and termination steps.

Caption: Free Radical Polymerization Pathway.

Addition Reactions

This compound readily undergoes addition reactions with a variety of organic and inorganic compounds, making it a versatile starting material for chemical synthesis.[1][4] The electron-deficient double bond is susceptible to nucleophilic attack in Michael-type additions.

Stability

The stability of this compound is a critical consideration for its storage and handling to prevent unintended polymerization.

Thermal Stability

This compound is sensitive to heat, which can initiate spontaneous polymerization.[3] This polymerization is exothermic and can become a runaway reaction if not controlled.[3] Therefore, it is crucial to store the monomer at temperatures below 35 °C.[1][6]

Photolytic Stability

Exposure to ultraviolet (UV) radiation or other high-energy radiation can also trigger polymerization.[3][7] Direct sunlight should be avoided during storage and handling.[7]

Chemical Stability and Storage

To prevent spontaneous polymerization during storage, this compound is typically supplied with a stabilizer, such as the monomethyl ether of hydroquinone (B1673460) (MeHQ).[1] The effectiveness of these stabilizers is dependent on the presence of dissolved oxygen.[1][6] Therefore, the monomer must always be stored under air and never under an inert atmosphere.[1][6]

The expected storage stability under these recommended conditions is one year.[1] It is also advised to follow a "first-in-first-out" principle for storage to minimize the risk of overstorage.[1]

Contamination with substances that can initiate radical chain reactions, such as peroxides and oxidizing agents, poses a significant risk of spontaneous polymerization.[3][7] Iron(III) ions have also been identified as weak polymerization initiators.[4]

The following diagram illustrates the key factors influencing the stability of this compound.

G Figure 2. Factors Affecting this compound Stability cluster_stable Stable Conditions cluster_unstable Unstable Conditions / Polymerization Risk Storage < 35°C Storage < 35°C Presence of Stabilizer Presence of Stabilizer Presence of Oxygen Presence of Oxygen Absence of Contaminants Absence of Contaminants Heat (> 35°C) Heat (> 35°C) UV Radiation / Sunlight UV Radiation / Sunlight Inhibitor Loss Inhibitor Loss Oxygen Depletion Oxygen Depletion Contamination (e.g., Peroxides, Oxidizing Agents) Contamination (e.g., Peroxides, Oxidizing Agents) This compound This compound This compound->Storage < 35°C Maintains Stability This compound->Presence of Stabilizer This compound->Presence of Oxygen This compound->Absence of Contaminants This compound->Heat (> 35°C) Induces Polymerization This compound->UV Radiation / Sunlight This compound->Inhibitor Loss This compound->Oxygen Depletion This compound->Contamination (e.g., Peroxides, Oxidizing Agents)

Caption: Stability Influencing Factors.

Experimental Protocols

The following are detailed methodologies for assessing the reactivity and stability of this compound. These protocols are based on established techniques for similar acrylate monomers and can be adapted for specific experimental needs.

Determination of Polymerization Kinetics by Pulsed Laser Polymerization-Size Exclusion Chromatography (PLP-SEC)

This method is used to determine the propagation rate coefficient (kp).

Objective: To measure the rate of chain growth during the free-radical polymerization of this compound.

Methodology:

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 M in butyl acetate) containing a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA).

  • PLP Experiment:

    • Place the sample in a temperature-controlled reaction cell.

    • Purge the sample with an inert gas (e.g., nitrogen) to remove oxygen.

    • Irradiate the sample with a pulsed excimer laser at a specific frequency and temperature. The laser pulses generate radicals that initiate polymerization.

    • The time between pulses allows for controlled polymer chain growth.

  • SEC Analysis:

    • Terminate the polymerization after a set time by adding an inhibitor.

    • Analyze the resulting polymer by size exclusion chromatography (SEC) to determine its molecular weight distribution. The position of the inflection point on the low molecular weight side of the distribution is related to the propagation rate coefficient.

  • Data Analysis: Calculate kp from the molecular weight at the inflection point and the time between laser pulses. Repeat the experiment at various temperatures to determine the Arrhenius parameters (A and Ea).

Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of thermally induced polymerization.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

  • DSC Analysis:

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • Record the heat flow to the sample as a function of temperature.

  • Data Analysis: The onset of polymerization is indicated by a sharp exothermic peak in the DSC thermogram. The temperature at the beginning of this peak is the onset temperature of polymerization.

Evaluation of Photolytic Stability by Photo-Differential Scanning Calorimetry (Photo-DSC)

Objective: To investigate the curing behavior of this compound upon exposure to UV radiation.

Methodology:

  • Sample Preparation: Mix this compound with a photoinitiator and place a small sample (5-10 mg) in an open aluminum DSC pan.

  • Photo-DSC Analysis:

    • Place the sample in the Photo-DSC cell, which is equipped with a UV light source.

    • Maintain the sample at a constant temperature (isothermal mode).

    • Expose the sample to UV light of a specific intensity and duration.

    • Measure the exothermic heat flow resulting from the photopolymerization.

  • Data Analysis: The total heat evolved is proportional to the degree of conversion. The rate of heat flow provides information about the kinetics of the photopolymerization.

Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of the ester group in this compound under defined pH and temperature conditions.

Methodology:

  • Sample Preparation: Prepare buffered aqueous solutions at different pH values (e.g., acidic, neutral, and basic).

  • Hydrolysis Experiment:

    • Disperse a known concentration of this compound in each buffer solution.

    • Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C).

    • At specific time intervals, withdraw aliquots from each solution.

  • Analysis:

    • Quench the reaction in the aliquots (e.g., by neutralization or addition of a solvent).

    • Quantify the amount of remaining this compound and/or the amount of acrylic acid and heptadecanol formed using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis under each condition.

The following workflow illustrates a general procedure for stability testing.

G Figure 3. General Workflow for Stability Testing Sample Preparation Prepare this compound in a suitable matrix Exposure to Stressor Incubate under specific conditions (e.g., Heat, UV, pH) Sample Preparation->Exposure to Stressor Time-Point Sampling Collect samples at pre-determined intervals Exposure to Stressor->Time-Point Sampling Analytical Measurement Quantify remaining monomer or degradation products (e.g., HPLC, GC) Time-Point Sampling->Analytical Measurement Data Analysis Determine rate of degradation or polymerization Analytical Measurement->Data Analysis Stability Assessment Assess Stability Profile Data Analysis->Stability Assessment

Caption: Stability Testing Workflow.

Conclusion

This compound is a highly reactive monomer with a stability profile that is critically dependent on storage and handling conditions. Its propensity for radical polymerization necessitates the presence of stabilizers and oxygen, and the avoidance of heat, UV radiation, and contaminants. The quantitative kinetic data for its polymerization and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to safely and effectively utilize this versatile monomer in their applications. A thorough understanding of its reactivity and stability is paramount to achieving reproducible results and ensuring laboratory safety.

References

Heptadecyl Acrylate: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of Heptadecyl acrylate (B77674), based on available Safety Data Sheet (SDS) information. The data herein is intended to support risk assessment and ensure safe laboratory and manufacturing practices.

Chemical and Physical Properties

Heptadecyl acrylate is a monofunctional acrylic ester characterized by a long, hydrophobic alkyl chain. This structure imparts properties such as high hydrophobicity, low volatility, and a low glass transition temperature.[1] These characteristics are crucial for its application in polymer synthesis, where it can be used to enhance flexibility, adhesion, and water resistance.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₀H₃₈O₂[1]
Molecular Weight 310.5 g/mol [1][2]
CAS Number 1473386-36-5[1]
Appearance Clear, colorless liquid[1]
Odor Almost odorless
Density 0.87 g/cm³ (at 25 °C)[1]
Melting Point < -100 °C[1]
Boiling Point > 174 °C (polymerizes)[1]
Flash Point 173.5 °C (ISO 2719, closed cup)
Vapor Pressure 0.000125 hPa (at 32 °C)[1]
Water Solubility < 30 µg/L (at 20 °C)[3]
Log P (octanol/water) 8.9[2]
Viscosity 11 mPa·s[1]
Glass Transition (Tg) -72 °C to -105 °C[1]

Toxicological Profile

This compound is classified as a skin irritant and a skin sensitizer. It may also cause respiratory irritation. The acute toxicity of this compound is considered low via dermal routes of exposure. A comprehensive summary of its toxicological data is provided in Table 2.

Table 2: Toxicological Data for this compound

EndpointSpeciesResultGuidelineSource(s)
Acute Dermal Toxicity (LD50) Rat> 5,000 mg/kg bwOECD 402[3]
Acute Oral Toxicity (LD50) Rat> 2,000 mg/kg bwOECD 423[3]
Skin Irritation/Corrosion RabbitIrritantOECD 404[3]
Eye Irritation/Corrosion RabbitNon-irritantOECD 405[3]
Skin Sensitization MouseSensitizingOECD 429 (LLNA)[3]
Respiratory Irritation -May cause respiratory irritation (H335)-[4]
Mutagenicity In vitroNot mutagenic in bacteria or mammalian cell culture-[3]
Reproductive/Developmental Toxicity RatNo indication of fertility impairment or teratogenic effectsOECD 421/422 (Screening)[3]
Repeated Dose Toxicity RatMay cause reversible liver damage after repeated high-dose ingestion-[3]

Note: A quantitative value for respiratory irritation (e.g., LC50) is not available. This is likely due to the substance's very low vapor pressure, which makes it difficult to generate atmospheres for inhalation testing that would lead to acute systemic toxicity.

Ecotoxicological Information

This compound is classified as toxic to aquatic life with long-lasting effects.[4] However, due to its very low water solubility, toxic effects are generally not observed in aquatic species at concentrations up to the limit of solubility.[3] Table 3 summarizes the available ecotoxicity data.

Table 3: Ecotoxicological Data for this compound

EndpointSpeciesResult (Nominal Concentration)GuidelineSource(s)
Acute Fish Toxicity (LL50, 96h) Danio rerio (Zebra fish)> 100 mg/LOECD 203
Acute Invertebrate Toxicity (NOEC, 48h) Daphnia magna> 100 mg/LOECD 202[3]
Algae Growth Inhibition (NOEC, 72h) Pseudokirchneriella subcapitata> 100 mg/LOECD 201[3]
Toxicity to Soil Organisms (LC50, 14d) Eisenia foetida (Earthworm)> 1,000 mg/kgOECD 207[4]
Biodegradation Activated sludgeModerately/partially biodegradable-[3]

Experimental Protocols

The toxicological and ecotoxicological data presented are primarily based on standardized OECD (Organisation for Economic Co-operation and Development) guidelines. A brief overview of the methodologies for the key cited experiments is provided below.

Acute Dermal Toxicity (OECD 402)

This guideline outlines a procedure to assess the toxicity of a substance when applied to the skin. A single dose of the test substance is applied to a shaved area of the skin of experimental animals (typically rats). The animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be lethal to 50% of the test population. For this compound, the LD50 was found to be greater than the limit dose of 5,000 mg/kg body weight, indicating very low acute dermal toxicity.[3]

Skin Irritation (OECD 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin. A small amount of the test substance is applied to a patch of skin on a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals after application. This compound is classified as a skin irritant based on the results of this test.[3]

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is a method for identifying chemicals that have the potential to cause skin sensitization (allergic contact dermatitis). The test substance is applied to the ears of mice for several consecutive days. The proliferation of lymphocytes in the lymph node draining the application site is then measured. A significant increase in lymphocyte proliferation indicates that the substance is a sensitizer. This compound tested positive in the LLNA, classifying it as a skin sensitizer.[3]

Aquatic Toxicity Testing (OECD 201, 202, 203)

These guidelines detail the methods for assessing the toxicity of chemicals to aquatic organisms.

  • OECD 203 (Fish, Acute Toxicity Test): Fish are exposed to the test substance for 96 hours, and mortality is observed.

  • OECD 202 (Daphnia sp., Acute Immobilisation Test): Aquatic invertebrates are exposed for 48 hours, and their immobilization is recorded.

  • OECD 201 (Alga, Growth Inhibition Test): Algae are exposed to the test substance for 72 hours, and the inhibition of growth is measured.

For this compound, no adverse effects were observed in these tests up to the substance's limit of water solubility.[3]

Handling and Emergency Procedures

Proper handling and emergency preparedness are critical when working with this compound. This includes using appropriate personal protective equipment (PPE) and having a clear plan for accidental releases.

Personal Protective Equipment (PPE) and Handling
  • Ventilation: Work in a well-ventilated area or use local exhaust ventilation to minimize exposure to vapors or mists.

  • Gloves: Wear protective gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Hygiene: Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[3]

Spill Response Workflow

A chemical spill should be handled promptly and safely. The following workflow diagram illustrates the general procedure for responding to a this compound spill.

Spill_Response_Workflow start Spill Occurs assess Assess Situation (Size, Location, Hazards) start->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate Immediate Danger ppe Don Appropriate PPE (Gloves, Goggles, etc.) assess->ppe Safe to Proceed evacuate->ppe contain Contain the Spill (Use absorbent dikes/pads) ppe->contain absorb Absorb the Spill (Apply absorbent material) contain->absorb collect Collect Absorbed Material (Use non-sparking tools) absorb->collect decontaminate Decontaminate Spill Area (Detergent and water) collect->decontaminate dispose Dispose of Waste (As hazardous waste) decontaminate->dispose end Spill Response Complete dispose->end

Caption: General workflow for responding to a chemical spill.

Storage and Stability

This compound can polymerize if not stored correctly. To ensure stability:

  • Inhibitor: The product is stabilized, typically with Monomethyl Ether of Hydroquinone (MEHQ).[1] The stabilizer is only effective in the presence of oxygen.[4]

  • Atmosphere: Store under air, never under an inert gas like nitrogen.[4]

  • Temperature: Keep the storage temperature below 35 °C.[1]

  • Conditions to Avoid: Avoid heat, direct sunlight, UV radiation, and contamination.[4]

  • Materials: The preferred construction material for storage tanks and pipes (B44673) is stainless steel.[5]

References

Spectroscopic Analysis of Heptadecyl Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for heptadecyl acrylate (B77674), a long-chain acrylate ester. The document details predicted Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, alongside comprehensive experimental protocols for acquiring such spectra. This information is critical for the identification, characterization, and quality control of heptadecyl acrylate in research and development settings, including its potential applications in drug delivery systems and polymer synthesis.

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound. Due to the limited availability of publicly accessible, experimentally-derived spectra specifically for this compound, the NMR data is predicted based on established chemical shift values for analogous long-chain alkyl acrylates and the fundamental principles of NMR spectroscopy. The FTIR data is based on the characteristic absorption bands observed for acrylate esters and data from similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
=CH₂ (trans to C=O)6.40ddJ_trans = 17.4, J_gem = 1.5
=CH₂ (cis to C=O)5.82ddJ_cis = 10.5, J_gem = 1.5
=CH6.12ddJ_trans = 17.4, J_cis = 10.5
O-CH₂4.15tJ = 6.7
O-CH₂-CH₂1.65pJ ≈ 6.8
-(CH₂)₁₄-1.26m (br)-
-CH₃0.88tJ = 6.9

dd = doublet of doublets, t = triplet, p = pentet, m (br) = broad multiplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Assignment Predicted Chemical Shift (δ, ppm)
C=O166.5
=CH₂128.5
=CH130.3
O-CH₂64.5
O-CH₂-CH₂28.7
-(CH₂)₁₄- (bulk)29.7 - 29.3
-CH₂-CH₂-CH₃31.9
-CH₂-CH₃22.7
-CH₃14.1
Table 3: Characteristic FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibrational Mode Intensity
2925C-H stretch (asymmetric, CH₂)Strong
2855C-H stretch (symmetric, CH₂)Strong
1725C=O stretch (ester)Strong
1638C=C stretch (alkene)Medium
1465C-H bend (CH₂)Medium
1410=C-H in-plane bendMedium
1200 - 1180C-O stretch (ester)Strong
985=C-H out-of-plane bend (wag)Medium
810=CH₂ out-of-plane bend (wag)Medium

Experimental Protocols

The following are detailed methodologies for obtaining high-quality NMR and FTIR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation and purity assessment.

Materials and Equipment:

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12-15 ppm.

    • Use a standard 90° pulse sequence.

    • Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 5 seconds to ensure full relaxation of all protons for accurate integration.

    • Acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to approximately 220-250 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the number of scans to 1024 or higher, as the ¹³C nucleus is less sensitive.

    • Set a relaxation delay of 2-5 seconds.

    • Acquire the spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase the spectra to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ peak to 77.16 ppm for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, coupling constants, and integrations to confirm the structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its characteristic functional groups.

Materials and Equipment:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal)

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and free of any residues. Clean with isopropanol or acetone (B3395972) and a lint-free wipe if necessary.

    • Acquire a background spectrum. This will measure the infrared absorption of the ambient atmosphere (CO₂ and H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Collection:

    • Acquire the FTIR spectrum of the sample.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The standard measurement range is from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be automatically background-corrected by the instrument software.

    • Identify the key absorption peaks and compare their wavenumbers to the expected values for the functional groups present in this compound (ester, alkene, alkane).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_results Data Interpretation Sample This compound Dissolve Dissolve in CDCl3 (for NMR) Sample->Dissolve Neat Use Neat Liquid (for FTIR) Sample->Neat NMR_Acquire Acquire 1H & 13C Spectra Dissolve->NMR_Acquire FTIR_Acquire Acquire Spectrum Neat->FTIR_Acquire NMR_Process Process Data (FT, Phasing, Baseline) NMR_Acquire->NMR_Process NMR_Analyze Analyze Spectra (Shifts, Couplings, Integration) NMR_Process->NMR_Analyze Structure_Confirm Structural Confirmation NMR_Analyze->Structure_Confirm Purity_Assess Purity Assessment NMR_Analyze->Purity_Assess FTIR_Process Background Subtraction FTIR_Acquire->FTIR_Process FTIR_Analyze Analyze Peaks (Functional Groups) FTIR_Process->FTIR_Analyze FTIR_Analyze->Structure_Confirm

Caption: Workflow for Spectroscopic Analysis of this compound.

Heptadecyl Acrylate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecyl acrylate (B77674) (C₁₇H₃₃O₂), a long-chain alkyl acrylate monomer, is a critical building block in the synthesis of specialized polymers with applications in drug delivery, medical devices, and advanced materials. Its long alkyl chain imparts significant hydrophobicity, influencing the properties of the resulting polymers, such as their thermal characteristics, chemical resistance, and compatibility with non-polar matrices.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective polymerization, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of heptadecyl acrylate, including qualitative predictions, a detailed experimental protocol for quantitative determination, and a logical workflow for solubility assessment.

Core Concepts: Predicting Solubility

The solubility of a chemical compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses a dual nature: a polar acrylate head and a long, non-polar C17 alkyl tail. The dominance of the long hydrocarbon chain makes the molecule predominantly non-polar and hydrophobic.

Therefore, its solubility can be predicted as follows:

  • High Solubility: Expected in non-polar and weakly polar aprotic solvents. The van der Waals forces between the solvent and the long alkyl chain of this compound are the primary interactions driving dissolution.

  • Moderate to Low Solubility: Expected in polar aprotic solvents. The energetic cost of disrupting the dipole-dipole interactions of the solvent to accommodate the non-polar alkyl chain is a limiting factor.

  • Insoluble: Expected in polar protic solvents, especially water. The strong hydrogen bonding network of protic solvents would be significantly disrupted by the non-polar solute, making dissolution energetically unfavorable.

Quantitative Solubility Data

As of the date of this publication, specific, experimentally determined quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in peer-reviewed literature or chemical databases. The following table provides a qualitative summary based on general principles of chemical solubility. Researchers are encouraged to use the experimental protocol outlined in Section 3 to determine precise solubility values for their specific applications.

Table 1: Qualitative and Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Non-Polar Aliphatic Hexane, HeptaneHigh"Like dissolves like"; strong van der Waals interactions.
Non-Polar Aromatic Toluene, XyleneHighFavorable interactions between the aromatic ring and the alkyl chain.
Halogenated Dichloromethane, ChloroformHighGood solvation of the non-polar chain.
Ethers Diethyl Ether, Tetrahydrofuran (THF)High to ModerateTHF is a good solvent for many acrylate polymers and monomers.[2]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate to LowPolarity of the ketone may limit solubility.
Esters Ethyl AcetateModerateSimilar ester functional group, but overall polarity is a factor.
Alcohols Methanol, EthanolLow to InsolubleStrong hydrogen bonding in the solvent opposes dissolution of the non-polar solute.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to InsolubleHigh polarity and strong dipole-dipole interactions of the solvent.
Water -InsolubleHighly polar protic nature and strong hydrogen bonding network.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed gravimetric method for the determination of the thermodynamic solubility of this compound in an organic solvent at a specific temperature. This method is based on the principle of achieving equilibrium between the dissolved and undissolved solute.

Materials:

  • This compound (high purity)

  • Selected Organic Solvents (analytical grade)

  • Analytical Balance (± 0.0001 g)

  • Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

  • Glass vials with screw caps (B75204) and PTFE septa

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Pipette a known volume (e.g., 5.00 mL) of the selected organic solvent into the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture at a constant speed for a predetermined time to allow the system to reach equilibrium. For long-chain molecules, this may take 24 to 72 hours. It is advisable to conduct a preliminary experiment to determine the time required to reach a constant concentration.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (e.g., 2.00 mL) using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the collection vial with the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The oven should be well-ventilated.

    • Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dried this compound residue on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

    • The solubility can be expressed in various units, for example, as grams per 100 mL of solvent: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.[3]

Mandatory Visualizations

The following diagrams illustrate key workflows related to the study of this compound.

G cluster_synthesis This compound Synthesis Reactants Heptadecanol + Acryloyl Chloride Reaction Esterification Reaction (in the presence of a base) Reactants->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: A simplified workflow for the synthesis of this compound.

G cluster_solubility Experimental Workflow for Solubility Determination Start Start Add_Excess Add excess this compound to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation (24-72h) Add_Excess->Equilibrate Settle Allow excess solid to settle Equilibrate->Settle Filter Filter supernatant (0.22 µm filter) Settle->Filter Evaporate Evaporate solvent from a known volume of the filtrate Filter->Evaporate Weigh Weigh the dried residue Evaporate->Weigh Calculate Calculate Solubility Weigh->Calculate End End Calculate->End

Caption: A step-by-step workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound remains scarce, its chemical structure provides a strong basis for predicting its behavior in various organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. The workflows visualized herein offer a clear and logical approach to both the synthesis and the solubility assessment of this important monomer, aiding researchers in its effective utilization in polymer science and drug development.

References

Heptadecyl Acrylate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity heptadecyl acrylate (B77674), a long-chain alkyl acrylate with significant potential in pharmaceutical and biomedical applications. This document consolidates available technical data on commercial suppliers, physicochemical properties, and synthesis and purification protocols. It further explores the role of heptadecyl acrylate in advanced drug delivery systems, offering detailed experimental workflows and visualizations to support researchers in this field.

Commercial Availability of High-Purity this compound

While a wide range of suppliers offer the closely related octadecyl acrylate (stearyl acrylate), the commercial availability of high-purity this compound is more specialized. The term "high-purity" in the context of long-chain acrylates for pharmaceutical applications typically implies a purity of 98% or greater. Below is a summary of commercially available this compound and a high-purity grade of the analogous octadecyl acrylate.

CompoundSupplierPurityKey Specifications
This compound (C17A) Jamorin≥ 94%Water Content: ≤ 0.1% Acid Content: ≤ 0.05%[1][2]
This compound Alfa Chemistry96%-
n-Octadecyl acrylate ScipolyHigh Purity-
Octadecyl acrylate Sigma-Aldrich97%-[3]
Octadecyl Acrylate/Stearyl Acrylate BOSS CHEMICAL≥ 98.0%Acid value (mgKOH/g): ≤ 1.0 Water (%): ≤ 0.3[4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug delivery formulations, influencing factors such as drug solubility, nanoparticle stability, and release kinetics.

PropertyValueReference
Molecular Formula C₂₀H₃₈O₂[5][6]
Molecular Weight 310.5 g/mol [1][5]
Appearance Clear, colorless liquid[1]
Density 0.87 g/cm³ at 25 °C[1]
Boiling Point > 174 °C[1]
Melting Point < -100 °C[1]
Flash Point 234 °C[1]
Viscosity 11 mPa·s[1]
Glass Transition Temperature (Tg) -72 °C[1]

Synthesis and Purification of High-Purity this compound

The synthesis of high-purity this compound typically involves the esterification of heptadecanol with acrylic acid or its derivatives. The subsequent purification is critical to remove unreacted starting materials, catalysts, and by-products.

Synthesis of this compound

A general method for the synthesis of long-chain alkyl acrylates is through the direct esterification of the corresponding alcohol with acrylic acid, often in the presence of an acid catalyst and an inhibitor to prevent polymerization.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Heptadecanol

    • Acrylic acid (in slight molar excess)

    • p-Toluenesulfonic acid (catalyst)

    • Hydroquinone (polymerization inhibitor)

    • Toluene (solvent, for azeotropic removal of water)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add heptadecanol, toluene, and hydroquinone.

    • Heat the mixture with stirring until the heptadecanol is completely dissolved.

    • Add p-toluenesulfonic acid to the reaction mixture.

    • Introduce acrylic acid dropwise to the flask.

    • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of heptadecanol is complete.

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

Purification of this compound

Achieving high purity is essential for biomedical applications. The primary impurities are typically unreacted heptadecanol and polymerization inhibitors.

Experimental Protocol: Purification of this compound

  • Materials:

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Perform multiple extractions with methanol. Heptadecanol has a slightly greater solubility in methanol compared to this compound, allowing for its removal.[7] The inhibitor will also partition into the methanol phase.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain purified this compound.

    • For further purification, column chromatography using silica (B1680970) gel with a non-polar eluent system (e.g., hexane/ethyl acetate) can be employed.

    • Verify the purity of the final product using Gas Chromatography (GC) and confirm its identity with ¹H NMR and FT-IR spectroscopy.

Application in Drug Delivery: Nanoparticle Formulation

The long, hydrophobic heptadecyl chain makes this monomer highly suitable for creating nanocarriers for the delivery of poorly water-soluble drugs.[8][9] These nanoparticles can protect the encapsulated drug from degradation and facilitate controlled release.[10] The length of the alkyl chain is a key parameter for modulating drug loading capacity and release kinetics.[11]

Nanoparticle Synthesis via Emulsion Polymerization

Emulsion polymerization is a common technique for preparing acrylate-based nanoparticles for drug delivery.

Experimental Protocol: Nanoparticle Synthesis

  • Materials:

    • This compound (monomer)

    • Hydrophobic drug

    • Sodium dodecyl sulfate (surfactant)

    • Potassium persulfate (initiator)

    • Deionized water

  • Procedure:

    • Dissolve the hydrophobic drug and this compound in a suitable organic solvent.

    • Prepare an aqueous solution of sodium dodecyl sulfate.

    • Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.

    • Transfer the emulsion to a reaction vessel equipped with a condenser and a nitrogen inlet.

    • Heat the emulsion to a specific temperature (e.g., 70-80 °C) under a nitrogen atmosphere with continuous stirring.

    • Add an aqueous solution of potassium persulfate to initiate polymerization.

    • Maintain the reaction for a set period (e.g., 4-6 hours) to ensure complete polymerization.

    • Cool the reaction mixture to room temperature.

    • Purify the nanoparticle suspension by dialysis or centrifugation to remove unreacted monomers, surfactant, and free drug.

Visualizations

Logical Workflow for Supplier Selection

A Identify Potential Suppliers B Request Technical Data Sheets & Certificates of Analysis A->B C Evaluate Purity (>98%) B->C D Assess Batch-to-Batch Consistency C->D E Consider Cost and Availability D->E F Select Supplier E->F

Caption: Supplier selection workflow for high-purity this compound.

Experimental Workflow for High-Purity Synthesis

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Esterification of Heptadecanol and Acrylic Acid B Azeotropic Removal of Water A->B C Reaction Quenching and Neutralization B->C D Solvent Extraction with Methanol C->D E Column Chromatography D->E F Solvent Removal E->F G Purity Verification (GC) F->G H Identity Confirmation (NMR, FT-IR) G->H

Caption: Synthesis and purification workflow for high-purity this compound.

Signaling Pathway for Nanoparticle-Mediated Drug Delivery

NP Drug-Loaded Nanoparticle Cell Target Cell NP->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug Release Endosome->Release Target Intracellular Target Release->Target Effect Therapeutic Effect Target->Effect

Caption: Cellular uptake and mechanism of action for nanoparticle drug delivery.

References

An In-depth Technical Guide to Branched vs. Linear Heptadecyl Acrylate Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecyl acrylate (B77674), a long-chain alkyl acrylate, presents intriguing possibilities in the formulation of advanced drug delivery systems due to its pronounced hydrophobicity. The isomeric form of the heptadecyl chain—either linear (n-heptadecyl) or branched—can significantly influence the physicochemical properties of the monomer and the resulting polymer. These differences, in turn, can impact biocompatibility, drug encapsulation efficiency, and release kinetics. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological implications of linear versus branched heptadecyl acrylate isomers, offering a comparative framework for researchers in drug development.

Introduction

The design of polymeric biomaterials for drug delivery is a nuanced field where subtle changes in molecular architecture can lead to significant alterations in performance. Long-chain alkyl acrylates are valuable monomers for creating hydrophobic domains within polymers, which are particularly useful for the encapsulation and controlled release of lipophilic drugs. This compound, with its 17-carbon alkyl chain, offers a substantial hydrophobic moiety. The branching of this alkyl chain can disrupt the packing of the polymer chains, leading to changes in properties such as melting point, viscosity, and glass transition temperature. This guide will explore the synthesis of both linear and branched isomers of this compound and provide a comparative analysis of their properties and potential in drug delivery applications.

Synthesis of this compound Isomers

The synthesis of this compound isomers is typically a two-step process: first, the synthesis of the corresponding heptadecyl alcohol, and second, the esterification of the alcohol with an acrylic acid derivative.

Synthesis of Heptadecyl Alcohol Precursors

Linear Isomer (n-Heptadecanol): The linear precursor, 1-heptadecanol (B72759), can be synthesized by the reduction of heptadecanoic acid.

Branched Isomer (9-Heptadecanol): A branched precursor, such as 9-heptadecanol, can be prepared via a Grignard reaction.

Esterification to this compound

The final step is the esterification of the linear or branched heptadecanol with acryloyl chloride in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct.[1]

Physicochemical Properties: A Comparative Analysis

Table 1: Comparison of Predicted Physicochemical Properties of this compound Isomers

PropertyLinear (n-Heptadecyl Acrylate)Branched (e.g., 9-Heptadecyl Acrylate)Rationale for Difference
Molecular Weight 310.53 g/mol 310.53 g/mol Isomers have the same molecular formula.
Boiling Point HigherLowerLinear chains have a larger surface area, leading to stronger van der Waals forces.[2][4]
Melting Point HigherLowerThe regular structure of linear chains allows for more efficient packing in a crystal lattice.[3]
Viscosity HigherLowerIncreased chain entanglement in linear polymers generally leads to higher viscosity.[5][6]
Refractive Index Slightly HigherSlightly LowerDenser packing in linear polymers can lead to a higher refractive index.[7][8][9]
Solubility Generally lower in non-polar solventsGenerally higher in non-polar solventsBranching disrupts crystal packing, often leading to increased solubility.[10]

Note: The values in this table are predicted based on general chemical principles and data from analogous long-chain alkyl acrylates, such as stearyl vs. isostearyl acrylate.[11][12]

Experimental Protocols

Synthesis of n-Heptadecyl Acrylate (Linear Isomer)

Protocol 4.1.1: Synthesis of 1-Heptadecanol This protocol is adapted from the reduction of long-chain carboxylic acids.

  • Materials: Heptadecanoic acid, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, 10% H₂SO₄, saturated NaCl solution, anhydrous MgSO₄.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.1 eq.) in anhydrous diethyl ether.

    • Cool the suspension to 0°C.

    • Slowly add a solution of heptadecanoic acid (1 eq.) in anhydrous diethyl ether.

    • After the addition is complete, warm the reaction to room temperature and stir for 12 hours.

    • Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then water again.

    • Filter the resulting precipitate and wash with diethyl ether.

    • Combine the organic filtrates, wash with saturated NaCl solution, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1-heptadecanol.

Protocol 4.1.2: Esterification of 1-Heptadecanol This protocol is a general method for the synthesis of acrylates from alcohols.[1]

  • Materials: 1-Heptadecanol, acryloyl chloride, triethylamine (TEA), anhydrous dichloromethane (B109758) (DCM), saturated NaHCO₃ solution, saturated NaCl solution, anhydrous MgSO₄.

  • Procedure:

    • Dissolve 1-heptadecanol (1 eq.) and TEA (1.2 eq.) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0°C.

    • Slowly add acryloyl chloride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with saturated NaHCO₃ solution, water, and saturated NaCl solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain n-heptadecyl acrylate.

Synthesis of 9-Heptadecyl Acrylate (Branched Isomer)

Protocol 4.2.1: Synthesis of 9-Heptadecanol This protocol is based on the Grignard reaction to form secondary alcohols.

  • Materials: 1-Bromooctane (B94149), magnesium turnings, nonanal (B32974), anhydrous diethyl ether, saturated NH₄Cl solution, saturated NaCl solution, anhydrous MgSO₄.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, prepare a Grignard reagent from magnesium turnings (1.1 eq.) and 1-bromooctane (1.1 eq.) in anhydrous diethyl ether.

    • Cool the Grignard reagent to 0°C.

    • Slowly add a solution of nonanal (1 eq.) in anhydrous diethyl ether.

    • After the addition, warm the mixture to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of saturated NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 9-heptadecanol.

Protocol 4.2.2: Esterification of 9-Heptadecanol Follow the same procedure as in Protocol 4.1.2, substituting 1-heptadecanol with 9-heptadecanol.

Characterization of this compound Isomers

The synthesized linear and branched isomers of this compound can be characterized using standard analytical techniques.

Table 2: Expected Spectroscopic Data for this compound Isomers

TechniqueLinear (n-Heptadecyl Acrylate)Branched (9-Heptadecyl Acrylate)
¹H NMR Signals for the acrylate group (~5.8-6.4 ppm), a triplet for the -OCH₂- group (~4.1 ppm), and overlapping signals for the long alkyl chain.[13][14]Similar acrylate signals, a multiplet for the -OCH- group at a slightly upfield shift compared to the linear isomer, and more complex overlapping signals for the branched alkyl chains.
¹³C NMR Carbonyl carbon (~166 ppm), vinyl carbons (~128, 130 ppm), -OCH₂- carbon (~64 ppm), and a series of signals for the linear alkyl chain.[13][15]Similar carbonyl and vinyl carbons, a signal for the -OCH- carbon, and a more complex set of signals for the branched alkyl chain carbons.
Mass Spec. Molecular ion peak (M⁺) at m/z 310.53. Characteristic fragmentation pattern for a long-chain acrylate.[16][17][18][19]Identical molecular ion peak (M⁺) at m/z 310.53. Different fragmentation pattern due to branching, with characteristic fragments from cleavage at the branch point.

Biological Activity and Implications for Drug Delivery

The isomeric form of the heptadecyl side chain in poly(this compound) can have a profound impact on its biological interactions and performance as a drug delivery vehicle.

Biocompatibility and Inflammatory Response

Acrylate-based biomaterials can elicit an inflammatory response upon implantation.[20] This response is often mediated by macrophages and can involve signaling pathways such as NF-κB.[21][22][23] The surface properties of the polymer, including hydrophobicity and topography, play a crucial role in modulating this response.[24]

  • Linear Isomers: Polymers with linear alkyl chains can exhibit semi-crystalline domains due to efficient chain packing. This can lead to a more ordered and potentially less inflammatory surface compared to amorphous polymers.

  • Branched Isomers: The branching in the side chain disrupts regular packing, leading to a more amorphous polymer. This can alter protein adsorption and subsequent cellular interactions. Some studies suggest that branched or cyclic polymers may exhibit improved biocompatibility compared to their linear counterparts.[25]

Drug Encapsulation and Release

The architecture of the polymer side chains can influence how a drug is loaded and released.[26][27][28][29]

  • Linear Isomers: The semi-crystalline nature of polymers with long linear side chains can create domains that are less permeable to the encapsulated drug, potentially leading to slower, more sustained release.

  • Branched Isomers: The amorphous nature of polymers with branched side chains may result in a higher free volume, which could facilitate faster drug diffusion and release. However, the increased hydrophobicity and potential for different drug-polymer interactions could also modulate the release profile.

Visualizing Workflows and Pathways

Synthesis Workflow

Synthesis_Workflow cluster_linear Linear Isomer Synthesis cluster_branched Branched Isomer Synthesis Heptadecanoic Acid Heptadecanoic Acid 1-Heptadecanol 1-Heptadecanol Heptadecanoic Acid->1-Heptadecanol Reduction (LiAlH4) n-Heptadecyl Acrylate n-Heptadecyl Acrylate 1-Heptadecanol->n-Heptadecyl Acrylate Esterification 1-Bromooctane + Nonanal 1-Bromooctane + Nonanal 9-Heptadecanol 9-Heptadecanol 1-Bromooctane + Nonanal->9-Heptadecanol Grignard Reaction 9-Heptadecyl Acrylate 9-Heptadecyl Acrylate 9-Heptadecanol->9-Heptadecyl Acrylate Esterification Acryloyl Chloride Acryloyl Chloride Acryloyl Chloride->n-Heptadecyl Acrylate Acryloyl Chloride->9-Heptadecyl Acrylate

Caption: Synthetic routes for linear and branched this compound.

Biomaterial-Immune Cell Interaction Pathway

Immune_Response_Pathway Biomaterial Biomaterial Protein Adsorption Protein Adsorption Biomaterial->Protein Adsorption Macrophage Recognition Macrophage Recognition Protein Adsorption->Macrophage Recognition Signal Transduction Signal Transduction Macrophage Recognition->Signal Transduction NF-kB Activation NF-kB Activation Signal Transduction->NF-kB Activation Pro-inflammatory Cytokine Release Pro-inflammatory Cytokine Release NF-kB Activation->Pro-inflammatory Cytokine Release Inflammation Inflammation Pro-inflammatory Cytokine Release->Inflammation

Caption: Simplified signaling pathway of biomaterial-induced inflammation.

Conclusion

The choice between linear and branched this compound isomers for drug delivery applications is a critical design parameter. Linear isomers are predicted to yield semi-crystalline polymers with higher melting points and viscosities, potentially leading to more sustained drug release profiles. Conversely, branched isomers are expected to form amorphous polymers with lower melting points and viscosities, which may offer advantages in terms of solubility and processing, while also potentially influencing biocompatibility. The detailed synthetic protocols and comparative data presented in this guide provide a foundational framework for researchers to explore these fascinating monomers in the development of novel and effective drug delivery systems. Further empirical studies are warranted to fully elucidate the biological performance of these distinct isomeric polymer systems.

References

Methodological & Application

Application Notes and Protocols for the Free Radical Polymerization of Heptadecyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the free radical polymerization of heptadecyl acrylate (B77674). This long-chain acrylate monomer is of significant interest for the development of novel polymers with applications in drug delivery, biomedical coatings, and specialty adhesives due to the hydrophobicity and flexibility imparted by its long alkyl chain.

Heptadecyl acrylate can be polymerized using various free radical techniques, including solution and emulsion polymerization. The choice of method will depend on the desired polymer characteristics and the intended application. These notes will focus on solution polymerization, a common and versatile method for synthesizing polymers from acrylate monomers.[1]

Monomer Characteristics

This compound (C17A) is an ester of acrylic acid characterized by its long, hydrophobic heptadecyl chain.[1] This structure results in polymers with low glass transition temperatures and hydrophobic properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₃₈O₂[1]
Molecular Weight310.5 g/mol [1]
AppearanceClear, colorless liquid[1]
Density0.87 g/cm³ at 25 °C[1]
Glass Transition Temp. (Tg)-72 °C[1]
Boiling Point>174 °C[1]
Puritymin. 94%[1]
Inhibitor175 ± 25 ppm MEHQ[1]

Free Radical Polymerization of this compound

Free radical polymerization is a chain reaction process involving three key steps: initiation, propagation, and termination. The process is initiated by the decomposition of an initiator molecule to form free radicals. These radicals then react with monomer units to propagate the polymer chain. Finally, the growing chains are terminated through various reactions.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical_1 2R• Initiator->Radical_1 Decomposition Radical_Monomer R-M• Radical_1->Radical_Monomer Addition Monomer_1 Monomer (this compound) Growing_Chain R-(M)n-M• Radical_Monomer->Growing_Chain Chain Growth Monomer_2 nM (Monomer) Growing_Chain_1 P• Dead_Polymer Dead Polymer Growing_Chain_1->Dead_Polymer Combination or Disproportionation Growing_Chain_2 P• Growing_Chain_2->Dead_Polymer

Figure 1: Mechanism of Free Radical Polymerization.

Experimental Protocols

The following protocols provide a general framework for the free radical solution polymerization of this compound. Researchers should optimize these conditions based on their specific requirements for molecular weight and polydispersity.

Protocol 1: Solution Polymerization of this compound

This protocol describes a typical solution polymerization using AIBN as the initiator and toluene (B28343) as the solvent.

Materials:

  • This compound (monomer)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle

  • Nitrogen inlet

  • Standard laboratory glassware

Procedure:

  • Monomer Purification: To remove the inhibitor, pass the this compound monomer through a column of basic alumina.

  • Reaction Setup: In a round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve the desired amount of this compound in toluene. A typical monomer concentration is in the range of 10-50% (w/v).

  • Initiator Addition: Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the monomer).

  • Degassing: Purge the reaction mixture with nitrogen for 30-60 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C) under a nitrogen atmosphere with constant stirring. The reaction time can vary from 2 to 24 hours.

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and determining the monomer conversion gravimetrically or by techniques like ¹H NMR spectroscopy.

  • Termination and Precipitation: After the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Experimental_Workflow Start Start Monomer_Purification Purify this compound Start->Monomer_Purification Reaction_Setup Dissolve Monomer and Initiator in Toluene Monomer_Purification->Reaction_Setup Degassing Purge with Nitrogen Reaction_Setup->Degassing Polymerization Heat to 60-80°C under N₂ Degassing->Polymerization Monitoring Monitor Monomer Conversion Polymerization->Monitoring Termination Cool and Precipitate in Methanol Monitoring->Termination Purification Filter and Wash Polymer Termination->Purification Drying Dry under Vacuum Purification->Drying Characterization Characterize Polymer Properties Drying->Characterization End End Characterization->End

Figure 2: General workflow for solution polymerization.

Data Presentation

The molecular weight and polydispersity of the resulting poly(this compound) are crucial parameters that influence its final properties. These can be controlled by varying the initiator and monomer concentrations, as well as the reaction temperature and time. The following table provides representative data for the polymerization of long-chain acrylates, which can be used as a starting point for the polymerization of this compound.

Table 2: Representative Data for Solution Polymerization of Long-Chain Acrylates

EntryMonomerInitiator (mol%)SolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1Stearyl AcrylateAIBN (0.5)Toluene706>90~50,0002.1
2Stearyl AcrylateAIBN (1.0)Toluene704>95~30,0002.5
3Behenyl AcrylateBenzoyl Peroxide (1.0)Toluene808~85~45,0002.3
4Octadecyl AcrylateAIBN (1.0)Toluene705>90--

Note: This data is based on studies of similar long-chain acrylates and should be considered as a guideline. Actual results for this compound may vary.

Characterization of Poly(this compound)

The synthesized polymer should be thoroughly characterized to determine its molecular weight, structure, and thermal properties.

Table 3: Recommended Characterization Techniques

TechniquePurpose
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the polymerization by observing the disappearance of the C=C bond from the monomer and the appearance of the polymer backbone signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the polymer structure and confirm the absence of monomer.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.

Applications in Research and Drug Development

Poly(this compound) and other long-chain polyacrylates are being explored for a variety of applications in the biomedical and pharmaceutical fields. Their hydrophobic nature makes them suitable for:

  • Drug Delivery: Encapsulation of hydrophobic drugs for controlled release formulations.

  • Biomedical Coatings: Creating biocompatible and hydrophobic surfaces on medical devices to reduce biofouling.

  • Tissue Engineering: As a component of scaffolds for tissue regeneration.

  • Pressure-Sensitive Adhesives: For transdermal drug delivery patches.

The synthesis of poly(this compound) with well-defined properties is a critical step in the development of these advanced materials. The protocols and information provided in these application notes offer a solid foundation for researchers to begin their investigations into this promising polymer.

References

Synthesis of Poly(heptadecyl acrylate) Homopolymer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(heptadecyl acrylate) is a long-chain poly(alkyl acrylate) characterized by its significant hydrophobicity, flexibility, and low glass transition temperature. These properties make it a valuable material in various advanced applications. The long heptadecyl (C17) side chains impart a waxy, hydrophobic nature to the polymer, rendering it suitable for creating water-repellent surfaces, anti-fouling coatings, and specialized biomaterials.[1] In the pharmaceutical and biomedical fields, its lipophilic character is leveraged for the encapsulation and controlled release of hydrophobic drugs.[1][2] The acrylate (B77674) backbone allows for synthesis via standard free-radical polymerization techniques, enabling control over molecular weight and polymer architecture.[3]

This document provides detailed application notes and experimental protocols for the synthesis of poly(this compound) homopolymer via solution polymerization. It includes expected quantitative data based on analogous long-chain poly(alkyl acrylates) and detailed characterization methods.

Data Presentation

Table 1: Physicochemical Properties of this compound Monomer
PropertyValueReference
Molecular FormulaC₂₀H₃₈O₂[4]
Molecular Weight310.5 g/mol [4]
AppearanceClear, colorless liquid[4]
Density0.87 g/cm³ at 25 °C[4]
Boiling Point>174 °C[4]
Glass Transition Temp. (Tg)-72 °C[4]
StorageStore under air with inhibitor (e.g., MEHQ) at ≤ 35 °C[4]
Table 2: Typical Reaction Conditions and Expected Polymer Characteristics for Solution Polymerization of Poly(this compound)*
ParameterValue
Reaction Conditions
Monomer Concentration1.0 M in Toluene (B28343)
InitiatorAzobisisobutyronitrile (AIBN)
Initiator Concentration1 mol% with respect to monomer
Reaction Temperature70 °C
Reaction Time5 - 24 hours
SolventToluene
Expected Polymer Characteristics
Number-Average Molecular Weight (Mn)20,000 - 200,000 g/mol
Weight-Average Molecular Weight (Mw)40,000 - 400,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temperature (Tg)Approx. 10 - 20 °C
Monomer Conversion> 90%

*Note: Specific molecular weight and PDI will depend on precise reaction conditions, including initiator concentration and reaction time. The provided values are estimates based on the polymerization of similar long-chain alkyl acrylates, such as poly(octadecyl acrylate) and poly(hexadecyl methacrylate).[3][5]

Experimental Protocols

Materials
  • This compound (with inhibitor)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Toluene (anhydrous)

  • Methanol (B129727) (for precipitation)

  • Basic alumina (B75360)

  • Nitrogen gas (high purity)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

  • Schlenk line or equivalent inert atmosphere setup

Monomer Purification (Inhibitor Removal)

To ensure efficient polymerization, the inhibitor (e.g., MEHQ) should be removed from the this compound monomer immediately before use.

  • Prepare a column packed with basic alumina.

  • Pass the this compound monomer through the alumina column.

  • Collect the inhibitor-free monomer. Use the purified monomer immediately.

Solution Polymerization of this compound

This protocol describes the synthesis of poly(this compound) in a 50 mL round-bottom flask.

  • Reaction Setup:

    • Assemble a 50 mL two-neck round-bottom flask with a reflux condenser and a nitrogen inlet/outlet.

    • Place a magnetic stir bar in the flask.

    • Flame-dry the glassware under vacuum and cool under a stream of nitrogen to ensure anhydrous conditions.

  • Reagent Preparation:

    • In the reaction flask, dissolve a desired amount of purified this compound in anhydrous toluene. For example, for a 1.0 M solution, dissolve this compound in the appropriate volume of toluene.

    • Add the initiator, AIBN (1 mol% relative to the monomer).

  • Degassing:

    • Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[6]

  • Polymerization:

    • Immerse the flask in a preheated oil bath at 70 °C.

    • Maintain vigorous stirring under a positive pressure of nitrogen.

    • Allow the reaction to proceed for 5 to 24 hours. The viscosity of the solution will increase as the polymer forms.

  • Termination and Purification:

    • Terminate the polymerization by cooling the flask to room temperature and exposing the contents to air.

    • Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (e.g., 10 times the volume of the reaction mixture) while stirring vigorously.

    • The poly(this compound) will precipitate as a white solid.

    • Allow the precipitate to settle, then decant the supernatant.

    • Collect the polymer by filtration.

    • To further purify the polymer, redissolve it in a minimal amount of toluene and re-precipitate it in cold methanol.

    • Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

Characterization of Poly(this compound)
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire the FTIR spectrum of the monomer and the polymer.

    • Confirm polymerization by the disappearance of the vinyl C=C stretching peak (around 1640 cm⁻¹) and the C-H bending peak of the vinyl group (around 985 cm⁻¹) from the monomer spectrum in the polymer spectrum.

    • The polymer spectrum should show characteristic peaks for the ester carbonyl group (C=O) at ~1730 cm⁻¹, C-O stretching at ~1160 cm⁻¹, and the long alkyl chain C-H stretching at ~2850-2920 cm⁻¹.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃).

    • ¹H NMR should confirm the formation of the polymer backbone with broad peaks and the disappearance of the sharp vinyl proton signals from the monomer (typically between 5.8 and 6.4 ppm).

  • Gel Permeation Chromatography (GPC):

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer using GPC with a suitable solvent (e.g., THF) and calibration standards (e.g., polystyrene).

  • Differential Scanning Calorimetry (DSC):

    • Measure the glass transition temperature (Tg) of the polymer. Typically, the sample is heated at a rate of 10 °C/min under a nitrogen atmosphere.

Visualizations

experimental_workflow cluster_prep Preparation cluster_polymerization Polymerization cluster_post_synthesis Post-Synthesis Monomer This compound Purification Inhibitor Removal (Alumina Column) Monomer->Purification Reagents Add Purified Monomer, Solvent (Toluene), Initiator (AIBN) Purification->Reagents Reaction_Setup Reaction Setup (Flask, Condenser, N2) Reaction_Setup->Reagents Degassing Degas with N2 Reagents->Degassing Polymerize Heat at 70°C (5-24h) Degassing->Polymerize Termination Cool to RT, Expose to Air Polymerize->Termination Precipitation Precipitate in Cold Methanol Termination->Precipitation Purify_Polymer Redissolve & Re-precipitate Precipitation->Purify_Polymer Drying Dry under Vacuum Purify_Polymer->Drying Final_Product Poly(this compound) Drying->Final_Product

Caption: Workflow for the synthesis of poly(this compound).

logical_relationship Monomer This compound (Long C17 Chain) Polymer Poly(this compound) Monomer->Polymer Free-Radical Polymerization Properties Key Properties: - Hydrophobicity - Flexibility - Low Tg Polymer->Properties Applications Applications: - Drug Delivery - Hydrophobic Coatings - Biomaterials Properties->Applications

Caption: Relationship between monomer, polymer, properties, and applications.

References

Application Notes and Protocols: Copolymerization of Heptadecyl Acrylate with Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copolymers of long-chain alkyl acrylates with methyl methacrylate (B99206) (MMA) are of significant interest in the development of novel biomaterials and drug delivery systems. The incorporation of a hydrophobic long-chain monomer, such as heptadecyl acrylate (B77674) (HDA), with the more hydrophilic MMA allows for the tuning of the copolymer's physicochemical properties. This amphiphilicity is crucial for applications such as the formation of nanoparticles, micelles for drug encapsulation, and films for transdermal drug delivery.[1][2][3] The long alkyl chain of HDA can enhance the encapsulation of hydrophobic drugs, while the MMA component can influence the copolymer's glass transition temperature, mechanical strength, and interaction with biological environments.[4][5]

These application notes provide a detailed protocol for the synthesis and characterization of poly(heptadecyl acrylate-co-methyl methacrylate) (p(HDA-co-MMA)). The protocols are based on established free-radical polymerization techniques for similar long-chain acrylate and methacrylate monomers.

Applications in Research and Drug Development

The amphiphilic nature of p(HDA-co-MMA) makes it a versatile platform for various biomedical applications:

  • Drug Delivery: The copolymer can self-assemble into nanostructures like micelles and nanoparticles in aqueous solutions. The hydrophobic HDA core can encapsulate poorly water-soluble drugs, while the MMA segments form a stabilizing corona. This can improve drug solubility, stability, and bioavailability.[1][2][4]

  • Transdermal Patches: Copolymers of MMA are used in transdermal drug delivery systems.[1] The inclusion of HDA can modify the adhesive properties and the release kinetics of drugs from the patch.

  • Biomaterials and Coatings: The properties of the copolymer can be tailored for use in medical device coatings, where biocompatibility and controlled surface properties are essential.

  • pH-Responsive Systems: While not inherent to this specific copolymer, it can be functionalized with pH-sensitive monomers to create drug delivery systems that release their payload in response to specific physiological pH changes, such as in tumor microenvironments or specific regions of the gastrointestinal tract.[5]

Experimental Protocols

Materials
Protocol 1: Free-Radical Copolymerization of HDA and MMA

This protocol is adapted from the synthesis of similar long-chain polymethacrylate (B1205211) copolymers.

  • Monomer and Solvent Preparation:

    • Purify MMA by washing with an aqueous NaOH solution (5% w/v) to remove the inhibitor, followed by washing with distilled water until neutral.

    • Dry the washed MMA over anhydrous magnesium sulfate (B86663) and then distill under reduced pressure.

    • This compound is used as received.

    • Ensure all solvents are of analytical grade.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add the desired molar ratios of HDA and MMA to toluene.

    • A typical starting point is a 1:1 molar ratio of HDA to MMA.

    • The total monomer concentration in toluene should be around 1.5 M.

  • Initiator Addition:

    • Add AIBN as the initiator. A common concentration is 1 mol% with respect to the total moles of monomers.

  • Polymerization:

    • Purge the reaction mixture with nitrogen for 30 minutes to remove any dissolved oxygen.

    • Heat the reaction mixture to 70°C under a constant nitrogen atmosphere and with continuous stirring.

    • Allow the reaction to proceed for 5-6 hours.

  • Purification:

    • After the reaction is complete, cool the flask to room temperature.

    • Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.

    • Filter the precipitated white polymer.

    • Redissolve the polymer in a minimal amount of toluene and re-precipitate in cold methanol to remove any unreacted monomers and low molecular weight oligomers.

    • Repeat the dissolution and precipitation step two more times.

    • Dry the final copolymer product in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Characterization of p(HDA-co-MMA)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the copolymer structure and determine the copolymer composition.

  • Procedure:

    • Dissolve 10-15 mg of the dried copolymer in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Record the ¹H NMR spectrum.

    • The composition of the copolymer can be determined by comparing the integration of the peak corresponding to the methoxy (B1213986) protons of MMA (at ~3.6 ppm) with the integration of the peaks from the long alkyl chain of HDA.

2. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.

  • Procedure:

    • Dissolve the copolymer in an appropriate solvent for GPC analysis, such as tetrahydrofuran (B95107) (THF).

    • Use a GPC system equipped with a refractive index (RI) detector.

    • Calibrate the system with polystyrene or poly(methyl methacrylate) standards.

    • The PDI (Mw/Mn) will provide information on the breadth of the molecular weight distribution.

3. Thermal Analysis (DSC and TGA):

  • Purpose: To determine the thermal properties of the copolymer, including the glass transition temperature (Tg) and thermal stability.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a rate of 10°C/min to a temperature above the expected Tg, then cool rapidly, and reheat at the same rate. The Tg is determined from the second heating scan.

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the copolymer in a TGA pan.

    • Heat the sample under a nitrogen atmosphere from room temperature to around 600°C at a heating rate of 10°C/min.

    • The TGA curve will show the temperature at which the polymer starts to degrade.

Quantitative Data

The following tables present representative data for long-chain alkyl (meth)acrylate-co-MMA systems, which can be used as an estimate for the HDA-MMA copolymer.

Table 1: Representative Monomer Reactivity Ratios for Long-Chain Alkyl (Meth)acrylate (M₁) and Methyl Methacrylate (M₂) Systems.

M₁ (Long-Chain Monomer)r₁ (M₁)r₂ (MMA)r₁ * r₂Copolymerization Behavior
Lauryl Methacrylate0.850.950.81Random
Stearyl Methacrylate0.921.050.97Ideal/Random
Octadecyl Acrylate0.681.290.88Random
Butyl Acrylate0.482.381.14Tendency towards blockiness

Note: Reactivity ratios are dependent on reaction conditions such as temperature and solvent. The product r₁r₂ close to 1 suggests a random incorporation of monomers.

Table 2: Typical Thermal Properties of Long-Chain Alkyl (Meth)acrylate-co-MMA Copolymers.

Copolymer System (Molar Ratio)Glass Transition Temperature (Tg)Decomposition Temperature (Td, 5% weight loss)
Poly(methyl methacrylate)~105°C~300°C
Poly(stearyl methacrylate-co-MMA) (1:1)~30°C~280°C
Poly(lauryl methacrylate-co-MMA) (1:1)~10°C~275°C
Poly(butyl acrylate-co-MMA) (1:1)~20°C~290°C

Note: The Tg of the copolymer is typically between the Tg of the two homopolymers and is dependent on the copolymer composition. The long alkyl side chains act as internal plasticizers, generally lowering the Tg.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomers HDA + MMA Monomers Reaction_Setup Reaction Setup (Flask, N2, Stirrer) Monomers->Reaction_Setup Solvent Toluene Solvent->Reaction_Setup Initiator AIBN Initiator->Reaction_Setup Polymerization Polymerization (70°C, 5-6h) Reaction_Setup->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Purification (Redissolve/Reprecipitate) Precipitation->Purification Drying Vacuum Drying Purification->Drying Copolymer p(HDA-co-MMA) Drying->Copolymer NMR NMR Spectroscopy Copolymer->NMR GPC Gel Permeation Chromatography Copolymer->GPC Thermal Thermal Analysis (DSC/TGA) Copolymer->Thermal Data_NMR Composition & Structure NMR->Data_NMR Data_GPC Mn, Mw, PDI GPC->Data_GPC Data_Thermal Tg, Td Thermal->Data_Thermal

Caption: Workflow for the synthesis and characterization of p(HDA-co-MMA).

logical_relationship cluster_properties Copolymer Properties cluster_applications Potential Applications Amphiphilicity Amphiphilicity Drug_Encapsulation Drug Encapsulation Amphiphilicity->Drug_Encapsulation Nanoparticles Nanoparticle Formation Amphiphilicity->Nanoparticles Tg Glass Transition Temp. Films Films & Coatings Tg->Films MW Molecular Weight Release_Kinetics Drug Release Kinetics MW->Release_Kinetics Composition HDA:MMA Ratio Composition->Amphiphilicity Composition->Tg

References

Application Notes and Protocols: Heptadecyl Acrylate as a Comonomer in Acrylic Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of acrylic polymers incorporating heptadecyl acrylate (B77674) as a comonomer, with a particular focus on their use in drug delivery systems. Heptadecyl acrylate, a long-chain alkyl acrylate, imparts significant hydrophobicity to copolymers, enabling the formation of amphiphilic structures capable of self-assembly into nanoparticles, micelles, and other nano-objects suitable for encapsulating therapeutic agents.

Introduction

This compound (HDA) is a monofunctional acrylic monomer characterized by a C17 alkyl chain, which provides a strong hydrophobic character.[1][2] When copolymerized with hydrophilic monomers, such as acrylic acid (AA) or methacrylic acid (MAA), the resulting amphiphilic copolymers can self-assemble in aqueous media to form core-shell nanostructures.[3] The hydrophobic heptadecyl chains form the core, creating a suitable environment for encapsulating lipophilic drugs, while the hydrophilic segments form the outer shell, ensuring stability in aqueous environments.[3][4] The versatility of acrylic polymerization techniques, particularly controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for precise control over the polymer architecture, molecular weight, and functionality, making these copolymers highly tunable for specific drug delivery applications.[5][6]

Key Applications in Drug Development

Copolymers containing this compound are particularly valuable in the development of advanced drug delivery systems:

  • Controlled Drug Release: The polymeric matrix can be designed to release the encapsulated drug in a sustained or triggered manner.[5] The release kinetics can be influenced by the copolymer composition, molecular weight, and the surrounding physiological environment.

  • Targeted Drug Delivery: The surface of the nanoparticles can be functionalized with targeting ligands to enhance drug accumulation at specific sites, thereby increasing therapeutic efficacy and reducing off-target side effects.

  • Solubilization of Hydrophobic Drugs: The hydrophobic core of the self-assembled nanocarriers can encapsulate poorly water-soluble drugs, improving their bioavailability.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₀H₃₈O₂[8]
Molecular Weight 310.5 g/mol [1][8]
Appearance Clear, colorless liquid[1]
Density 0.87 g/cm³ at 25 °C[1]
Glass Transition Temp. (Tg) -72 °C[1]
Boiling Point >174 °C[1]
Melting Point < -100 °C[1]
Table 2: Typical Characterization Data for Poly(this compound-co-acrylic acid)
ParameterTypical Value RangeCharacterization TechniqueReference
Number Average Molecular Weight (Mn) 10,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)[9]
Polydispersity Index (PDI) 1.1 - 1.5 (for RAFT)Gel Permeation Chromatography (GPC)[5]
Glass Transition Temperature (Tg) -50 to 20 °C (Varies with composition)Differential Scanning Calorimetry (DSC)[7][9]
Monomer Conversion >90%¹H NMR Spectroscopy[3]
Nanoparticle Size 50 - 200 nmDynamic Light Scattering (DLS)[7]
Drug Encapsulation Efficiency 70 - 95%UV-Vis Spectroscopy / HPLC[10]

Experimental Protocols

Protocol 1: Synthesis of Amphiphilic Block Copolymer via RAFT Polymerization

This protocol describes the synthesis of a well-defined amphiphilic block copolymer, poly(this compound)-b-poly(acrylic acid), using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Materials:

  • This compound (HDA), inhibitor removed

  • tert-Butyl acrylate (tBA), inhibitor removed

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent

  • Azobisisobutyronitrile (AIBN) as initiator

  • 1,4-Dioxane (B91453), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Methanol

  • Diethyl ether

Procedure:

  • Synthesis of P(HDA) macro-CTA:

    • In a Schlenk flask, dissolve HDA (e.g., 5 g, 16.1 mmol), CPADB (e.g., 0.225 g, 0.81 mmol), and AIBN (e.g., 0.026 g, 0.16 mmol) in 1,4-dioxane (10 mL).

    • Degas the solution by three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.

    • Precipitate the polymer by adding the reaction mixture dropwise into cold methanol.

    • Dissolve the precipitate in a minimal amount of THF and re-precipitate in cold methanol.

    • Dry the resulting P(HDA) macro-chain transfer agent (macro-CTA) under vacuum.

  • Chain Extension with tBA:

    • In a Schlenk flask, dissolve the P(HDA) macro-CTA (e.g., 2 g), tBA (e.g., 2.5 g), and AIBN (e.g., 5 mg) in 1,4-dioxane (15 mL).

    • Repeat the degassing procedure as described above.

    • Polymerize at 70 °C for 48 hours.

    • Precipitate and purify the resulting P(HDA)-b-P(tBA) block copolymer as described for P(HDA).

  • Hydrolysis to P(HDA)-b-P(AA):

    • Dissolve the P(HDA)-b-P(tBA) (e.g., 1.5 g) in dichloromethane (20 mL).

    • Add trifluoroacetic acid (10 mL) and stir at room temperature for 24 hours to deprotect the tert-butyl groups.

    • Remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in a small amount of THF and precipitate into cold diethyl ether.

    • Dry the final P(HDA)-b-P(AA) amphiphilic block copolymer under vacuum.

Characterization:

  • ¹H NMR: Confirm the incorporation of both monomers and determine the copolymer composition.

  • GPC: Determine the molecular weight and polydispersity index (PDI) of the polymers.[9]

  • DSC: Measure the glass transition temperature (Tg) of the copolymer.[7]

Protocol 2: Formulation and Characterization of Drug-Loaded Nanoparticles

This protocol outlines the preparation of drug-loaded nanoparticles from the amphiphilic block copolymer and their subsequent characterization.

Materials:

  • P(HDA)-b-P(AA) copolymer

  • Hydrophobic drug (e.g., curcumin, paclitaxel)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Nanoparticle Formulation (Solvent Evaporation Method):

    • Dissolve the P(HDA)-b-P(AA) copolymer (e.g., 50 mg) and the hydrophobic drug (e.g., 5 mg) in THF (5 mL).

    • Add this organic solution dropwise to deionized water (20 mL) under vigorous stirring.

    • Continue stirring overnight at room temperature to allow for the complete evaporation of THF and the formation of nanoparticles.

    • Filter the nanoparticle suspension through a 0.45 µm syringe filter to remove any aggregates.

  • Drug Encapsulation Efficiency (EE) and Drug Loading Content (DLC):

    • Centrifuge a known amount of the nanoparticle suspension.

    • Measure the concentration of the free drug in the supernatant using UV-Vis spectroscopy or HPLC.

    • Calculate EE and DLC using the following formulas:

      • EE (%) = [(Total drug - Free drug) / Total drug] x 100

      • DLC (%) = [(Total drug - Free drug) / Weight of nanoparticles] x 100

  • In Vitro Drug Release Study:

    • Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37 °C with gentle stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the amount of released drug in the aliquots using UV-Vis spectroscopy or HPLC.

Mandatory Visualizations

experimental_workflow cluster_synthesis 1. Synthesis cluster_purification 2. Purification cluster_characterization 3. Characterization cluster_formulation 4. Drug Formulation cluster_evaluation 5. Evaluation synthesis Polymer Synthesis precipitation Precipitation synthesis->precipitation purification Purification nmr 1H NMR purification->nmr gpc GPC purification->gpc dsc DSC purification->dsc characterization Characterization self_assembly Self-Assembly characterization->self_assembly formulation Nanoparticle Formulation ee_dlc EE & DLC formulation->ee_dlc release Drug Release formulation->release cytotoxicity Cytotoxicity formulation->cytotoxicity evaluation In Vitro Evaluation monomers HDA + AA Monomers monomers->synthesis raft_agent RAFT Agent raft_agent->synthesis initiator Initiator initiator->synthesis precipitation->purification nmr->characterization gpc->characterization dsc->characterization drug Hydrophobic Drug drug->self_assembly self_assembly->formulation ee_dlc->evaluation release->evaluation cytotoxicity->evaluation

Caption: Experimental workflow for synthesis and evaluation of drug-loaded nanoparticles.

drug_delivery_pathway nanoparticle Drug-Loaded Nanoparticle circulation Systemic Circulation nanoparticle->circulation IV Administration tumor Tumor Microenvironment (EPR Effect) circulation->tumor Extravasation cell Cancer Cell tumor->cell Cellular Uptake endocytosis Endocytosis cell->endocytosis release Drug Release (e.g., low pH) endocytosis->release target Intracellular Target (e.g., DNA, Tubulin) release->target apoptosis Apoptosis target->apoptosis

Caption: Generalized pathway for nanoparticle-mediated drug delivery to tumor cells.

References

Application Notes and Protocols for Poly(heptadecyl acrylate) in Lubricant Additives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(heptadecyl acrylate) is a long-chain poly(alkyl acrylate) (PAA) that serves as a multifunctional additive in lubricant formulations. Its primary applications include acting as a pour point depressant (PPD) and a viscosity index improver (VII). The long heptadecyl side chains provide the necessary crystallinity interaction to modify wax crystal formation at low temperatures, while the polymer backbone contributes to viscosity modulation across a range of temperatures. These properties are critical for ensuring lubricant performance and engine protection in varying operating conditions.

Principle Applications

Poly(this compound) and similar long-chain PAAs are utilized in lubricants to:

  • Depress the Pour Point: At low temperatures, paraffin (B1166041) wax components in mineral-based lubricants can crystallize and form a rigid network, causing the oil to solidify and lose its ability to flow. This solidification temperature is known as the pour point. Poly(this compound) co-crystallizes with the wax, modifying the crystal structure to be smaller and more compact, thereby inhibiting the formation of an interlocking network and allowing the lubricant to flow at lower temperatures.[1]

  • Improve the Viscosity Index: The viscosity index (VI) is an empirical, unitless number that indicates the effect of temperature changes on the kinematic viscosity of an oil. A higher VI signifies a smaller decrease in viscosity at high temperatures and a smaller increase at low temperatures, which is desirable for consistent lubrication. Poly(this compound) molecules exist in a coiled state at low temperatures, having a minimal impact on viscosity. As the temperature rises, the polymer chains uncoil and expand, increasing their hydrodynamic volume and counteracting the natural decrease in the base oil's viscosity.[2][3]

  • Modify Frictional Properties: While primarily known as PPDs and VIIs, long-chain PAAs can also exhibit friction-modifying properties. They can form a protective film on metal surfaces, reducing friction and wear, particularly under boundary lubrication conditions.[4]

Experimental Protocols

Synthesis of Poly(this compound) via Free-Radical Polymerization

This protocol describes the synthesis of poly(this compound) using a solution polymerization technique with a free-radical initiator.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Nitrogen inlet

  • Dropping funnel

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reaction Setup: Assemble the three-necked flask with the reflux condenser, magnetic stirrer, thermometer, and nitrogen inlet.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 15-20 minutes to remove oxygen, which can inhibit polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Charging Reactants: In the flask, dissolve a specific molar ratio of this compound monomer in toluene. A typical concentration is a 1:1 to 1:2 monomer to solvent ratio by weight.

  • Initiator Preparation: Dissolve AIBN (typically 0.5-1.0 mol% with respect to the monomer) in a small amount of toluene in the dropping funnel.

  • Polymerization: Heat the monomer solution to the reaction temperature (typically 70-80 °C) with constant stirring. Once the temperature is stable, add the AIBN solution dropwise over 15-30 minutes.

  • Reaction Monitoring: Maintain the reaction at the set temperature for a specified duration (e.g., 4-8 hours). The progress of the reaction can be monitored by taking small samples and analyzing the conversion of the monomer.

  • Termination and Purification: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to an excess of methanol (typically 3-5 times the volume of the reaction mixture) with vigorous stirring.

  • Isolation and Drying: Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomer and initiator residues. Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.[5]

Performance Evaluation of Poly(this compound) as a Lubricant Additive

a) Pour Point Depression (ASTM D97)

This protocol outlines the manual method for determining the pour point of a lubricant.[6][7]

Materials:

  • Base lubricant oil

  • Synthesized poly(this compound)

  • Test jar

  • Thermometer

  • Cooling bath (capable of reaching temperatures below the expected pour point)

Procedure:

  • Sample Preparation: Prepare solutions of poly(this compound) in the base oil at various concentrations (e.g., 0.1, 0.5, 1.0, 2.0 wt%). Ensure the additive is completely dissolved by heating the mixture gently (e.g., to 60°C for 30 minutes) with stirring.

  • Preheating: For samples with an expected pour point above -33°C, heat the sample in the test jar to 45°C or 9°C above the expected pour point, whichever is higher.[6]

  • Cooling: Place the test jar in a cooling bath. The cooling rate is controlled by using a series of baths at progressively lower temperatures.

  • Observation: At every 3°C interval as the oil cools, remove the test jar from the bath and tilt it to ascertain whether there is movement of the oil. This observation should be completed within 5 seconds.[7]

  • Pour Point Determination: The temperature at which no movement of the oil is observed when the jar is held horizontally for 5 seconds is recorded. The pour point is then reported as 3°C above this recorded temperature.[6]

b) Viscosity Index Improvement (ASTM D2270)

This protocol describes the calculation of the viscosity index from the kinematic viscosities at 40°C and 100°C.[8][9]

Materials:

  • Base lubricant oil

  • Synthesized poly(this compound)

  • Calibrated capillary viscometer

  • Constant temperature baths (40°C and 100°C)

Procedure:

  • Sample Preparation: Prepare solutions of poly(this compound) in the base oil at various concentrations (e.g., 0.5, 1.0, 2.0, 3.0 wt%).

  • Kinematic Viscosity Measurement (ASTM D445):

    • Measure the kinematic viscosity of the base oil and each of the prepared solutions at 40°C using a calibrated capillary viscometer in a constant temperature bath.

    • Repeat the measurement for all samples at 100°C.

  • Viscosity Index Calculation:

    • Using the measured kinematic viscosities at 40°C (U) and 100°C (Y), calculate the Viscosity Index (VI) using the formulas provided in the ASTM D2270 standard. The calculation involves comparing the viscosity-temperature characteristics of the test oil to those of two reference oils.[9]

c) Friction and Wear Performance (ASTM D4172 - Four-Ball Method)

This protocol outlines the procedure for evaluating the anti-wear properties of a lubricant using a four-ball tribometer.[10][11]

Materials:

  • Base lubricant oil

  • Synthesized poly(this compound)

  • Four-ball tribometer

  • Steel balls (as specified in the standard)

  • Microscope for wear scar measurement

Procedure:

  • Sample Preparation: Prepare solutions of poly(this compound) in the base oil at various concentrations.

  • Test Setup: Secure three steel balls in the test cup and cover them with the lubricant sample. Place the fourth ball in the chuck that will be rotated.

  • Test Conditions: Set the test parameters according to the desired evaluation. Standard conditions for ASTM D4172 are typically a load of 392 N (40 kgf), a rotational speed of 1200 rpm, a temperature of 75°C, and a duration of 60 minutes.[10]

  • Test Execution: Start the rotation of the top ball and maintain the set conditions for the duration of the test.

  • Wear Scar Measurement: After the test, clean the three stationary balls and measure the diameter of the wear scars on each ball using a microscope.

  • Data Reporting: Report the average wear scar diameter (WSD) for each lubricant sample. A smaller WSD indicates better anti-wear performance. The coefficient of friction can also be monitored during the test if the equipment allows.

Quantitative Data

The performance of poly(this compound) and similar long-chain poly(alkyl acrylates) as lubricant additives is concentration-dependent. The following tables summarize typical performance data found in the literature.

Table 1: Effect of Poly(alkyl acrylate) Concentration on Pour Point Depression

Polymer AdditiveBase OilAdditive Conc. (wt%)Pour Point of Base Oil (°C)Pour Point of Doped Oil (°C)Pour Point Depression (°C)
Poly(hexadecyl acrylate)Heavy Oil1.0532
Poly(octadecyl acrylate-co-styrene)Shengli Crude Oil0.0525619
Poly(dodecyl acrylate)Base Oil1.0-9-189
Copolymer of Dodecyl AcrylateBase Oil1.0-9-2617

Data compiled from various sources.[12][13]

Table 2: Influence of Poly(alkyl acrylate) Concentration on Viscosity Index

Polymer AdditiveBase OilAdditive Conc. (wt%)Viscosity Index of Base OilViscosity Index of Doped Oil
Poly(2-ethylhexyl acrylate)SN 5001.0105125
Poly(2-ethylhexyl acrylate)SN 5003.0105137
C18-C20 Acrylate CopolymerSAE 302.5~100143
Poly(dodecyl acrylate)Base Oil2.095130

Data compiled from various sources.[14][15]

Table 3: Tribological Performance of Lubricants with Poly(alkyl acrylate) Additives

Polymer AdditiveBase OilAdditive Conc. (wt%)Test MethodAverage Wear Scar Diameter (mm)Reduction in WSD (%)
Poly(myristyl acrylate) based MFAPolyol0.3Four-Ball0.690 (base)-
Poly(myristyl acrylate) based MFAPolyol0.3Four-Ball0.48230.1
N-containing borate (B1201080) esterLiquid Paraffin0.8Four-Ball0.52 (base)-
N-containing borate esterLiquid Paraffin0.8Four-Ball0.2748.1

MFA: Multifunctional Additive. Data compiled from various sources.[16][17]

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_blending Lubricant Formulation cluster_evaluation Performance Evaluation S1 1. Monomer & Solvent (this compound, Toluene) S2 2. Initiator Addition (AIBN) S1->S2 S3 3. Free-Radical Polymerization (70-80°C, 4-8h) S2->S3 S4 4. Purification (Precipitation in Methanol) S3->S4 S5 5. Drying (Vacuum Oven) S4->S5 B2 Poly(this compound) S5->B2 B1 Base Oil B3 Blending (Heating & Stirring) B1->B3 B2->B3 E1 Pour Point Test (ASTM D97) B3->E1 E2 Viscosity Index Test (ASTM D2270) B3->E2 E3 Friction & Wear Test (ASTM D4172) B3->E3

Caption: Experimental workflow for the synthesis and evaluation of poly(this compound) as a lubricant additive.

PPD_Mechanism cluster_untreated Untreated Oil at Low Temperature cluster_treated Treated Oil with Poly(this compound) at Low Temperature U1 Wax Molecules U2 Large, Interlocking Wax Crystal Network U1->U2 Crystallization U3 Solidified Oil (High Pour Point) U2->U3 T1 Wax Molecules T3 Co-crystallization T1->T3 T2 Poly(this compound) 'Comb' Polymer T2->T3 T4 Small, Non-interlocking Wax Crystals T3->T4 Modified Crystal Growth T5 Flowable Oil (Low Pour Point) T4->T5

Caption: Mechanism of pour point depression by poly(this compound) in lubricating oil.

References

Application Notes and Protocols: Use of Heptadecyl Acrylate in Pressure-Sensitive Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecyl acrylate (B77674), a long-chain alkyl acrylate, is a hydrophobic monomer that can be incorporated into pressure-sensitive adhesive (PSA) formulations to tailor their performance characteristics. The long alkyl side chain imparts specific properties to the adhesive, such as increased hydrophobicity, flexibility, and a low glass transition temperature (Tg). These attributes are particularly beneficial in applications requiring adhesion to low-surface-energy substrates, enhanced water resistance, and specific viscoelastic properties for controlled adhesion and release, which can be relevant in medical and pharmaceutical applications like transdermal patches and medical tapes.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of pressure-sensitive adhesives incorporating heptadecyl acrylate. Due to the limited availability of specific data on this compound, information from closely related long-chain alkyl acrylates, such as octadecyl and stearyl acrylate, is used as a reasonable proxy to predict performance trends.

Key Properties and Effects on PSA Performance

The inclusion of this compound as a comonomer in an acrylic PSA formulation is expected to influence the final properties of the adhesive. The long, flexible C17 alkyl chain contributes to a low glass transition temperature (Tg) of the resulting polymer, which is a fundamental requirement for a material to exhibit pressure-sensitive tack at room temperature.[1]

Table 1: Expected Influence of this compound on PSA Properties

PropertyExpected Effect of this compound IncorporationRationale
Peel Adhesion Increase on low-surface-energy substratesThe long alkyl chain improves wetting and adhesion to non-polar surfaces.
Tack Generally increases at low concentrationsThe low Tg and increased chain mobility enhance the ability to form initial bonds.
Shear Resistance (Cohesion) May decreaseThe long, non-polar side chains can reduce intermolecular entanglement, leading to lower cohesive strength. This can be balanced by the addition of other comonomers or crosslinkers.
Hydrophobicity IncreasesThe long alkyl chain imparts significant water-repellent properties to the adhesive.
Flexibility IncreasesThe flexible alkyl chains lower the modulus of the polymer, making it more conformable.

Experimental Protocols

Synthesis of this compound-Based Acrylic PSA via Solution Polymerization

This protocol describes a general method for synthesizing a solvent-based acrylic PSA copolymer containing this compound. The exact ratios of monomers should be optimized based on the desired final properties.

Materials:

  • 2-Ethylhexyl acrylate (2-EHA)

  • This compound (HDA)

  • Acrylic acid (AA)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Ethyl acetate (B1210297) (Solvent)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen inlet

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and dropping funnel. Ensure a nitrogen inlet is available to maintain an inert atmosphere.

  • Initial Charge: Charge the flask with a portion of the ethyl acetate.

  • Monomer and Initiator Preparation: In a separate beaker, prepare a mixture of the monomers (e.g., a molar ratio of 2-EHA:HDA:AA such as 70:25:5) and dissolve the AIBN initiator in this monomer mixture.

  • Inerting: Purge the reactor with nitrogen for 15-20 minutes to remove oxygen.

  • Reaction Initiation: Heat the solvent in the reactor to a reflux temperature (approximately 77°C for ethyl acetate).

  • Monomer Feed: Slowly add the monomer/initiator mixture to the reactor from the dropping funnel over a period of 2-3 hours while maintaining the reflux temperature and continuous stirring.

  • Polymerization: After the addition is complete, continue the reaction for an additional 4-6 hours to ensure high monomer conversion.

  • Cooling: Once the polymerization is complete, cool the reactor to room temperature.

  • Characterization: The resulting polymer solution can be characterized for its solid content, viscosity, molecular weight, and adhesive properties.

Synthesis_Workflow A Reactor Setup (Flask, Stirrer, Condenser) B Charge Solvent (Ethyl Acetate) A->B E Heat to Reflux (~77°C) B->E C Prepare Monomer Mix (2-EHA, HDA, AA, AIBN) F Slowly Add Monomer Mix C->F D Inert Atmosphere (Nitrogen Purge) D->E E->F Start Feed G Polymerization (4-6 hours) F->G H Cool to Room Temp G->H I PSA Solution H->I Characterization_Workflow cluster_synthesis PSA Synthesis & Film Prep cluster_testing Adhesive Property Testing PSA_Solution PSA_Solution Coat_on_Liner Coat_on_Liner PSA_Solution->Coat_on_Liner Dry_Solvent Dry_Solvent Coat_on_Liner->Dry_Solvent Laminate_Backing Laminate_Backing Dry_Solvent->Laminate_Backing Conditioned_Tape Conditioned_Tape Laminate_Backing->Conditioned_Tape Peel_Test 180° Peel Adhesion (ASTM D3330) Conditioned_Tape->Peel_Test Tack_Test Loop Tack (ASTM D6195) Conditioned_Tape->Tack_Test Shear_Test Shear Resistance (ASTM D3654) Conditioned_Tape->Shear_Test Monomer_Property_Relationship cluster_input Monomer Composition cluster_polymer Polymer Properties cluster_performance Adhesive Performance Heptadecyl_Acrylate This compound (HDA) Tg Glass Transition Temp. (Tg) Heptadecyl_Acrylate->Tg Lowers Hydrophobicity Hydrophobicity Heptadecyl_Acrylate->Hydrophobicity Increases Soft_Monomer Soft Monomer (e.g., 2-EHA) Soft_Monomer->Tg Lowers Functional_Monomer Functional Monomer (e.g., AA) Cohesion Cohesive Strength Functional_Monomer->Cohesion Increases Peel Peel Adhesion Tg->Peel Influences Tack Tack Tg->Tack Influences MW Molecular Weight Shear Shear Resistance MW->Shear Influences Water_Resistance Water Resistance Hydrophobicity->Water_Resistance Improves Cohesion->Shear Directly Affects

References

Application Notes and Protocols for Hydrophobic Coatings Formulated with Heptadecyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and characterizing hydrophobic coatings using heptadecyl acrylate (B77674). The inclusion of the long C17 alkyl chain of heptadecyl acrylate into a polymer matrix significantly reduces surface energy, leading to enhanced water repellency.[1][2] This makes such coatings highly suitable for applications requiring moisture resistance, such as in medical devices, drug delivery systems, and waterproof textiles.[1]

Introduction to this compound in Hydrophobic Coatings

This compound is a monofunctional acrylic monomer characterized by a long, hydrophobic heptadecyl (C17) side chain.[2][3] When polymerized, this long alkyl group is primarily responsible for imparting a high degree of hydrophobicity to the resulting coating.[1] Poly(this compound) and its copolymers can be synthesized through various polymerization techniques, including solution and emulsion polymerization, to create a binder for hydrophobic coating formulations.[4][5][6][7] The final properties of the coating, such as adhesion, flexibility, and chemical resistance, can be tailored by copolymerizing this compound with other monomers like methyl methacrylate (B99206) (MMA) or glycidyl (B131873) methacrylate (GMA).[6][8]

The primary measure of a coating's hydrophobicity is the water contact angle. A surface is generally considered hydrophobic if the water contact angle is greater than 90°.[1] Due to the long alkyl chain, coatings formulated with this compound are expected to exhibit high water contact angles, indicating excellent water repellency.[1]

Experimental Protocols

The following protocols are model procedures based on established methods for long-chain alkyl acrylates. Researchers should optimize these protocols for their specific applications and available reagents.

Synthesis of Poly(this compound-co-methyl methacrylate) via Solution Polymerization

This protocol describes the synthesis of a copolymer of this compound and methyl methacrylate, a common approach to balance hydrophobicity with mechanical properties.

Materials:

  • This compound (monomer)

  • Methyl methacrylate (MMA) (co-monomer)

  • Toluene (solvent)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol (B129727) (non-solvent for precipitation)

  • Nitrogen gas

  • Reaction vessel with reflux condenser, magnetic stirrer, and nitrogen inlet

Procedure:

  • In a reaction vessel, dissolve the desired molar ratio of this compound and methyl methacrylate in toluene. A typical starting point is a 1:1 molar ratio.

  • Bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Heat the solution to 70-80°C with constant stirring under a nitrogen atmosphere.

  • Add the initiator, AIBN (typically 1-2% by weight of the total monomers), to the heated solution.

  • Maintain the reaction at the set temperature for 4-6 hours. The solution will become more viscous as the polymerization proceeds.

  • To terminate the reaction, cool the vessel to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it with fresh methanol to remove unreacted monomers and initiator.

  • Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Formulation and Application of a Hydrophobic Coating

This protocol details the preparation of a coating solution from the synthesized polymer and its application to a substrate.

Materials:

  • Synthesized poly(this compound-co-MMA)

  • Toluene or other suitable organic solvent

  • Substrates for coating (e.g., glass slides, polymer films)

  • Spin coater, dip coater, or spray gun

  • Oven for curing

Procedure:

  • Dissolve the dried poly(this compound-co-MMA) in a suitable solvent (e.g., toluene) to achieve the desired concentration (e.g., 5-10% w/v). Stir until the polymer is fully dissolved.

  • Clean the substrates thoroughly to ensure proper adhesion of the coating. This may involve sonication in a detergent solution, followed by rinsing with deionized water and ethanol, and drying with a stream of nitrogen.

  • Apply the coating solution to the cleaned substrate using a suitable technique:

    • Spin Coating: Dispense the polymer solution onto the center of the substrate and spin at a set speed (e.g., 1000-3000 rpm) for a specified time (e.g., 30-60 seconds) to achieve a uniform film.

    • Dip Coating: Immerse the substrate into the polymer solution and withdraw it at a constant speed. The film thickness is controlled by the withdrawal speed and the solution viscosity.

  • Cure the coated substrate in an oven at a temperature slightly above the glass transition temperature of the polymer (if known) to remove the solvent and promote film formation. A typical curing cycle might be 80-100°C for 1-2 hours. For systems incorporating cross-linkers, UV curing may be applicable if photoinitiators are included in the formulation.[9]

Characterization of Coating Hydrophobicity

The primary method for quantifying the hydrophobicity of the prepared coatings is by measuring the static water contact angle.[10][11][12]

Equipment:

  • Goniometer with a high-resolution camera and analysis software

  • Syringe for dispensing precise water droplets

Procedure:

  • Place the coated substrate on the sample stage of the goniometer.

  • Carefully dispense a small droplet of deionized water (typically 2-5 µL) from the syringe onto the surface of the coating.[1]

  • Capture a profile image of the water droplet on the surface.

  • Use the software to measure the angle at the three-phase (liquid-solid-air) contact point. This is the static water contact angle.[1]

  • Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average value.

Data Presentation

The following table summarizes the expected water contact angles for various polymer coatings. While specific data for poly(this compound) is not widely published, its hydrophobicity can be inferred from the trend of increasing contact angle with longer alkyl side chains in poly(n-alkyl acrylate)s.[1]

Polymer CoatingAlkyl Chain LengthExpected Water Contact Angle (°)Reference
Poly(methyl methacrylate)C1~70-80[13]
Poly(butyl acrylate)C4~85-95[13]
Poly(hexyl methacrylate)C6~100-110Inferred
Poly(dodecyl acrylate)C12~110-120Inferred
Poly(hexadecyl acrylate)C16> 120[14]
Poly(this compound) C17 > 120 (estimated) [1]

Visualizations

Experimental Workflow

G cluster_synthesis Polymer Synthesis cluster_formulation Coating Formulation & Application cluster_characterization Characterization s1 Dissolve Monomers (this compound + MMA) in Toluene s2 Deoxygenate with N2 s1->s2 s3 Heat to 70-80°C s2->s3 s4 Add AIBN Initiator s3->s4 s5 Polymerize for 4-6h s4->s5 s6 Precipitate in Methanol s5->s6 s7 Filter and Dry Polymer s6->s7 f1 Dissolve Polymer in Toluene s7->f1 Synthesized Copolymer f3 Apply Coating (Spin/Dip Coat) f1->f3 f2 Clean Substrate f2->f3 f4 Cure in Oven f3->f4 c1 Place Coated Substrate on Goniometer f4->c1 Coated Substrate c2 Dispense Water Droplet c1->c2 c3 Measure Contact Angle c2->c3

Caption: Workflow for synthesis, formulation, and characterization.

Hydrophobicity Principle

G cluster_coating Coating Surface cluster_properties HeptadecylAcrylate This compound (Long C17 Alkyl Chain) LowSurfaceEnergy Low Surface Energy HeptadecylAcrylate->LowSurfaceEnergy leads to PolymerBackbone Polymer Backbone HighContactAngle High Water Contact Angle (>90°) LowSurfaceEnergy->HighContactAngle Hydrophobicity Improved Hydrophobicity HighContactAngle->Hydrophobicity

Caption: Principle of hydrophobicity from this compound.

References

Potential Biomedical Applications of Poly(heptadecyl acrylate): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the theoretical potential of poly(heptadecyl acrylate) (PHDA) derived from its chemical structure and by analogy to other long-chain poly(alkyl acrylates). Direct experimental data for the biomedical applications of PHDA is limited in publicly available literature. Therefore, the provided information should be considered a starting point for research and development. All quantitative data presented are hypothetical and for illustrative purposes.

Introduction

Poly(this compound) is a polymer synthesized from the heptadecyl acrylate (B77674) monomer. The long C17 alkyl chain imparts significant hydrophobicity to the polymer, making it a candidate for various biomedical applications where interactions with aqueous environments need to be controlled. Its acrylate backbone allows for polymerization via standard methods, such as free-radical polymerization, to form homopolymers or be copolymerized with other monomers to tailor its properties.[1][2] The inherent hydrophobicity and potential for biocompatibility suggest its utility in drug delivery, tissue engineering, and as a coating for medical devices.[3]

Application Note 1: Hydrophobic Drug Delivery Systems

The pronounced hydrophobicity of PHDA makes it a promising candidate for the encapsulation and controlled release of poorly water-soluble (hydrophobic) drugs. PHDA can be formulated into nanoparticles to improve the bioavailability and therapeutic efficacy of these drugs.

Potential Advantages:

  • High Drug Loading: The hydrophobic core of PHDA nanoparticles can accommodate a significant amount of hydrophobic drug molecules.

  • Controlled Release: The degradation rate of the polymer and the diffusion of the drug from the polymer matrix can be tailored to achieve sustained drug release.

  • Improved Stability: Encapsulation within the polymer matrix can protect the drug from degradation in the physiological environment.

Hypothetical Nanoparticle Characteristics
ParameterExpected Value
Particle Size (z-average) 150 - 250 nm
Polydispersity Index (PDI) < 0.2
Drug Loading Capacity (%) 5 - 15%
Encapsulation Efficiency (%) > 80%
Experimental Protocol: Synthesis of PHDA Nanoparticles by Emulsion Polymerization

This protocol describes a method for synthesizing PHDA nanoparticles for drug delivery.[4]

Materials:

  • This compound monomer

  • Hydrophobic drug of interest

  • Sodium dodecyl sulfate (B86663) (SDS)

  • Potassium persulfate (KPS)

  • Deionized water

Procedure:

  • Oil Phase Preparation: Dissolve the this compound monomer and the hydrophobic drug in a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution of SDS (e.g., 1% w/v).

  • Emulsification: Add the oil phase to the aqueous phase under high-speed homogenization to form a stable oil-in-water emulsion.

  • Polymerization: Transfer the emulsion to a reaction vessel equipped with a condenser and nitrogen inlet. Heat the emulsion to 70°C under a nitrogen atmosphere.

  • Initiation: Add an aqueous solution of the initiator, KPS, to start the polymerization.

  • Reaction: Allow the reaction to proceed for 4-6 hours at 70°C with continuous stirring.

  • Purification: Cool the nanoparticle suspension and purify by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator.

  • Characterization: Characterize the resulting nanoparticles for size, PDI, drug loading, and encapsulation efficiency using techniques such as Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC).

Visualization: Drug Encapsulation and Release Workflow

DrugDeliveryWorkflow cluster_formulation Nanoparticle Formulation cluster_application Biomedical Application Monomer This compound + Hydrophobic Drug Emulsion Oil-in-Water Emulsion Monomer->Emulsion Homogenization Surfactant Aqueous Surfactant (e.g., SDS) Surfactant->Emulsion Polymerization Emulsion Polymerization Emulsion->Polymerization Initiator (KPS) Nanoparticles Drug-Loaded PHDA Nanoparticles Polymerization->Nanoparticles Administration Administration (e.g., IV injection) Nanoparticles->Administration Purification & Characterization Circulation Systemic Circulation Administration->Circulation Targeting Passive Targeting (EPR Effect) Circulation->Targeting Release Controlled Drug Release Targeting->Release

Caption: Workflow for PHDA nanoparticle formulation and drug delivery.

Application Note 2: Tissue Engineering Scaffolds

The hydrophobicity and potential for slow degradation of PHDA could be advantageous in creating scaffolds for tissue engineering, particularly for applications where a stable, long-term support structure is required. Copolymers of this compound with other biodegradable polymers could be used to fine-tune the mechanical properties and degradation rate.

Potential Advantages:

  • Structural Support: PHDA-based scaffolds can provide a temporary three-dimensional structure for cells to attach, proliferate, and form new tissue.

  • Tunable Properties: Copolymerization can be used to control the hydrophobicity, mechanical strength, and degradation profile of the scaffold.

  • Cell Adhesion: The hydrophobic surface may promote the adhesion of certain cell types.

Hypothetical Scaffold Properties
PropertyExpected Value
Porosity (%) 80 - 95%
Pore Size (µm) 100 - 400 µm
Compressive Modulus (MPa) 0.5 - 5 MPa
Degradation Time Months to Years
Experimental Protocol: Scaffold Fabrication by Solvent Casting and Particulate Leaching

This protocol describes a common method for creating porous scaffolds.

Materials:

  • Poly(this compound)

  • A suitable solvent (e.g., chloroform, dioxane)

  • A porogen (e.g., sodium chloride crystals of a defined size)

Procedure:

  • Polymer Solution: Dissolve the PHDA in the chosen solvent to form a polymer solution of a specific concentration (e.g., 10% w/v).

  • Porogen Addition: Add the sieved porogen particles to the polymer solution and mix thoroughly to ensure a uniform distribution. The porogen-to-polymer ratio will determine the final porosity.

  • Casting: Cast the mixture into a mold of the desired shape and size.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving behind a solid composite of polymer and porogen.

  • Porogen Leaching: Immerse the composite in deionized water to leach out the porogen. Change the water frequently until all the porogen has been removed.

  • Drying: Freeze-dry the porous scaffold to remove all the water.

  • Sterilization and Cell Seeding: Sterilize the scaffold using an appropriate method (e.g., ethylene (B1197577) oxide or gamma irradiation) before seeding with cells for tissue culture.

Visualization: Tissue Engineering Scaffold Fabrication Workflow

ScaffoldWorkflow Start Dissolve PHDA in Solvent AddPorogen Add Porogen (e.g., NaCl) and Mix Start->AddPorogen Cast Cast Mixture into Mold AddPorogen->Cast Evaporate Evaporate Solvent Cast->Evaporate Leach Leach Porogen in Water Evaporate->Leach Dry Freeze-Dry Scaffold Leach->Dry Sterilize Sterilize Scaffold Dry->Sterilize Seed Seed with Cells Sterilize->Seed

Caption: Workflow for fabricating a porous PHDA scaffold.

Application Note 3: Biocompatible and Hemocompatible Coatings

The hydrophobic nature of PHDA could be utilized to create coatings for medical devices that are in contact with blood or other bodily fluids. Such coatings could potentially reduce protein adsorption and improve hemocompatibility.

Potential Advantages:

  • Reduced Protein Fouling: A hydrophobic surface can minimize the non-specific adsorption of proteins, which is often the initial step in adverse biological responses.

  • Improved Hemocompatibility: By reducing protein adsorption, PHDA coatings may decrease the risk of thrombus formation on blood-contacting devices.

  • Enhanced Biocompatibility: A stable, inert coating can improve the overall biocompatibility of an implanted device.

Experimental Protocol: Dip-Coating of a Medical Device Surface

This protocol provides a simple method for coating a surface with PHDA.

Materials:

  • Poly(this compound)

  • A volatile solvent (e.g., chloroform, toluene)

  • The medical device or substrate to be coated

Procedure:

  • Substrate Preparation: Thoroughly clean and dry the substrate to be coated to ensure proper adhesion of the polymer film.

  • Polymer Solution: Prepare a dilute solution of PHDA in the chosen solvent (e.g., 1-5% w/v).

  • Dip-Coating: Immerse the substrate in the polymer solution for a defined period (e.g., 1-5 minutes).

  • Withdrawal: Slowly withdraw the substrate from the solution at a constant speed. The withdrawal speed will influence the thickness of the coating.

  • Drying: Allow the solvent to evaporate completely in a clean, dust-free environment, leaving a thin film of PHDA on the substrate.

  • Annealing (Optional): Heat the coated substrate below the glass transition temperature of the polymer to improve the film's uniformity and adhesion.

  • Characterization: Evaluate the coating for thickness, hydrophobicity (contact angle measurement), and biocompatibility/hemocompatibility using appropriate in vitro assays.

Visualization: Medical Device Coating Process

CoatingProcess cluster_preparation Preparation cluster_coating Coating cluster_finalization Finalization Substrate Clean Medical Device Substrate Dip Dip Substrate in Solution Substrate->Dip Solution Prepare PHDA Solution Solution->Dip Withdraw Withdraw at Constant Speed Dip->Withdraw Dry Dry to Evaporate Solvent Withdraw->Dry Anneal Anneal Coating (Optional) Dry->Anneal CoatedDevice Coated Medical Device Anneal->CoatedDevice

Caption: Process for coating a medical device with PHDA.

References

Controlled Polymerization of Heptadecyl Acrylate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the controlled polymerization of Heptadecyl Acrylate (B77674) (HDA), a long-chain acrylate monomer. The synthesis of well-defined poly(Heptadecyl acrylate) (PHDA) with controlled molecular weight and narrow molecular weight distribution is crucial for its application in fields such as drug delivery, biomaterials, and specialty coatings. This guide focuses on two of the most powerful controlled radical polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Introduction to Controlled Polymerization of Long-Chain Acrylates

The polymerization of long-chain acrylates like this compound presents unique challenges, primarily due to the significant influence of the long alkyl side chain on the solubility of both the monomer and the resulting polymer. To achieve polymers with predictable molecular weights and low polydispersity indices (PDI), controlled radical polymerization techniques are essential. ATRP and RAFT are particularly well-suited for this purpose, offering robust control over the polymerization process.

Atom Transfer Radical Polymerization (ATRP) is a versatile and robust method for controlled radical polymerization, enabling the synthesis of polymers with predetermined molecular weights and low polydispersity.[1][2][3] A key consideration for the ATRP of long-chain acrylates is ensuring the solubility of the catalyst complex in the polymerization medium.[4] For this compound, a non-polar solvent that can effectively dissolve both the monomer and the resulting polymer is critical for maintaining a homogeneous reaction.[4]

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another highly versatile controlled radical polymerization technique that provides excellent control over the polymer architecture.[5][6] It is compatible with a broad range of functional monomers and polymerization conditions.[5] The selection of an appropriate RAFT agent is crucial for the successful polymerization of acrylates.

Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is a controlled/"living" radical polymerization method that involves the reversible activation and deactivation of dormant polymer chains.[1][2] This process is catalyzed by a transition metal complex, typically copper-based, which cycles between a lower and a higher oxidation state.[2] The equilibrium between the active and dormant species allows for the controlled growth of polymer chains, resulting in polymers with narrow molecular weight distributions.[1]

General Mechanism of ATRP

The fundamental mechanism of ATRP involves a reversible redox process between a transition metal complex (e.g., Cu(I)Br) and an alkyl halide initiator (R-X).[2] The metal complex abstracts a halogen atom from the initiator to form a radical (R•) and the higher oxidation state metal halide (e.g., Cu(II)Br₂). This radical then initiates polymerization by adding to a monomer unit. The propagating radical can be reversibly deactivated by reacting with the higher oxidation state metal complex to reform the dormant species and the lower oxidation state metal complex.[2]

ATRP_Mechanism cluster_initiation Initiation cluster_termination Termination initiator Initiator (R-X) radical Radical (R•) initiator->radical k_act catalyst Catalyst (Cu(I)L) deactivator Deactivator (Cu(II)XL) radical->deactivator k_deact monomer Monomer (M) radical->monomer k_p propagating Propagating Chain (P_n-X) propagating->propagating k_p (Monomer Addition) dormant Dormant Chain (P_n-X) propagating->dormant k_deact terminated Terminated Polymer propagating->terminated k_t dormant->propagating k_act

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental Protocol for ATRP of this compound

This protocol is adapted from established procedures for the ATRP of long-chain acrylates such as lauryl and stearyl acrylate.[4][7][8] The key is to ensure all components remain solubilized throughout the reaction.

Materials:

  • This compound (HDA), purified by passing through a column of basic alumina (B75360) to remove inhibitor.

  • Copper(I) bromide (CuBr), 99.999%.

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), distilled before use.

  • Ethyl α-bromoisobutyrate (EBiB), initiator.

  • Anisole or Toluene, anhydrous.

  • Methanol.

  • Tetrahydrofuran (THF) for GPC analysis.

Procedure:

  • Monomer and Ligand Preparation: In a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 15.4 mmol) and the chosen solvent (e.g., 5 mL of anisole).

  • Catalyst Addition: Add CuBr (e.g., 22.1 mg, 0.154 mmol) to the flask.

  • Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove oxygen.

  • Ligand and Initiator Addition: After the final thaw, backfill the flask with nitrogen. Add PMDETA (e.g., 32.2 µL, 0.154 mmol) via a degassed syringe.

  • Initiation: Place the flask in a preheated oil bath at the desired temperature (e.g., 90°C). Add the initiator, EBiB (e.g., 22.6 µL, 0.154 mmol), via a degassed syringe to start the polymerization.

  • Monitoring the Reaction: At timed intervals, take samples from the reaction mixture using a degassed syringe to monitor monomer conversion by ¹H NMR and the evolution of molecular weight and PDI by Gel Permeation Chromatography (GPC).

  • Termination: Once the desired monomer conversion is achieved, terminate the polymerization by cooling the flask to room temperature and exposing the contents to air.

  • Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol. Filter and dry the polymer in a vacuum oven until a constant weight is achieved.

Data Presentation
EntryMonomer[M]₀:[I]₀:[Cu]₀:[L]₀SolventTemp (°C)Time (h)Conv. (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1HDA100:1:1:1Anisole904~60-70~20,000< 1.20
2HDA200:1:1:1Toluene906~50-60~35,000< 1.25

Note: The data presented here are representative values based on the polymerization of similar long-chain acrylates and may need to be optimized for this compound.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound

RAFT polymerization is a form of controlled radical polymerization that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA), commonly known as a RAFT agent.[5] This technique is highly versatile and can be applied to a wide range of monomers under various reaction conditions.[5]

General Mechanism of RAFT Polymerization

The RAFT mechanism involves a series of addition-fragmentation steps. A standard radical initiator generates free radicals that react with monomer to form propagating chains. These propagating chains add to the RAFT agent, forming an intermediate radical which then fragments to release a new radical that can reinitiate polymerization. This process establishes an equilibrium between active and dormant polymer chains, allowing for controlled polymer growth.[5]

RAFT_Mechanism cluster_initiation Initiation cluster_chain_transfer Reversible Chain Transfer cluster_reinitiation Reinitiation cluster_termination Termination initiator Initiator (I-I) radical_I Initiator Radical (I•) initiator->radical_I k_d propagating_Pn Propagating Chain (P_n•) radical_I->propagating_Pn k_i (Monomer Addition) monomer Monomer (M) raft_agent RAFT Agent propagating_Pn->raft_agent k_add intermediate_radical Intermediate Radical terminated Terminated Polymer propagating_Pn->terminated k_t intermediate_radical->propagating_Pn k_frag dormant_polymer Dormant Polymer intermediate_radical->dormant_polymer k_frag reinitiating_radical Reinitiating Radical (R•) dormant_polymer->intermediate_radical k_add reinitiating_radical->monomer k_p propagating_Pm Propagating Chain (P_m•) reinitiating_radical->propagating_Pm k_p (Monomer Addition) propagating_Pm->terminated k_t

Caption: General mechanism of RAFT Polymerization.

Experimental Protocol for RAFT Polymerization of this compound

This protocol is based on established procedures for the RAFT polymerization of long-chain acrylates like octadecyl acrylate.[6]

Materials:

  • This compound (HDA), purified.

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT), RAFT agent.

  • Azobisisobutyronitrile (AIBN), initiator, recrystallized from methanol.

  • Toluene or Benzene, anhydrous.

  • Methanol.

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve this compound (e.g., 3.0 g, 9.24 mmol), CPDT (e.g., 32.0 mg, 0.0924 mmol), and AIBN (e.g., 3.0 mg, 0.0185 mmol) in the chosen solvent (e.g., 5 mL of toluene).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to eliminate dissolved oxygen.[9]

  • Polymerization: After the final thaw, backfill the flask with nitrogen and immerse it in a preheated oil bath at the desired temperature (e.g., 70°C).

  • Monitoring and Termination: Monitor the reaction as described in the ATRP protocol. Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol. If necessary, redissolve the polymer in a minimal amount of THF and reprecipitate to ensure the removal of unreacted monomer and initiator fragments. Dry the final polymer under vacuum.

Data Presentation
EntryMonomer[M]₀:[CTA]₀:[I]₀SolventTemp (°C)Time (h)Conv. (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1HDA100:1:0.2Toluene708~80-90~28,000< 1.15
2HDA200:1:0.2Benzene6012~70-80~50,000< 1.20

Note: The data presented here are representative values based on the polymerization of similar long-chain acrylates and may need to be optimized for this compound.[6]

Experimental Workflow

The following diagram illustrates a general workflow for conducting a controlled polymerization experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup and Characterization purify_monomer Purify Monomer prepare_reagents Prepare Reagents purify_monomer->prepare_reagents setup_reaction Setup Reaction Vessel prepare_reagents->setup_reaction degas Degas Mixture setup_reaction->degas polymerize Initiate Polymerization degas->polymerize monitor Monitor Reaction polymerize->monitor terminate Terminate Reaction monitor->terminate purify_polymer Purify Polymer terminate->purify_polymer characterize Characterize Polymer (GPC, NMR) purify_polymer->characterize

Caption: General workflow for controlled polymerization experiments.

Conclusion

Both ATRP and RAFT are highly effective techniques for the synthesis of well-defined poly(this compound). The choice between the two methods may depend on the specific requirements of the final application, available laboratory equipment, and the desired end-group functionality. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to successfully perform controlled polymerizations of this compound and to tailor the properties of the resulting polymers for a variety of applications in research and drug development.

References

Application Notes and Protocols for Emulsion Polymerization of Heptadecyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecyl acrylate (B77674) (HDA) is a long-chain acrylic monomer that, upon polymerization, forms poly(heptadecyl acrylate) (PHDA), a hydrophobic polymer with significant potential in the pharmaceutical and biomedical fields. Its long alkyl chain imparts a high degree of hydrophobicity, making it an excellent candidate for the encapsulation of lipophilic drugs. Emulsion polymerization is a versatile and widely used technique for the synthesis of polymer nanoparticles (nanocarriers) for drug delivery applications. This method allows for the production of stable aqueous dispersions of polymer particles with controlled size and morphology.

These application notes provide a comprehensive overview and detailed protocols for the emulsion polymerization of this compound. Given the hydrophobic nature of HDA, modifications to standard emulsion polymerization techniques, such as miniemulsion polymerization, are often preferred to achieve stable latexes and high monomer conversion. This document will cover the key parameters influencing the polymerization process, detailed experimental protocols, and the characterization of the resulting nanoparticles.

Key Parameters and Their Effects

The properties of the final PHDA latex, such as particle size, molecular weight, and drug encapsulation efficiency, are highly dependent on the reaction parameters. A summary of these effects is presented in the table below.

ParameterEffect on Particle SizeEffect on Molecular WeightGeneral Remarks
Initiator Concentration Inverse relationship; higher concentration leads to smaller particles.[1]Inversely proportional to the initiator concentration.[1]A higher initiator concentration increases the rate of polymerization.[1]
Surfactant Concentration Inverse relationship; higher concentration leads to smaller particles.Generally, a direct relationship; higher concentration can lead to higher molecular weight.Must be above the critical micelle concentration (CMC) for efficient particle nucleation.
Monomer Concentration Can influence particle size depending on the nucleation mechanism.Can be controlled by the monomer-to-initiator ratio.Higher monomer content can lead to higher solids content in the final latex.[1]
Reaction Temperature Direct relationship; higher temperature generally leads to larger particles due to increased coalescence.Inverse relationship; higher temperature increases the rate of termination reactions.Affects the decomposition rate of the initiator and the overall reaction kinetics.
Stirring Rate Affects the stability of the emulsion and the size of monomer droplets.Can influence the molecular weight distribution.Adequate stirring is crucial for uniform heat and mass transfer.

Experimental Protocols

The following protocols are representative methodologies for the emulsion polymerization of this compound. Researchers should optimize the specific conditions based on the desired polymer characteristics and the specific drug to be encapsulated.

Protocol 1: Semi-Batch Emulsion Polymerization of this compound

This protocol is a standard semi-batch method, which allows for good control over the polymerization process and heat management.

Materials:

  • This compound (HDA), monomer

  • Sodium dodecyl sulfate (B86663) (SDS), surfactant

  • Potassium persulfate (KPS), initiator

  • Sodium bicarbonate, buffer

  • Deionized water

  • Nitrogen gas

Equipment:

  • Four-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Heating mantle or water bath

  • Nitrogen inlet

Procedure:

  • Reactor Setup: Assemble the four-neck flask with the mechanical stirrer, reflux condenser, dropping funnel, and thermometer.

  • Initial Charge: To the flask, add deionized water and sodium bicarbonate. Purge the system with nitrogen for at least 30 minutes to remove oxygen.

  • Heating: Heat the reactor to the desired reaction temperature (e.g., 70-80 °C) while maintaining a gentle nitrogen flow.

  • Pre-emulsion Preparation: In a separate beaker, prepare a pre-emulsion by adding HDA to an aqueous solution of SDS and stirring vigorously.

  • Initiation: Once the reactor reaches the set temperature, add a portion of the initiator (KPS) dissolved in deionized water to the flask.

  • Monomer Feed: Begin the continuous addition of the HDA pre-emulsion from the dropping funnel to the reactor over a period of 2-4 hours.

  • Polymerization: After the monomer feed is complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a fine mesh to remove any coagulum.

Protocol 2: Miniemulsion Polymerization of this compound

Miniemulsion polymerization is particularly suitable for hydrophobic monomers like HDA as it relies on the polymerization within stabilized monomer droplets, acting as individual nanoreactors.[1]

Materials:

  • This compound (HDA), monomer

  • Hexadecane (B31444), co-stabilizer

  • Sodium dodecyl sulfate (SDS), surfactant

  • Potassium persulfate (KPS), initiator

  • Deionized water

  • Nitrogen gas

Equipment:

  • High-shear homogenizer or sonicator

  • Four-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Heating mantle or water bath

  • Nitrogen inlet

Procedure:

  • Oil Phase Preparation: In a beaker, dissolve the hexadecane in the HDA monomer.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the SDS in deionized water.

  • Pre-emulsification: Combine the oil and aqueous phases and stir vigorously with a magnetic stirrer for 30 minutes to form a coarse emulsion.

  • Miniemulsification: Subject the coarse emulsion to high shear using a homogenizer or sonicator for 10-15 minutes to form a stable miniemulsion.

  • Reactor Setup and Polymerization:

    • Transfer the miniemulsion to a four-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

    • Purge with nitrogen for 30 minutes and heat to the desired reaction temperature (e.g., 70 °C).

    • Add the KPS initiator (dissolved in a small amount of deionized water) to start the polymerization.

    • Maintain the reaction for 4-6 hours under a nitrogen atmosphere with constant stirring.

  • Cooling and Characterization: Cool the reactor to room temperature. The resulting nanoparticle dispersion is ready for characterization.

Characterization of Poly(this compound) Nanoparticles

The synthesized PHDA latex should be characterized to determine its physicochemical properties.

Characterization TechniqueParameter MeasuredTypical Results for PHDA Nanoparticles
Dynamic Light Scattering (DLS) Hydrodynamic diameter, Polydispersity Index (PDI)50 - 200 nm, PDI < 0.2
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Particle size, morphology, and size distributionSpherical particles with a narrow size distribution
Zeta Potential Surface chargeNegative values (e.g., -30 to -50 mV) indicating good colloidal stability
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw), Polydispersity Index (PDI)Mn: 50,000 - 200,000 g/mol , PDI: 1.5 - 3.0
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical structure confirmationCharacteristic peaks for C=O stretching (ester) and C-H stretching (alkyl chain)

Application in Drug Delivery

PHDA nanoparticles are primarily utilized as carriers for hydrophobic drugs. The long heptadecyl chains form a hydrophobic core that can effectively encapsulate lipophilic therapeutic agents, protecting them from degradation and controlling their release.

Drug Loading and Release

Hydrophobic drugs are typically loaded into the nanoparticles during the polymerization process by dissolving the drug in the monomer phase. The drug becomes entrapped within the polymer matrix as the nanoparticles form.

The release of the drug from PHDA nanoparticles is primarily governed by diffusion through the polymer matrix. The release rate can be tuned by altering the polymer's molecular weight, particle size, and crosslink density.

Visualizations

Emulsion_Polymerization_Workflow cluster_prep Preparation cluster_process Process cluster_product Product & Analysis A Aqueous Phase (Water, Surfactant) C Emulsification (High Shear) A->C B Oil Phase (this compound, Drug) B->C D Polymerization (Initiator, Heat) C->D E PHDA Nanoparticle Dispersion D->E F Characterization (DLS, TEM, etc.) E->F

Caption: Workflow for the preparation of drug-loaded PHDA nanoparticles.

Drug_Release_Mechanism cluster_nanoparticle PHDA Nanoparticle cluster_environment Biological Environment NP Polymer Matrix Drug_out Released Drug NP->Drug_out Diffusion Drug_in Encapsulated Drug Target Target Cell Drug_out->Target Therapeutic Action

Caption: Drug release from a PHDA nanoparticle via diffusion.

References

Application Notes and Protocols for Solution Polymerization of Heptadecyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecyl acrylate (B77674) (HDA) is a long-chain alkyl acrylate monomer utilized in the synthesis of polymers with specific hydrophobic and flexible properties. The resultant poly(heptadecyl acrylate) (PHDA) and its copolymers are of significant interest in various fields, including the development of novel drug delivery systems, biocompatible coatings for medical devices, and as components in tissue engineering scaffolds.[1] The long heptadecyl side chain imparts significant hydrophobicity and a low glass transition temperature to the polymer.[2]

This document provides a detailed protocol for the solution polymerization of this compound via free-radical polymerization, a common and versatile method for synthesizing such polymers.[1][3] The properties of the final polymer can be tailored by controlling reaction parameters such as initiator concentration, temperature, and solvent choice.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the this compound monomer is provided in the table below.

PropertyValue
Molecular Formula C20H38O2
Molar Mass 310.5 g/mol [2][4]
Appearance Clear, colorless liquid[2]
Density 0.87 g/cm³ at 25 °C[2]
Boiling Point >174 °C[2]
Melting Point < -100 °C[2]
Glass Transition Temperature (Tg) -72 °C[2]

Experimental Protocol: Free-Radical Solution Polymerization of this compound

This protocol is based on established methods for the polymerization of long-chain acrylates and methacrylates.[5]

Materials:

  • This compound (HDA), monomer

  • Toluene, solvent

  • 2,2'-Azobisisobutyronitrile (AIBN), initiator

  • Methanol (B129727), non-solvent for precipitation

  • Nitrogen gas, inert atmosphere

  • Round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Monomer and Solvent Preparation: In a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet, dissolve the desired amount of this compound monomer in toluene. A typical starting concentration is a 1:1 to 1:4 monomer to solvent ratio by weight.

  • Initiator Addition: Add the initiator, AIBN, to the solution. The amount of initiator typically ranges from 0.1 to 2 mol% with respect to the monomer.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[6] Maintain a gentle flow of nitrogen throughout the reaction.

  • Polymerization Reaction: Heat the reaction mixture to 70-80 °C under constant stirring. The polymerization of similar long-chain (meth)acrylates is often carried out at 70°C for 5 hours.[5]

  • Reaction Termination and Polymer Precipitation: After the desired reaction time, cool the mixture to room temperature. Terminate the polymerization by pouring the viscous solution into an excess of cold methanol (a non-solvent) with vigorous stirring. This will cause the polymer to precipitate.

  • Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer under vacuum at a moderately elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

Polymer Characterization

The synthesized poly(this compound) should be characterized to determine its structure, molecular weight, and thermal properties.

Characterization TechniquePurpose
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the formation of the polymer by observing the disappearance of the C=C bond absorption of the monomer (around 1640 cm⁻¹) and the presence of characteristic ester carbonyl (C=O) and C-O stretching vibrations of the polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) To elucidate the chemical structure of the polymer and confirm the absence of monomer.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

Representative Data

The following table presents hypothetical, yet realistic, data for the solution polymerization of this compound under various conditions. This data is intended to serve as a guideline for experimental design.

EntryMonomer:Solvent (w/w)Initiator (AIBN, mol%)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
11:20.57058545,0002.1
21:21.07059230,0001.9
31:41.07058832,0002.0
41:21.08039525,0002.3

Experimental Workflow and Polymerization Mechanism

The following diagrams illustrate the experimental workflow for the solution polymerization of this compound and the fundamental mechanism of free-radical polymerization.

experimental_workflow Experimental Workflow for Solution Polymerization prep 1. Preparation - Dissolve HDA in Toluene - Add AIBN Initiator purge 2. Inert Atmosphere - Purge with Nitrogen Gas prep->purge react 3. Polymerization - Heat to 70-80°C - Stir for 3-5 hours purge->react precipitate 4. Precipitation - Cool Reaction Mixture - Pour into Methanol react->precipitate purify 5. Purification - Filter Polymer - Wash with Methanol precipitate->purify dry 6. Drying - Dry under Vacuum purify->dry characterize 7. Characterization - FTIR, NMR, GPC dry->characterize

Caption: Experimental Workflow for Solution Polymerization.

polymerization_mechanism Mechanism of Free-Radical Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (AIBN) free_radicals Free Radicals (R•) initiator->free_radicals Heat monomer_activation R• + Monomer -> R-M• free_radicals->monomer_activation chain_growth R-M• + n(Monomer) -> R-(M)n-M• monomer_activation->chain_growth combination Combination R-(M)n-M• + •M-(M)m-R -> R-(M)n+m+2-R chain_growth->combination disproportionation Disproportionation Two polymer radicals react to form two stable polymer chains chain_growth->disproportionation

Caption: Mechanism of Free-Radical Polymerization.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toluene and methanol are flammable and toxic; handle with care.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.[7]

  • This compound should be stored under air, not inert gas, as oxygen is required for the stabilizer to be effective. The storage temperature should not exceed 35 °C.[2]

References

Characterization of Poly(heptadecyl acrylate) by Gel Permeation Chromatography for Molecular Weight Determination

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(heptadecyl acrylate) is a hydrophobic polymer with a long alkyl side chain, making it a material of interest in various fields, including drug delivery, coatings, and specialty additives. The molecular weight and molecular weight distribution of this polymer are critical parameters that dictate its physical properties and performance. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining these characteristics.[1][2] This application note provides a detailed protocol for the characterization of poly(this compound) using GPC.

GPC separates molecules based on their hydrodynamic volume in solution.[2] A dissolved polymer sample is passed through a column packed with porous beads. Larger molecules elute faster as they are excluded from the pores, while smaller molecules penetrate the pores to varying extents and have a longer elution time.[2][3] By calibrating the system with polymer standards of known molecular weight, the molecular weight distribution of an unknown polymer can be determined.[4][5]

Experimental Protocol

This section details the necessary materials, equipment, and step-by-step procedures for the GPC analysis of poly(this compound).

Materials and Equipment
  • Solvent: HPLC-grade Tetrahydrofuran (THF) is recommended as the mobile phase and for sample preparation due to its ability to dissolve a wide range of hydrophobic polymers.[1]

  • Polymer Sample: Poly(this compound)

  • Calibration Standards: A set of narrow polydispersity polystyrene standards covering a molecular weight range appropriate for the expected molecular weight of the poly(this compound) sample.

  • GPC System: An integrated GPC system equipped with a pump, autosampler, column oven, and a refractive index detector (RID). An RID is commonly used for polymers that do not have a UV chromophore.

  • GPC Columns: A set of styrene-divinylbenzene (SDV) copolymer columns suitable for the analysis of hydrophobic polymers in organic solvents. A typical setup might include two to three columns with a range of pore sizes to cover a broad molecular weight range.

  • Vials and Filters: 2 mL autosampler vials with caps (B75204) and 0.2 µm PTFE syringe filters.

Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible GPC data.

  • Dissolution: Accurately weigh 5-10 mg of the poly(this compound) sample into a clean vial.

  • Add 5 mL of HPLC-grade THF to the vial to achieve a concentration of 1-2 mg/mL.

  • Gently agitate the vial to aid dissolution. Avoid vigorous shaking or sonication, which can cause shear degradation of high molecular weight polymers.

  • Allow the sample to dissolve completely. For high molecular weight or crystalline polymers, this may take several hours. It is recommended to let the sample dissolve overnight at room temperature.

  • Filtration: Once the polymer is fully dissolved, filter the solution through a 0.2 µm PTFE syringe filter directly into a GPC autosampler vial. This step is essential to remove any particulate matter that could block the G-PC columns.

GPC System Parameters

The following are typical GPC system parameters for the analysis of poly(this compound). These may need to be optimized depending on the specific instrument and columns used.

ParameterRecommended Setting
Mobile Phase HPLC-grade Tetrahydrofuran (THF)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 100 µL
Detector Refractive Index Detector (RID)
Run Time 30-45 minutes (depending on column set)
Calibration
  • Prepare a series of polystyrene standards in THF at a concentration of approximately 1 mg/mL.

  • Inject each standard individually and record the retention time of the peak maximum.

  • Create a calibration curve by plotting the logarithm of the molecular weight of the standards against their corresponding retention times.

  • Fit the data with a suitable polynomial function (typically 3rd or 5th order).

Data Analysis
  • Inject the prepared poly(this compound) sample.

  • Integrate the resulting chromatogram to obtain the retention time at each point across the peak.

  • Using the calibration curve, the molecular weight at each retention time slice is determined.

  • The GPC software will then calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Data Presentation

The molecular weight data for different batches or samples of poly(this compound) should be summarized in a clear and concise table for easy comparison.

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PHA-Batch-00155,000115,0002.09
PHA-Batch-00262,000130,0002.10
PHA-Batch-00358,500122,0002.08

Advanced Analysis: Universal Calibration

For more accurate molecular weight determination, especially when the hydrodynamic volume of the analyte differs significantly from that of the polystyrene standards, universal calibration can be employed. This method requires the use of a viscometer or a light scattering detector in addition to the RID. The universal calibration relates the product of intrinsic viscosity ([η]) and molecular weight (M), which is proportional to the hydrodynamic volume, to the retention time.

Refractive Index Increment (dn/dc)

For GPC systems equipped with a light scattering detector, the refractive index increment (dn/dc) of the polymer in the mobile phase is a critical parameter for accurate molecular weight determination.[7][8] The dn/dc value is a measure of the change in refractive index of a solution with a change in solute concentration.[9] An accurate dn/dc value is essential as it is squared in the light scattering equation, meaning any error is magnified.[7]

A specific dn/dc value for poly(this compound) in THF is not widely reported. In the absence of a literature value, the dn/dc can be determined experimentally using an off-line differential refractometer.[10] Alternatively, an estimation can be made based on the polymer's structure, but this will introduce some uncertainty into the molecular weight results.[11][12] For many linear polymers in organic solvents, a dn/dc value around 0.1 mL/g is a common starting point for estimation.[11]

Visualizations

GPC Experimental Workflow

Caption: Workflow for GPC analysis of poly(this compound).

GPC Separation Principle

GPC_Principle cluster_column GPC Column with Porous Beads cluster_molecules p1 p2 p1->p2 p3 p2->p3 small_mol Small Polymer (Elutes Last) path_large_end path_large_end p3->path_large_end p4 p5 p4->p5 p6 p5->p6 path_small_end p6->path_small_end large_mol Large Polymer (Elutes First) path_large path_large->p1 path_small_start path_small_start->p4

Caption: Principle of size exclusion in a GPC column.

References

Application Note: Thermal Analysis of Poly(heptadecyl acrylate)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(heptadecyl acrylate) is a polymer with a long alkyl side chain, which imparts unique thermal properties making it suitable for various applications, including as a phase change material (PCM) for thermal energy storage, a component in lubricants, and in the formulation of various specialty polymers. Understanding its thermal behavior is crucial for its application and processing. This document provides a detailed overview of the thermal analysis of poly(this compound) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Thermal Properties

The key thermal properties of poly(this compound) include its glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). These properties dictate the material's operational temperature range and thermal stability. Due to the limited direct data available for poly(this compound), data for the structurally similar poly(hexadecyl acrylate) is also referenced to provide a comprehensive understanding.

Data Presentation

The quantitative thermal analysis data for poly(this compound) and its close analogue, poly(hexadecyl acrylate), are summarized in the tables below.

Table 1: Glass Transition (Tg) and Melting (Tm) Temperatures

Thermal PropertyPoly(this compound)Poly(hexadecyl acrylate)
Glass Transition Temperature (Tg)-72 °C[1]35 °C[2][3]
Melting Temperature (Tm)Not specified32 - 35 °C[3]

Note: The reported Tg for poly(this compound) appears unusually low and may be an outlier or specific to a particular formulation; the value for poly(hexadecyl acrylate) is likely more representative for a high molecular weight polymer.

Table 2: Thermal Decomposition Data

Thermal PropertyValueNotes
Decomposition Temperature (Td)> 270 °C[3][4]This value is for a shape-stabilized phase change material containing poly(hexadecyl acrylate) and indicates high thermal stability.

Experimental Protocols

Detailed methodologies for conducting DSC and TGA experiments are provided below. These protocols are designed to be adaptable for various instruments.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of poly(this compound).

Instrumentation: A standard differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidation.[5][6]

  • Thermal Program:

    • Heating Scan 1 (erase thermal history): Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 100 °C) at a heating rate of 10 °C/min. This step is to erase any prior thermal history of the polymer.

    • Cooling Scan: Cool the sample to a low temperature (e.g., -90 °C) at a controlled cooling rate of 10 °C/min.

    • Heating Scan 2 (data collection): Heat the sample from the low temperature to a temperature above its melting point (e.g., 100 °C) at a heating rate of 10 °C/min.[6] The data from this second heating scan is typically used for analysis.

  • Data Analysis:

    • The glass transition (Tg) is observed as a step change in the heat flow curve.

    • The melting temperature (Tm) is identified as the peak of the endothermic melting transition.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition temperature (Td) of poly(this compound).

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 10-15 mg of the poly(this compound) sample into a TGA pan (ceramic or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min or 20 °C/min.[7]

  • Data Analysis:

    • The TGA curve plots the percentage of weight loss as a function of temperature.

    • The onset of decomposition is determined from the temperature at which significant weight loss begins. The decomposition temperature (Td) can be reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs or as the peak of the derivative of the TGA curve (DTG).

Mandatory Visualization

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample Sample Preparation (5-10 mg in Al pan) DSC_Instrument Instrument Setup (N2 Purge) DSC_Sample->DSC_Instrument DSC_Program Thermal Program (Heat-Cool-Heat) DSC_Instrument->DSC_Program DSC_Analysis Data Analysis DSC_Program->DSC_Analysis DSC_Result Determine Tg and Tm DSC_Analysis->DSC_Result End End: Comprehensive Thermal Profile DSC_Result->End TGA_Sample Sample Preparation (10-15 mg in ceramic pan) TGA_Instrument Instrument Setup (N2 Purge) TGA_Sample->TGA_Instrument TGA_Program Thermal Program (Heating Ramp) TGA_Instrument->TGA_Program TGA_Analysis Data Analysis TGA_Program->TGA_Analysis TGA_Result Determine Td and Thermal Stability TGA_Analysis->TGA_Result TGA_Result->End Start Start: Poly(this compound) Sample Start->DSC_Sample Start->TGA_Sample

Caption: Experimental workflow for thermal analysis.

References

Troubleshooting & Optimization

Technical Support Center: Inhibition of Premature Polymerization of Heptadecyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the premature polymerization of Heptadecyl Acrylate (B77674) (C17A).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature polymerization in Heptadecyl Acrylate?

A1: this compound, like other acrylate monomers, can undergo spontaneous free-radical polymerization. This process is often initiated by heat, UV light, or the presence of contaminants that can generate radicals.[1][2] The polymerization reaction is typically exothermic, which can lead to a runaway reaction if not controlled.[1]

Q2: What is the role of a stabilizer (inhibitor) in preventing polymerization?

A2: Stabilizers, or polymerization inhibitors, are chemical compounds added to monomers to prevent self-polymerization.[1] They act as radical scavengers, reacting with and deactivating free radicals that would otherwise initiate a polymerization chain reaction.[1]

Q3: Why is the presence of oxygen important for the storage of this compound?

A3: For many common phenolic inhibitors, such as Monomethyl Ether of Hydroquinone (MEHQ), the presence of dissolved oxygen is crucial for the stabilizer to function effectively.[3][4][5][6][7][8] Oxygen participates in the inhibition mechanism, often by regenerating the inhibitor or by forming less reactive peroxy radicals.[4] Therefore, this compound must always be stored under air, never under inert gases like nitrogen.[3][8]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability and prevent polymerization, this compound should be stored under specific conditions. Adherence to these guidelines is critical for maintaining the quality and safety of the monomer.

Troubleshooting Guide

Problem: I observed solid polymer particles in my container of this compound.

  • Question 1: How was the monomer stored?

    • Answer: this compound must be stored under air (not inert gas) to ensure the effectiveness of common inhibitors like MEHQ.[3][8] The storage temperature should not exceed 35°C.[3][8] Check if the storage conditions have deviated from the recommendations.

  • Question 2: Has the monomer been stored for an extended period?

    • Answer: Proper storage ensures a stability of approximately one year.[3] To minimize the risk of over-storage, a "first-in-first-out" inventory management principle should be strictly followed.[3]

  • Question 3: Was the container exposed to heat or light?

    • Answer: Heat and UV light can initiate polymerization.[2][5][6][7] Ensure that the storage area is protected from direct sunlight and other sources of heat and radiation.[5][6][7]

Problem: My this compound appears discolored.

  • Question 1: What material is the storage container made of?

    • Answer: The preferred material for tanks and pipes (B44673) is stainless steel.[3] While carbon steel is acceptable, it can lead to rust formation. Iron(III) ions from rust can act as a weak polymerization initiator and cause discoloration.[3]

Problem: The viscosity of the monomer has noticeably increased during an experiment.

  • Question 1: What were the experimental conditions?

    • Answer: Elevated temperatures during processing can accelerate polymerization.[1] If your experiment involves heating, consider if the temperature is too high or if the exposure time is too long.

  • Question 2: Are there any contaminants in your reaction setup?

    • Answer: Contaminants, especially those that can generate radicals, can initiate polymerization. Ensure all glassware and equipment are thoroughly cleaned and free from impurities.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommended ConditionRationale
Atmosphere Air (5-21% oxygen)Oxygen is required for the stabilizer to function effectively.[3][5][6][7][8]
Inert Gas Never store under inert gasThe absence of oxygen renders many common inhibitors ineffective.[3][4][8]
Temperature Do not exceed 35°CHigher temperatures increase the rate of polymerization.[1][3][8]
Inhibitor Must contain a stabilizer (e.g., MEHQ)Inhibitors are essential to prevent spontaneous polymerization.[3][8]
Storage Duration Expected stability of one year under proper conditions.[3]Follow "first-in-first-out" to avoid over-storage.[3]
Construction Material Preferred: Stainless SteelAvoids contamination and potential initiation from rust (Iron(III) ions).[3]
Light Exposure Avoid UV light and other high-energy radiationLight can initiate polymerization.[5][6][7]

Experimental Protocols

Protocol: Evaluating Inhibitor Effectiveness by Monitoring Induction Time

This protocol outlines a general method for comparing the effectiveness of different inhibitors in preventing the premature polymerization of this compound at elevated temperatures.

1. Materials:

  • This compound (with inhibitor removed, if necessary for the experiment)
  • Candidate inhibitors (e.g., MEHQ, PTZ, TEMPO)
  • Glass test tubes or ampoules
  • Constant temperature oil bath with stirrer
  • Timer

2. Procedure:

  • Preparation of Samples:
  • Prepare stock solutions of each inhibitor at a known concentration.
  • Add a precise volume of the inhibitor stock solution to a known volume of this compound in a glass tube to achieve the desired final inhibitor concentration (e.g., 50 ppm, 100 ppm).
  • Prepare a control sample of this compound with no added inhibitor.
  • Ensure all samples have a headspace of air.
  • Induction Time Measurement:
  • Place the sealed sample tubes in a constant temperature oil bath set to a specific temperature (e.g., 113°C).[9]
  • Start the timer.
  • Visually monitor the samples at regular intervals for the first signs of polymerization, which may include:
  • Cloudiness or turbidity
  • Formation of solid particles
  • A noticeable increase in viscosity
  • The time elapsed until the first sign of polymerization is recorded as the induction time.
  • Data Analysis:
  • Compare the induction times for the different inhibitors and concentrations. A longer induction time indicates a more effective inhibitor under the tested conditions.

3. Safety Precautions:

  • Handle this compound and inhibitors in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses).[6][7][10]
  • Be aware that the polymerization of acrylates is exothermic and can lead to a rapid increase in temperature and pressure in a closed system.

Visualizations

InhibitionMechanism cluster_initiation Polymerization Initiation cluster_inhibition Inhibition Pathway Initiator Initiator Radical Radical Initiator->Radical Heat/Light Propagating_Radical Propagating Radical Radical->Propagating_Radical + Monomer Inactive_Species Stable/Inactive Species Radical->Inactive_Species + Inhibitor Monomer Monomer Polymer Polymer Propagating_Radical->Polymer + More Monomer Inhibitor Inhibitor (e.g., MEHQ) Oxygen Oxygen Oxygen->Inhibitor Required for effectiveness

Caption: Mechanism of free-radical polymerization and inhibition.

TroubleshootingWorkflow Start Premature Polymerization Observed CheckStorage Review Storage Conditions Start->CheckStorage CheckProcess Review Experimental Protocol Start->CheckProcess Temp Temperature > 35°C? CheckStorage->Temp Atmosphere Stored under Inert Gas? CheckStorage->Atmosphere Contamination Check for Contaminants (e.g., rust) CheckStorage->Contamination Light Exposed to Heat/UV Light? CheckStorage->Light Temp->Atmosphere No Sol_Temp Action: Store in a cool environment Temp->Sol_Temp Yes Atmosphere->Light No Sol_Atmosphere Action: Ensure storage under air Atmosphere->Sol_Atmosphere Yes Sol_Contamination Action: Use stainless steel containers; ensure cleanliness Contamination->Sol_Contamination Yes Light->Contamination No Sol_Light Action: Protect from light and heat sources Light->Sol_Light Yes HighTemp High Process Temperature? Sol_Process Action: Reduce process temperature/time HighTemp->Sol_Process Yes CheckProcess->HighTemp

Caption: Troubleshooting workflow for premature polymerization.

References

Removing inhibitors from commercial Heptadecyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Heptadecyl Acrylate (B77674). The focus is on the effective removal of inhibitors to ensure successful polymerization and subsequent experiments.

Frequently Asked Questions (FAQs)

Q1: What are polymerization inhibitors and why are they present in commercial Heptadecyl Acrylate?

A1: Polymerization inhibitors are chemical compounds added to reactive monomers like this compound to prevent them from spontaneously polymerizing during transport and storage.[1] Commercial this compound is often stabilized with inhibitors such as the monomethyl ether of hydroquinone (B1673460) (MEHQ), typically at a concentration of 175 ± 25 ppm.[2] These compounds function by scavenging free radicals, which initiate the polymerization process.[1] The presence of oxygen is often required for the stabilizer to function effectively.[2][3]

Q2: When is it necessary to remove the inhibitor from this compound?

A2: Inhibitor removal is a critical step before most polymerization reactions. The inhibitor can react with the polymerization initiator, reducing its efficiency and leading to unpredictable reaction kinetics and final polymer properties.[4][5] For applications requiring precise control over the polymerization process or those sensitive to impurities, removing the inhibitor is essential.[1] However, for some industrial-grade polymerizations, it may be possible to overcome the inhibitor by adding a higher concentration of the initiator.[5]

Q3: What are the primary methods for removing inhibitors from this compound?

A3: The most common laboratory-scale techniques for removing phenolic inhibitors like MEHQ from acrylate monomers include:

  • Caustic Wash (Aqueous Extraction): This method involves washing the monomer with an aqueous solution of sodium hydroxide (B78521) (NaOH) to convert the weakly acidic phenolic inhibitor into a water-soluble salt, which is then separated.[5][6][7]

  • Column Chromatography: This technique involves passing the monomer through a column packed with an adsorbent, typically basic alumina (B75360), which retains the polar inhibitor.[1][4][5]

  • Vacuum Distillation: This method separates the monomer from the less volatile inhibitor based on differences in boiling points. It can provide very high purity but carries a risk of thermal polymerization.[1][4]

Troubleshooting Guides

Issue 1: Incomplete Inhibitor Removal

Symptom: Polymerization is slow, inconsistent, or fails to initiate.

Possible Cause & Solution:

Possible CauseRecommended Solution
Insufficient Washing/Adsorbent Increase the number of caustic washes (3-4 times is often recommended) or increase the amount of adsorbent (e.g., basic alumina) used in the column.[1][8] For column chromatography, a general guideline is to use approximately 10g of basic alumina per 100 mL of monomer solution.[1]
Ineffective Removal Method Confirm the identity of the inhibitor. While MEHQ is common, other inhibitors may be present. Caustic wash and alumina column chromatography are highly effective for phenolic inhibitors like MEHQ and hydroquinone (HQ).[1]
Poor Phase Separation (Caustic Wash) Ensure vigorous mixing during the wash to maximize interfacial contact between the organic monomer and the aqueous NaOH solution.[9]
Issue 2: Polymerization Occurs During Inhibitor Removal

Symptom: The monomer becomes viscous, solidifies, or generates heat unexpectedly during the purification process.

Possible Cause & Solution:

Possible CauseRecommended Solution
Excessive Heat If using distillation, perform it under reduced pressure to lower the boiling point.[4][5] Avoid excessive heating during any solvent evaporation steps.[1] It can be beneficial to add a different, high-temperature inhibitor if distillation is necessary.[1]
Depletion of Dissolved Oxygen Some inhibitors, like MEHQ, require oxygen to be effective.[1][3] Avoid sparging the inhibited monomer with inert gas for extended periods before the removal process is complete.
Acidic Impurities Traces of acid can sometimes promote polymerization. Ensure all glassware is clean and neutralize any acidic impurities before purification.[1]
Issue 3: Low Yield of Purified Monomer After Caustic Wash

Symptom: A significant loss of product is observed after the washing and drying steps.

Possible Cause & Solution:

Possible CauseRecommended Solution
Emulsion Formation Vigorous shaking can lead to the formation of a stable emulsion between the organic monomer and the aqueous layer.[1] Instead of shaking, gently invert the separatory funnel multiple times.[1] Adding a small amount of brine (saturated NaCl solution) can help break the emulsion.[1]
Hydrolysis of the Acrylate Ester While less common, prolonged contact with a strong base could potentially hydrolyze the ester group. Use the minimum effective concentration of NaOH and minimize contact time.
Loss during Water Washes After the caustic wash, subsequent washes with deionized water are necessary to remove residual NaOH.[9] To minimize the loss of the monomer, which may have some water solubility, use a minimal volume of water for these washes. Using a brine wash after the water wash can also help by decreasing the solubility of the organic monomer in the aqueous phase.[1][9]

Experimental Protocols

Protocol 1: Inhibitor Removal using Caustic Wash

This method is effective for removing phenolic inhibitors like MEHQ.

Materials:

  • This compound containing inhibitor

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, beakers, and flasks

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 1 M NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.[9]

  • Allow the layers to separate. The aqueous layer (bottom) contains the inhibitor salt.

  • Drain and discard the lower aqueous layer.[9]

  • Repeat the wash with 1 M NaOH solution two more times.[9]

  • Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.[9]

  • Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water. Drain the aqueous layer.[9]

  • Transfer the monomer to a clean, dry flask and add anhydrous MgSO₄ or Na₂SO₄ to dry it.

  • Stir for 30-60 minutes.[9]

  • Filter or decant the purified monomer from the drying agent.

  • Crucially, use the purified monomer immediately , as it is no longer inhibited and can polymerize spontaneously.[9]

Quantitative Summary Table: Caustic Wash

ParameterValue/Range
NaOH Concentration0.1 N - 1 M (5-10% w/v)[6][7][8]
Monomer to NaOH Solution Ratio1:1 by volume[9]
Number of NaOH Washes2 - 4[8][9]
Drying AgentAnhydrous MgSO₄ or Na₂SO₄
Drying Time30 - 60 minutes (or overnight)[8][9]
Protocol 2: Inhibitor Removal using a Basic Alumina Column

This method is suitable for lab-scale purification and is effective for polar inhibitors.

Materials:

  • This compound containing inhibitor

  • Activated Basic Alumina (Brockmann I)

  • Chromatography column

  • Anhydrous solvent (e.g., dichloromethane), if the monomer is too viscous

  • Collection flask

Procedure:

  • Pack a glass chromatography column with basic alumina. A general guideline is ~10 g of alumina per 100 mL of monomer solution.[1]

  • If the monomer is highly viscous, dissolve it in a suitable dry, inert solvent.

  • Pre-wet the column with the solvent if used.

  • Carefully add the this compound (or its solution) to the top of the column.

  • Allow the monomer to pass through the alumina bed under gravity.

  • Collect the purified monomer as it elutes from the column. The polar inhibitor will be retained on the alumina.[1]

  • If a solvent was used, it can be removed under reduced pressure (e.g., rotary evaporator). Avoid excessive heat.

  • Use the purified monomer immediately. Do not store the uninhibited monomer.[1]

Quantitative Summary Table: Column Chromatography

ParameterValue/Range
AdsorbentActivated Basic Alumina
Adsorbent to Monomer Ratio~10 g per 100 mL[1]
ElutionGravity flow
Post-ProcessingSolvent removal via rotary evaporation (if applicable)

Visual Workflows

G Workflow for Inhibitor Removal by Caustic Wash cluster_extraction Extraction Steps cluster_washing Washing & Drying A 1. Mix Monomer with 1M NaOH in Separatory Funnel B 2. Shake Vigorously & Vent A->B C 3. Separate & Discard Aqueous Layer B->C D 4. Repeat NaOH Wash (2x) C->D E 5. Wash with DI Water D->E F 6. Wash with Brine E->F G 7. Dry Organic Layer with Anhydrous MgSO4 F->G H 8. Filter or Decant G->H I Purified Monomer (Use Immediately) H->I G Workflow for Inhibitor Removal by Column Chromatography cluster_prep Column Preparation cluster_purification Purification A 1. Pack Column with Basic Alumina B 2. Pre-wet Column (if using solvent) A->B C 3. Load Inhibited Monomer onto Column B->C D 4. Elute Monomer (Inhibitor is Retained) C->D E 5. Collect Purified Monomer D->E F 6. Remove Solvent (if applicable) E->F G Purified Monomer (Use Immediately) E->G if no solvent used F->G

References

Technical Support Center: Purification of Heptadecyl Acrylate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of heptadecyl acrylate (B77674) monomer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purification methods, troubleshooting common issues, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude heptadecyl acrylate monomer?

A1: Specific impurities can vary depending on the synthesis route, but common contaminants in long-chain acrylate monomers like this compound may include:

  • Unreacted starting materials: Such as heptadecanol and acrylic acid or its derivatives.[1]

  • Byproducts: Water and other condensation products from the esterification reaction.[1]

  • Polymerized monomer: Oligomers or polymers can form during synthesis or storage, especially when exposed to heat, light, or initiators.[1]

  • Inhibitors: Commercial acrylates are often supplied with polymerization inhibitors (e.g., hydroquinone (B1673460) (HQ), hydroquinone monomethyl ether (MEHQ)) that may need to be removed for specific applications.[1][2]

  • Catalyst residues: If a catalyst was used for the synthesis.[1]

Q2: Why is it critical to purify this compound before polymerization?

A2: The purity of the monomer significantly impacts the final polymer's properties. Impurities can unpredictably affect the polymer's molecular weight, stability, and performance.[3][4] For applications in drug development and biomedical research, high purity is essential to ensure reproducibility and avoid adverse biological effects.[1]

Q3: How can I remove the polymerization inhibitor (e.g., MEHQ, hydroquinone)?

A3: Phenolic inhibitors can be effectively removed by two primary methods:

  • Caustic Wash: Washing a solution of the monomer with a dilute aqueous base (e.g., 1M NaOH or 5% NaHCO₃) will convert the acidic phenol (B47542) inhibitor into its salt, which is soluble in the aqueous phase and can be separated.[5][6]

  • Column Chromatography: Passing the monomer through a column packed with basic activated alumina (B75360) is a very effective method for removing inhibitors.[7][8] Pre-packed disposable columns are also commercially available for this purpose.[2]

Q4: What are the recommended storage conditions for purified this compound?

A4: Purified this compound is susceptible to spontaneous polymerization and should be used immediately if possible.[5] If storage is necessary, it should be kept in a cool, dark, and dry place under an atmosphere containing oxygen, as common inhibitors require oxygen to function effectively.[9] Never store under an inert gas like nitrogen or argon unless all initiators and peroxides have been scrupulously removed.[9] For extended storage, a small amount of an inhibitor like MEHQ or HQ should be added back to the purified monomer.[1]

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be determined using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A robust method for analyzing acrylate monomers.[1][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirms the chemical structure and helps identify organic impurities.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Verifies the presence of the acrylate functional group and the absence of starting materials like alcohols.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Purification • Monomer polymerization during purification.• Inefficient extraction or separation.• Strong adsorption of the product onto the column's stationary phase (e.g., silica (B1680970) gel).• Add a polymerization inhibitor (e.g., hydroquinone) during purification steps like distillation.[1]• Optimize solvent systems for extraction and chromatography.• Use a less polar solvent system for elution or switch to a different stationary phase like alumina.[1]
Monomer Polymerizes During Distillation • Distillation temperature is too high.• Lack of a non-volatile polymerization inhibitor.• Presence of oxygen or other initiators.• Use vacuum distillation to lower the boiling point and reduce the required temperature.[1][6]• Ensure all glassware is meticulously clean.• Add a non-volatile inhibitor (e.g., hydroquinone, phenothiazine) to the distillation flask.[1]
Final Product is Cloudy or Discolored • Presence of residual water.• Presence of other impurities not removed by the primary purification step.• Thoroughly dry the monomer solution with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal.[1][5]• Repeat the purification step (e.g., column chromatography) or try an alternative method.[1]
Presence of Acidic Impurities (e.g., acrylic acid) • Incomplete reaction during synthesis.• Ineffective washing/neutralization.• Wash the crude product dissolved in an organic solvent with a dilute basic solution (e.g., 5% sodium bicarbonate) followed by deionized water until the aqueous layer is neutral.[1]

Experimental Protocols & Workflows

Protocol 1: Inhibitor Removal by Caustic Wash

This method is effective for removing phenolic inhibitors like hydroquinone (HQ) and MEHQ.

Methodology:

  • Place the crude this compound monomer in a separatory funnel. For highly viscous monomers, dilution in a water-immiscible solvent like diethyl ether or hexane (B92381) is recommended.

  • Add an equal volume of 1 M sodium hydroxide (B78521) (NaOH) solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure.

  • Allow the layers to separate. The aqueous layer, containing the inhibitor salt, will typically be the bottom layer.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with 1 M NaOH solution two more times to ensure complete removal.[5]

  • Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.[5]

  • Wash the monomer with an equal volume of saturated brine (NaCl solution) to aid in the removal of dissolved water.[5]

  • Transfer the monomer to a clean flask and add an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄). Stir for 30-60 minutes.[5]

  • Filter or decant the purified monomer from the drying agent. The monomer is now inhibitor-free and should be used immediately.[5]

Workflow Diagram:

G cluster_workflow Workflow for Inhibitor Removal by Caustic Wash start Crude Monomer wash_naoh Wash with 1M NaOH (3x) start->wash_naoh wash_water Wash with DI Water wash_naoh->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over MgSO4 wash_brine->dry filter Filter dry->filter end_node Purified Monomer (Inhibitor-Free) filter->end_node

Workflow for removing phenolic inhibitors via basic extraction.
Protocol 2: Purification by Alumina Column Chromatography

This method is highly effective for removing inhibitors and other polar impurities.

Methodology:

  • Column Preparation: Select a glass column appropriate for the amount of monomer to be purified. Place a small plug of cotton or glass wool at the bottom. Secure the column vertically to a stand.

  • Packing: Prepare a slurry of activated basic alumina in a non-polar solvent (e.g., hexane). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.

  • Loading: Once the alumina has settled, add a small layer of sand to the top to protect the surface. Allow the solvent to drain until it is level with the sand. Dissolve the crude this compound in a minimal amount of the non-polar eluent and carefully add it to the column.

  • Elution: Begin adding the eluent (e.g., hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate) to the top of the column. The non-polar monomer will travel down the column while the polar inhibitor and other impurities will be retained by the alumina.[7]

  • Collection: Collect the purified monomer as it elutes from the bottom of the column.

  • Solvent Removal: Remove the solvent from the collected fractions using a rotary evaporator at low temperature to yield the pure, inhibitor-free monomer.

Workflow Diagram:

G cluster_workflow Workflow for Purification by Alumina Column start Crude Monomer dissolve Dissolve in Minimal Non-Polar Solvent start->dissolve load Load onto Basic Alumina Column dissolve->load elute Elute with Non-Polar Solvent load->elute collect Collect Eluted Product elute->collect evaporate Remove Solvent (Rotary Evaporator) collect->evaporate end_node Purified Monomer evaporate->end_node

Workflow for purifying acrylate monomers via column chromatography.

Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing and solving purification issues.

G start Start: Crude Monomer check_purity Assess Purity (e.g., NMR, GC-MS) start->check_purity pure Product is Pure. Proceed to Application. check_purity->pure Purity High inhibitor_present Inhibitor or Acidic Impurities Detected? check_purity->inhibitor_present Purity Low wash Perform Caustic Wash (Protocol 1) column Perform Alumina Column (Protocol 2) redistill Vacuum Distill (with inhibitor) inhibitor_present->wash Yes other_impurities Other Impurities or Color Detected? inhibitor_present->other_impurities No other_impurities->column Yes polymer_present Polymer Detected? other_impurities->polymer_present No polymer_present->pure No polymer_present->redistill Yes

Decision tree for troubleshooting monomer purification.

References

Technical Support Center: Synthesis of Heptadecyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Heptadecyl Acrylate (B77674).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing Heptadecyl Acrylate?

A1: The most common methods for synthesizing this compound are direct esterification and transesterification.

  • Direct Esterification: This method involves the reaction of heptadecanol with acrylic acid, typically in the presence of an acid catalyst and a polymerization inhibitor. Water is generated as a byproduct and is usually removed to drive the reaction to completion.

  • Transesterification: This method involves the reaction of a short-chain acrylate, such as methyl acrylate or ethyl acrylate, with heptadecanol. This reaction is also typically catalyzed by an acid or a base and involves the removal of the smaller alcohol byproduct (e.g., methanol (B129727) or ethanol).

Q2: Why is a polymerization inhibitor necessary during the synthesis of this compound?

A2: Acrylate monomers, including this compound, are prone to free-radical polymerization, especially at the elevated temperatures often required for esterification and transesterification reactions.[1] A polymerization inhibitor is added to quench any free radicals that may form, thus preventing the undesired formation of poly(this compound). Common inhibitors include hydroquinone (B1673460) (HQ) and hydroquinone monomethyl ether (MEHQ).[2]

Q3: What are the key parameters to control for a successful this compound synthesis?

A3: Several parameters are crucial for a successful synthesis:

  • Temperature: The reaction temperature needs to be high enough to ensure a reasonable reaction rate but low enough to minimize side reactions, especially polymerization.

  • Catalyst: The choice and concentration of the catalyst can significantly impact the reaction rate and the formation of byproducts.

  • Reactant Stoichiometry: The molar ratio of the reactants can influence the reaction equilibrium and yield. An excess of one reactant may be used to drive the reaction to completion.

  • Removal of Byproducts: Efficient removal of water (in direct esterification) or the low-boiling alcohol (in transesterification) is critical to shift the equilibrium towards the product.

  • Inhibitor Concentration: An adequate concentration of a polymerization inhibitor is essential to prevent the loss of monomer to unwanted polymer formation.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction has a very low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Below is a troubleshooting guide to address this issue.

Potential Cause Explanation Suggested Solution
Incomplete Reaction The reaction may not have reached equilibrium or completion due to insufficient reaction time, temperature, or catalyst activity. The long alkyl chain of heptadecanol can also lead to slower reaction kinetics.- Increase reaction time and/or temperature. - Increase catalyst loading. - Ensure efficient removal of byproducts (water or alcohol) using a Dean-Stark trap or by performing the reaction under vacuum.
Catalyst Inactivation Acid catalysts can be neutralized by basic impurities in the reactants or solvent. Some catalysts are also sensitive to water.- Use purified reactants and anhydrous solvents. - Use a fresh batch of catalyst.
Poor Quality Reagents Impurities in heptadecanol, acrylic acid, or the acrylate ester used for transesterification can interfere with the reaction.- Use high-purity, anhydrous starting materials.
Sub-optimal Stoichiometry An inappropriate molar ratio of reactants can limit the conversion to the desired product.- Optimize the molar ratio of reactants. For direct esterification, a slight excess of acrylic acid is often used.[3]
Issue 2: Presence of Significant Side Products

Q: My final product is impure, with significant side products detected by analysis (e.g., NMR, GC-MS). What are the likely side reactions and how can I minimize them?

A: Several side reactions can occur during the synthesis of this compound.

Symptoms: Formation of a viscous liquid, gel, or solid in the reaction flask.

Cause Explanation Mitigation Strategy
Insufficient Inhibitor The concentration of the polymerization inhibitor is too low to effectively quench free radicals.- Increase the concentration of the polymerization inhibitor (e.g., MEHQ, HQ).[2]
High Reaction Temperature Elevated temperatures increase the rate of free-radical formation and polymerization.[1]- Lower the reaction temperature. Find a balance between reaction rate and polymerization prevention.
Presence of Oxygen While some inhibitors like MEHQ require oxygen to be effective, uncontrolled introduction of air can sometimes promote polymerization.[4]- Maintain a controlled atmosphere (e.g., a slow stream of air or inert gas depending on the inhibitor used).

Symptoms: Formation of a diether or other adducts. The alcohol (heptadecanol) or water can add across the double bond of the acrylate.

Cause Explanation Mitigation Strategy
Basic or Highly Acidic Conditions Strong bases or acids can catalyze the Michael addition of the alcohol to the acrylate double bond.- Use a milder catalyst. - Optimize the catalyst concentration. - Control the reaction temperature.

Symptoms: Formation of diheptadecyl ether.

Cause Explanation Mitigation Strategy
High Temperatures and Strong Acid Strong acid catalysts at high temperatures can promote the dehydration of heptadecanol to form an ether.- Use a lower reaction temperature. - Employ a milder acid catalyst.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of Long-Chain Alkyl Acrylates (as a reference for this compound)

ParameterDirect Esterification (Octadecyl Acrylate)[3]Transesterification (n-Alkyl Methacrylates)[5]
Alcohol Octadecanoln-Alkanol
Acrylate Source Acrylic AcidMethyl Methacrylate
Catalyst p-Toluenesulfonic acidp-Toluenesulfonic acid or Sulfuric acid
Catalyst Loading 1.0% (by weight of alcohol)Varies
Inhibitor HydroquinoneQuinol
Inhibitor Loading 0.8% (by weight of alcohol)Varies
Molar Ratio (Acid/Alcohol) 1.2:1N/A
Molar Ratio (Acrylate/Alcohol) N/A~4:1
Temperature (°C) 120130-140
Reaction Time (h) 8Varies
Reported Yield (%) 98 (conversion rate)Not specified

Note: This data is for octadecyl acrylate and general n-alkyl methacrylates and should be used as a starting point for optimizing the synthesis of this compound.

Experimental Protocols

Protocol 1: Direct Esterification of Heptadecanol with Acrylic Acid (Adapted from a similar long-chain acrylate synthesis) [3]

Materials:

  • Heptadecanol

  • Acrylic Acid

  • p-Toluenesulfonic acid (catalyst)

  • Hydroquinone (inhibitor)

  • Toluene (solvent, for azeotropic removal of water)

  • 5% aqueous Sodium Hydroxide (B78521) solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate

  • Reaction flask equipped with a magnetic stirrer, thermometer, condenser, and Dean-Stark trap

Procedure:

  • To a round-bottom flask, add heptadecanol, toluene, p-toluenesulfonic acid (1.0% by weight of heptadecanol), and hydroquinone (0.8% by weight of heptadecanol).

  • Begin stirring and heat the mixture to dissolve the solids.

  • Once a homogenous solution is formed, add acrylic acid (1.2 molar equivalents relative to heptadecanol).

  • Heat the reaction mixture to reflux (approximately 120 °C) and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by tracking the amount of water collected. The reaction is complete when no more water is evolved (typically after 8 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with 5% aqueous sodium hydroxide solution to remove the acidic catalyst and unreacted acrylic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Purification of this compound

Materials:

Procedure:

  • Dissolve the crude this compound in a minimal amount of hexane.

  • Prepare a silica gel column packed with a slurry of silica gel in hexane.

  • Load the dissolved crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the concentration of ethyl acetate).

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Heptadecanol, Acrylic Acid, Catalyst, Inhibitor, Solvent Flask Reaction Flask with Dean-Stark Trap Reactants->Flask Charge Heat Heat to Reflux (~120°C) Flask->Heat Water_Removal Azeotropic Removal of Water Heat->Water_Removal Monitor Monitor Progress Water_Removal->Monitor Cool Cool to RT Monitor->Cool Wash_NaOH Wash with 5% NaOH Cool->Wash_NaOH Wash_Brine Wash with Brine Wash_NaOH->Wash_Brine Dry Dry over MgSO4 Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography or Vacuum Distillation Concentrate->Purify Product Pure Heptadecyl Acrylate Purify->Product

Caption: Experimental workflow for the direct esterification synthesis of this compound.

Troubleshooting_Tree cluster_yield Low Yield cluster_purity Impure Product Start Low Yield or Impure Product Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Polymerization Polymer Formation? Start->Polymerization Check_Catalyst Catalyst Inactive? Incomplete_Reaction->Check_Catalyst No Sol_Incomplete Increase Time/Temp, Improve Byproduct Removal Incomplete_Reaction->Sol_Incomplete Yes Check_Reagents Poor Reagent Quality? Check_Catalyst->Check_Reagents No Sol_Catalyst Use Fresh Catalyst, Ensure Anhydrous Conditions Check_Catalyst->Sol_Catalyst Yes Sol_Reagents Use High-Purity Reagents Check_Reagents->Sol_Reagents Yes Michael_Addition Michael Adducts? Polymerization->Michael_Addition No Sol_Polymer Increase Inhibitor, Lower Temperature Polymerization->Sol_Polymer Yes Ether_Formation Ether Formation? Michael_Addition->Ether_Formation No Sol_Michael Use Milder Catalyst, Optimize Catalyst Loading Michael_Addition->Sol_Michael Yes Sol_Ether Lower Temperature, Use Milder Catalyst Ether_Formation->Sol_Ether Yes

Caption: A troubleshooting decision tree for common issues in this compound synthesis.

References

Optimizing initiator concentration for Heptadecyl acrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the initiator concentration for the free-radical polymerization of Heptadecyl Acrylate (B77674) (HDA). Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an initiator in Heptadecyl Acrylate (HDA) polymerization?

An initiator is a chemical compound that, upon decomposition (typically induced by heat or light), generates free radicals. These free radicals are essential to start the polymerization process by reacting with HDA monomers, initiating the formation of polymer chains.[1] A common thermal initiator used for acrylate polymerization is 2,2'-Azobisisobutyronitrile (AIBN).

Q2: How does increasing the initiator concentration affect the rate of polymerization of HDA?

Increasing the initiator concentration generally leads to a higher rate of polymerization.[2] This is because a higher concentration of the initiator produces a greater number of free radicals, which in turn initiate more polymer chains simultaneously.[2]

Q3: What is the general effect of initiator concentration on the molecular weight of the final poly(this compound)?

There is an inverse relationship between initiator concentration and the average molecular weight of the resulting polymer. A higher initiator concentration leads to the formation of a larger number of growing polymer chains that compete for a limited amount of monomer. This results in shorter polymer chains and, consequently, a lower average molecular weight.[2][3] Conversely, a lower initiator concentration generates fewer chains, allowing each to grow longer before termination, thus increasing the molecular weight.[1][3]

Q4: How does initiator concentration impact the Polydispersity Index (PDI) of poly(this compound)?

The effect on PDI is complex. At very low initiator concentrations, control over the polymerization can be poor, potentially leading to a broad PDI. As the concentration increases to an optimal level, the initiation process becomes more uniform, which can lead to a narrower PDI. However, at excessively high initiator concentrations, the increased rate of termination and other side reactions can cause the PDI to broaden again.[2]

Q5: What are suitable solvents for the solution polymerization of HDA?

Due to the long C17 alkyl chain of this compound, it is hydrophobic. Therefore, non-polar solvents are typically required to ensure both the monomer and the resulting polymer remain in solution. Toluene (B28343) is a commonly used solvent for the polymerization of long-chain acrylates.[2] Other potential solvents include xylene and tetrahydrofuran (B95107) (THF).[4]

Q6: What is a typical reaction temperature for AIBN-initiated HDA polymerization?

The reaction temperature is determined by the decomposition rate of the initiator. For AIBN, a temperature range of 60-80 °C is typically employed to ensure a steady rate of radical generation.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of HDA, with a focus on problems related to initiator concentration.

Issue 1: Polymerization fails to start or is significantly delayed.

  • Question: My HDA polymerization is not initiating, or there is a long induction period. What could be the cause?

  • Answer: This issue is often related to the presence of inhibitors or insufficient radical generation.

    • Inhibitor Presence: Commercial acrylate monomers, including HDA, are shipped with inhibitors like the monomethyl ether of hydroquinone (B1673460) (MEHQ) to prevent premature polymerization.[5] These inhibitors scavenge free radicals and must be removed before the experiment, typically by washing with a basic solution or passing the monomer through an inhibitor-removal column.

    • Oxygen Inhibition: Dissolved oxygen in the reaction mixture can act as an inhibitor.[6] It is crucial to de-gas the monomer and solvent solution (e.g., by purging with an inert gas like nitrogen or argon, or through freeze-pump-thaw cycles) before initiating the reaction.[4]

    • Insufficient Initiator: If the initiator concentration is too low, it may not generate enough radicals to overcome the residual inhibitor and start the polymerization effectively. Try increasing the initiator concentration incrementally.

Issue 2: The final polymer has a much lower molecular weight than expected.

  • Question: I've successfully polymerized HDA, but the molecular weight is too low. How can I increase it?

  • Answer: Low molecular weight is a direct consequence of forming too many polymer chains that terminate too quickly.

    • High Initiator Concentration: This is the most common cause. An excess of initiator generates a high concentration of radicals, leading to shorter polymer chains.[1] To achieve a higher molecular weight, you must decrease the initiator concentration.[3]

    • High Reaction Temperature: Elevated temperatures increase the rate of termination reactions, which can shorten chain length. Consider lowering the reaction temperature slightly, ensuring it is still effective for initiator decomposition.

    • Chain Transfer Agents: Impurities in the monomer or the solvent itself can act as chain transfer agents, terminating a growing chain and starting a new one. Ensure high purity of all reagents.

Issue 3: The Polydispersity Index (PDI) of the polymer is too high (e.g., >2.0).

  • Question: The molecular weight distribution of my poly(this compound) is very broad. How can I achieve a narrower PDI?

  • Answer: A high PDI indicates a lack of control over the polymerization process.

    • Non-uniform Initiation: A very high initiator concentration can cause a rapid, uncontrolled burst of initiation at the start of the reaction, followed by a declining rate as the initiator is consumed. This leads to a wide distribution of chain lengths. Using a lower, more optimal initiator concentration can provide a more sustained and controlled initiation rate.

    • Temperature Fluctuations: Poor temperature control can affect the rates of initiation and propagation unevenly throughout the reaction, broadening the PDI. Ensure the reaction is maintained at a stable and uniform temperature.

    • High Conversion (Gel Effect): At high monomer conversion, the viscosity of the reaction mixture can increase dramatically (the Trommsdorff or gel effect), which slows down termination reactions. This can lead to a rapid increase in molecular weight for the remaining growing chains, thus broadening the PDI.[1] Conducting the polymerization in a more dilute solution can help mitigate this effect.[1]

Issue 4: The polymerization is too fast, exothermic, and difficult to control.

  • Question: My reaction proceeds too quickly, generates excessive heat, and sometimes results in a solid gel. How can I slow it down?

  • Answer: A runaway reaction is typically caused by an excessively high rate of polymerization.

    • Excessive Initiator Concentration: A high concentration of initiator leads to a rapid, highly exothermic reaction. Reducing the amount of initiator is the most effective way to slow the reaction down.

    • High Monomer Concentration: Polymerizing in bulk (without solvent) or at a very high monomer concentration can lead to an uncontrollable reaction and the gel effect. Performing the polymerization in a suitable solvent helps to dissipate heat and moderate the reaction rate.

Data Presentation

The following table presents illustrative data on the expected trends when varying the AIBN initiator concentration for the solution polymerization of this compound in toluene at 70 °C.

Note: This data is illustrative, based on established principles of free-radical polymerization, and intended to demonstrate general trends.[3][7] Actual experimental results should be determined empirically.

Experiment ID[HDA] (mol/L)[AIBN] (mol/L)[Monomer]:[Initiator] RatioReaction Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
HDA-Exp-11.00.0011000:11285150,0001.95
HDA-Exp-21.00.005200:169275,0001.80
HDA-Exp-31.00.010100:149540,0001.85
HDA-Exp-41.00.02050:129722,0002.10

Experimental Protocols

Protocol: Free-Radical Solution Polymerization of this compound

This protocol describes a general procedure for synthesizing poly(this compound) in a solvent using AIBN as a thermal initiator.

Materials:

  • This compound (HDA), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous Toluene (or other suitable non-polar solvent)

  • Methanol (B129727) (for precipitation)

  • Schlenk flask or multi-neck round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas source (Nitrogen or Argon) with bubbler

  • Syringes and needles

Procedure:

  • Monomer Purification: If not already inhibitor-free, pass the HDA monomer through a column of basic alumina (B75360) to remove the MEHQ inhibitor. The purified monomer should be used promptly.

  • Reaction Setup: Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar and a condenser.

  • Reagent Addition: Add the desired amount of this compound and anhydrous toluene to the flask.

  • Degassing: Seal the flask and purge the solution with an inert gas (e.g., nitrogen) for 30-60 minutes to remove dissolved oxygen. Alternatively, use three freeze-pump-thaw cycles for more rigorous oxygen removal.

  • Initiator Preparation: In a separate vial, dissolve the calculated amount of AIBN in a small amount of anhydrous toluene.

  • Initiation: Heat the monomer solution to the desired reaction temperature (e.g., 70 °C for AIBN) under a positive pressure of inert gas. Once the temperature is stable, inject the AIBN solution into the reaction flask using a syringe.

  • Polymerization: Allow the reaction to proceed under an inert atmosphere with continuous stirring for the planned duration. Monitor the progress by taking small aliquots periodically to analyze monomer conversion (e.g., via ¹H NMR or FT-IR spectroscopy).[5]

  • Termination and Isolation: To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Purification: Slowly pour the viscous polymer solution into a large excess of cold methanol while stirring vigorously. The polymer will precipitate as a white solid.

  • Drying: Collect the precipitated polymer by filtration. Wash it with fresh methanol and dry it in a vacuum oven at room temperature until a constant weight is achieved.[5]

  • Characterization: Analyze the dried polymer to determine molecular weight (Mₙ), molecular weight distribution (PDI) using Gel Permeation Chromatography (GPC), and confirm its structure using NMR and FT-IR.[5]

Visualizations

The following diagrams illustrate key relationships and workflows in HDA polymerization.

G cluster_input Input Parameters cluster_process Polymerization Process cluster_output Polymer Properties I_Conc Initiator Concentration Rad_Gen Rate of Radical Generation I_Conc->Rad_Gen Directly Proportional Chain_Num Number of Growing Chains Rad_Gen->Chain_Num Increases Poly_Rate Rate of Polymerization Rad_Gen->Poly_Rate Increases Chain_Len Average Kinetic Chain Length Chain_Num->Chain_Len Decreases PDI Polydispersity Index (PDI) Chain_Num->PDI Complex Effect MW Molecular Weight (Mₙ) Chain_Len->MW Directly Affects

Caption: Relationship between initiator concentration and polymer properties.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Start Purify 1. Purify HDA Monomer (Remove Inhibitor) start->Purify end End Setup 2. Assemble & Dry Glassware Purify->Setup Reagents 3. Add HDA & Toluene to Flask Setup->Reagents Degas 4. Degas Mixture (N₂ Purge or Freeze-Pump-Thaw) Reagents->Degas Heat 5. Heat to Reaction Temp (e.g., 70°C) Degas->Heat Initiate 6. Inject AIBN Solution Heat->Initiate Polymerize 7. Polymerize for Desired Time Initiate->Polymerize Quench 8. Cool Reaction & Expose to Air Polymerize->Quench Precipitate 9. Precipitate Polymer in Methanol Quench->Precipitate Filter 10. Filter & Dry Polymer Precipitate->Filter Characterize 11. Characterize Polymer (GPC, NMR, FT-IR) Filter->Characterize Characterize->end

Caption: Experimental workflow for HDA solution polymerization.

References

Controlling molecular weight distribution in poly(heptadecyl acrylate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the controlled polymerization of heptadecyl acrylate (B77674) to regulate its molecular weight distribution.

Frequently Asked Questions (FAQs)

Q1: Which polymerization methods are most effective for controlling the molecular weight and achieving a narrow molecular weight distribution (low polydispersity index - PDI) for poly(heptadecyl acrylate)?

A1: For achieving a well-controlled polymerization of long-chain acrylates like this compound, living/controlled radical polymerization techniques are highly recommended. The most effective and commonly cited methods are:

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile method that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1][2] It is known for its tolerance to a wide range of functional groups and monomers.[1][3][4]

  • Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for preparing polymers with controlled molecular weights and low PDI.[5][6][7] It has been successfully used for the polymerization of various acrylates.[5][8][9]

Conventional free radical polymerization is generally not suitable for producing polymers with narrow molecular weight distributions, as it often results in high PDI values (>2).[10]

Q2: What is a typical target PDI for a "controlled" polymerization?

A2: A polymerization is generally considered "controlled" or "living" when the resulting polymer has a narrow molecular weight distribution. Typically, a polydispersity index (PDI) value below 1.5 is indicative of a controlled process, with values approaching 1.1 or lower being considered very narrow and well-controlled.[1][11][12]

Q3: How does monomer conversion affect the molecular weight and PDI?

A3: In a controlled or living polymerization, there is a linear relationship between the number-average molecular weight (Mn) and monomer conversion.[1] As the monomer is consumed, the polymer chains grow at a relatively uniform rate. The PDI should remain low throughout the polymerization. However, at very high conversions, termination reactions can become more prevalent, potentially leading to a slight broadening of the PDI.

Q4: What are the key components of a RAFT polymerization system?

A4: A RAFT polymerization system consists of four main components:

  • Monomer: this compound.

  • Initiator: A source of radicals, typically a thermal initiator like azobisisobutyronitrile (AIBN) or a photoinitiator.[1][2]

  • RAFT Agent (Chain Transfer Agent - CTA): A thiocarbonylthio compound, such as 2-cyanoprop-2-yl dithiobenzoate (CPDB), is crucial for controlling the polymerization.[1][2]

  • Solvent: A suitable solvent to dissolve all components, such as benzene (B151609) or toluene (B28343).[1]

Troubleshooting Guides

Issue 1: Broad Molecular Weight Distribution (High PDI)
Potential Cause Troubleshooting Step
Inappropriate Polymerization Technique For narrow PDI, avoid conventional free radical polymerization.[10] Implement controlled/living polymerization methods like RAFT or ATRP.[1][5]
Incorrect Initiator to RAFT Agent Ratio (RAFT) The molar ratio of the RAFT agent to the initiator is critical. A higher ratio of [RAFT Agent]/[Initiator] generally leads to better control and a narrower PDI.[1] Increase the concentration of the RAFT agent relative to the initiator.[10]
High Initiator Concentration Too many radicals generated at once can lead to increased termination reactions. Lower the initiator concentration.[2]
High Reaction Temperature Elevated temperatures can increase the rate of termination and other side reactions. A suitable temperature range for RAFT polymerization of similar acrylates is 60–80 °C.[1] Optimize the temperature to balance the polymerization rate and control.
Impurities in Monomer or Solvent Impurities can interfere with the catalyst or RAFT agent. Ensure the monomer is purified to remove inhibitors and other impurities.[7] Use dry, degassed solvents.
Loss of "Living" Character at High Conversion Control can diminish at very high monomer conversions. Monitor the polymerization and consider stopping the reaction before it reaches 100% conversion if PDI starts to broaden.
Issue 2: Low or No Polymerization
Potential Cause Troubleshooting Step
Ineffective Initiator The initiator may have degraded or is not suitable for the reaction temperature. Use a fresh initiator and ensure the reaction temperature is appropriate for its half-life.
Presence of Inhibitor Monomers like this compound are often shipped with inhibitors to prevent spontaneous polymerization.[13] Remove the inhibitor by passing the monomer through a column of basic alumina (B75360) or by washing with a basic solution.[7][9]
Oxygen in the System Oxygen is a radical scavenger and will inhibit free radical polymerization. De-gas the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen, argon).[14]
Inactive Catalyst (ATRP) The ATRP catalyst (e.g., Cu(I) complex) can be oxidized to the inactive Cu(II) state. Ensure all components are deoxygenated and handle the catalyst under an inert atmosphere.[5]
Low Reaction Temperature The temperature may be too low for the initiator to decompose at a sufficient rate. Increase the temperature, ensuring it remains within the optimal range to maintain control.[10]

Experimental Protocols

Protocol 1: RAFT Polymerization of this compound

This protocol is adapted from methodologies for similar long-chain acrylates.[1]

Materials:

  • This compound (monomer), inhibitor removed

  • 2-cyanoprop-2-yl dithiobenzoate (CPDB) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent), anhydrous

  • Schlenk flask, magnetic stirrer, oil bath, nitrogen/argon line

Procedure:

  • Monomer Purification: Remove the inhibitor from this compound by passing it through a column of basic alumina.

  • Reaction Setup: To a Schlenk flask, add this compound, CPDB, and AIBN in the desired molar ratio (e.g., [Monomer]:[CPDB]:[AIBN] = 200:1:0.2).

  • Add Solvent: Add a sufficient amount of anhydrous toluene to achieve the desired monomer concentration (e.g., 2 M).

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

  • Monitoring: At timed intervals, take samples via a degassed syringe to monitor monomer conversion and molecular weight evolution by ¹H NMR and Gel Permeation Chromatography (GPC).

  • Termination: To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.

  • Purification: Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent like cold methanol. Filter and dry the polymer under vacuum.

Quantitative Data Summary

The following tables summarize typical results for controlled polymerizations of long-chain acrylates, demonstrating the effect of key parameters on molecular weight (Mn) and Polydispersity Index (PDI).

Table 1: Effect of [RAFT Agent]/[Initiator] Ratio on Poly(octadecyl acrylate) Synthesis

Entry[CPDB]₀ (mol/L)[AIBN]₀ (mol/L)Ratio [CPDB]/[AIBN]Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
10.010.011.01085.228,5001.45
20.010.0061.671078.125,6001.32
30.010.0042.51072.523,8001.25

Data adapted from RAFT polymerization of a similar long-chain acrylate.[1]

Table 2: ATRP of Methyl Acrylate with Varying Catalyst/Initiator Ratios

Entry[MA]:[EBiB]:[CuBr]:[Ligand]LigandTemp (°C)Time (min)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1200:1:1:1Me₆TREN20158521,6001.18
2200:1:0.2:0.2Me₆TREN20458219,8001.10
3200:1:0.1:0.1Me₆TREN20907518,5001.09

Data demonstrates principles of ATRP control for acrylates.[5] MA = Methyl Acrylate, EBiB = Ethyl 2-bromopropionate.

Diagrams

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Monomer This compound (Inhibitor Removed) Setup Combine Reagents in Schlenk Flask Monomer->Setup RAFT_Agent RAFT Agent (CTA) RAFT_Agent->Setup Initiator Initiator (AIBN) Initiator->Setup Solvent Solvent (Toluene) Solvent->Setup Degas Freeze-Pump-Thaw (Remove O₂) Setup->Degas Polymerize Heat to 70°C with Stirring Degas->Polymerize Monitor Monitor Conversion (NMR, GPC) Polymerize->Monitor Purify Precipitate in Methanol Monitor->Purify Product Dry Final Polymer Purify->Product

Caption: Experimental workflow for RAFT polymerization.

PDI_Control_Factors cluster_params Key Control Parameters cluster_outcomes Troubleshooting Outcomes PDI Desired PDI (Narrow MW Distribution) Ratio [RAFT Agent] / [Initiator] Ratio HighRatio Higher Ratio -> Lower PDI Ratio->HighRatio influences Temp Reaction Temperature OptiTemp Optimal Temp (60-80°C) -> Avoids Side Reactions Temp->OptiTemp influences Purity Monomer & Solvent Purity HighPurity High Purity -> Predictable Kinetics Purity->HighPurity influences Conversion Monomer Conversion ControlledConv Avoid Very High Conversion -> Prevents Termination Conversion->ControlledConv influences HighRatio->PDI OptiTemp->PDI HighPurity->PDI ControlledConv->PDI

Caption: Factors influencing Polydispersity Index (PDI).

References

Preventing gel formation during Heptadecyl acrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully polymerizing heptadecyl acrylate (B77674) while avoiding common issues, particularly gel formation.

Frequently Asked Questions (FAQs)

Q1: What is heptadecyl acrylate and what are its typical applications?

This compound (C17A) is an ester of acrylic acid. It is a monofunctional monomer characterized by the high reactivity typical of acrylates and a long, hydrophobic C17 alkyl chain.[1][2] This structure imparts unique properties to polymers, such as hydrophobicity, flexibility, low shrinkage, and chemical resistance.[1][2] Copolymers of this compound can be prepared with a variety of other monomers, including (meth)acrylic acid and its derivatives, styrene, and vinyl acetate.[1][3] These polymers find applications in lubricants, adhesives, sealants, and coatings.[4]

Q2: Why is gel formation a common problem during the polymerization of this compound?

Gel formation, or the creation of an insoluble cross-linked polymer network, is a frequent challenge in the free-radical polymerization of long-chain acrylates like this compound. The primary reasons for this include:

  • High Propagation Rate: Acrylate monomers are highly reactive, which leads to rapid polymer chain growth. This can result in uncontrolled polymerization and the formation of cross-links.[5]

  • Chain Transfer to Polymer: A growing polymer radical can abstract a hydrogen atom from the backbone of an existing polymer chain. This creates a new radical site on the polymer backbone, which can initiate the growth of a new chain, leading to branching and, eventually, gelation.[5]

  • Trommsdorff-Norrish Effect (Gel Effect): As the polymerization progresses, the viscosity of the reaction mixture increases significantly. This high viscosity impedes the termination reactions between large polymer chains. However, smaller monomer molecules can still diffuse to the propagating radicals, leading to a rapid and uncontrolled increase in the polymerization rate (autoacceleration), which increases the likelihood of gel formation.[5]

Q3: Is it necessary to remove the inhibitor from this compound before polymerization?

Yes, for most research applications, it is crucial to remove the inhibitor. Commercial this compound is typically supplied with an inhibitor, such as monomethyl ether of hydroquinone (B1673460) (MEHQ), to prevent premature polymerization during storage.[1][6] This inhibitor will interfere with the polymerization process by scavenging the free radicals generated by the initiator, leading to a long induction period or complete failure of the reaction.[6] However, for some industrial applications, a higher initiator concentration may be used to overcome the inhibitor without prior removal.[7]

Q4: What are the key differences between free-radical, RAFT, and ATRP for polymerizing this compound?

  • Free-Radical Polymerization: This is the most conventional method. While relatively simple to implement, it offers limited control over the polymer's molecular weight, architecture, and polydispersity (PDI), and is more prone to gelation.

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined molecular weights and low PDI.[8][9] It involves the use of a RAFT agent to mediate the polymerization, providing "living" characteristics.[8][9]

  • Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP method that enables the creation of well-defined polymers. It utilizes a transition metal catalyst (typically copper-based) to control the polymerization process. For long-chain acrylates like this compound, ensuring the solubility of the catalyst complex is a key consideration.[10]

Troubleshooting Guide

Issue: The polymerization reaction is not starting or is significantly delayed.

Possible Cause Troubleshooting Steps
Inhibitor Presence The inhibitor (e.g., MEHQ) in the monomer has not been removed. Follow the detailed protocol for inhibitor removal provided in the "Experimental Protocols" section.[6]
Insufficient Initiator The initiator concentration is too low to overcome residual inhibitor or to generate a sufficient number of radicals. Increase the initiator concentration. Refer to the quantitative data tables for guidance.[6]
Oxygen Inhibition Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization. Ensure the reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.[11]
Low Reaction Temperature The reaction temperature may be too low for the initiator to decompose at an adequate rate. Check the recommended temperature range for your chosen initiator (e.g., AIBN typically requires >60 °C).[12][13]

Issue: The reaction mixture turns into a gel.

Possible Cause Troubleshooting Steps
High Monomer Concentration High monomer concentration can lead to a rapid increase in viscosity and the gel effect. Reduce the monomer concentration by adding more solvent (solution polymerization).
High Initiator Concentration An excessively high initiator concentration can lead to a very fast reaction rate and uncontrolled polymerization. Optimize the initiator concentration by reducing it.[14]
High Reaction Temperature Elevated temperatures accelerate the polymerization rate, increasing the risk of gelation.[15] Lower the reaction temperature, ensuring it remains within the effective range for your initiator.
Lack of Chain Transfer Agent (CTA) In free-radical polymerization, the absence of a CTA can lead to high molecular weight polymers and increased branching. Introduce a CTA (e.g., a thiol) to control the molecular weight.[16][17]
Inefficient Stirring Poor mixing can create localized "hot spots" with high reaction rates, leading to gel formation. Ensure efficient and continuous stirring throughout the reaction.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the polymerization of long-chain acrylates. Note that data for this compound is limited; therefore, data from closely related monomers like hexadecyl and octadecyl acrylate are included as a reference.

Table 1: Effect of Initiator Concentration on Polymer Properties (Free-Radical Polymerization of Hexadecyl Acrylate)

Initiator (AIBN) Concentration (mol%)Average Molecular Weight ( g/mol )Polydispersity Index (PDI)
LowHighBroad
ModerateModerateNarrower
HighLowBroader

Source: Adapted from general principles of free-radical polymerization. Increasing initiator concentration generally leads to a higher polymerization rate but lower average molecular weight.[14]

Table 2: Effect of Chain Transfer Agent on Polymer Properties

Chain Transfer Agent (CTA)CTA/Monomer RatioEffect on Molecular WeightEffect on PDI
Thiol-basedIncreasingDecreasesNarrows
Trithiocarbonates (RAFT)IncreasingDecreases (predictably)Narrows (<1.3)

Source: General principles of chain transfer and RAFT polymerization.[16][18]

Experimental Protocols

Protocol 1: Inhibitor Removal from this compound

This protocol describes a common method for removing phenolic inhibitors like MEHQ.

Materials:

  • This compound

  • 5% (w/v) aqueous sodium hydroxide (B78521) (NaOH) solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • In a separatory funnel, combine the this compound with an equal volume of 5% NaOH solution.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous (bottom) layer, which now contains the inhibitor, will likely have a brownish tint.

  • Drain and discard the aqueous layer.

  • Repeat the wash with fresh 5% NaOH solution until the aqueous layer is colorless.

  • Wash the monomer with an equal volume of deionized water to remove any residual NaOH.

  • Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water.[6]

  • Drain the aqueous layer and transfer the this compound to a clean, dry flask.

  • Add anhydrous MgSO₄ or Na₂SO₄ to the monomer and stir for 30-60 minutes to dry.[6]

  • Filter or decant the purified monomer from the drying agent.

  • The purified this compound should be used immediately as it is no longer inhibited and can polymerize spontaneously.[6]

Protocol 2: Free-Radical Solution Polymerization of this compound

Materials:

  • Purified this compound

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • 2,2'-Azobisisobutyronitrile (AIBN) or other suitable initiator

  • Chain transfer agent (CTA), e.g., dodecanethiol (optional)

  • Schlenk flask with a reflux condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask, add the desired amount of purified this compound and CTA (if used).

  • Add anhydrous toluene to achieve the desired monomer concentration (e.g., 20-50% w/v).

  • Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for 30-60 minutes, or by performing three freeze-pump-thaw cycles.

  • In a separate vial, dissolve the AIBN initiator in a small amount of deoxygenated toluene.

  • Heat the reaction flask to the desired temperature (e.g., 70-80 °C for AIBN).

  • Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.

  • Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired time (e.g., 4-24 hours).

  • Monitor the reaction progress by taking samples periodically to analyze for monomer conversion (e.g., by ¹H NMR or GPC).

  • To terminate the polymerization, cool the reaction to room temperature and expose it to air.

  • Isolate the polymer by precipitating the solution into a large excess of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry it in a vacuum oven.

Protocol 3: RAFT Polymerization of this compound

Materials:

  • Purified this compound

  • RAFT agent suitable for acrylates (e.g., a trithiocarbonate)

  • AIBN (or other radical initiator)

  • Anhydrous solvent (e.g., toluene, anisole)

  • Schlenk flask with a reflux condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask, combine the purified this compound, the RAFT agent, and AIBN. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be carefully calculated (e.g., 100:1:0.1).

  • Add the anhydrous solvent.

  • Deoxygenate the mixture using three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 70-80 °C).

  • Monitor the polymerization as described in the free-radical polymerization protocol.

  • Terminate the reaction by cooling and exposing to air.

  • Isolate and purify the polymer by precipitation.

Protocol 4: ATRP of this compound

Materials:

  • Purified this compound

  • Initiator (e.g., ethyl α-bromoisobutyrate)

  • Copper(I) bromide (CuBr)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or a ligand that ensures catalyst solubility in a non-polar solvent)[10]

  • Anhydrous solvent (e.g., toluene, anisole)

  • Schlenk flask with a reflux condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add CuBr and a stir bar.

  • Add the deoxygenated solvent and the ligand, and stir until the copper complex forms (the solution will become colored and homogeneous).

  • Add the purified this compound to the flask.

  • Initiate the polymerization by adding the initiator via a syringe.

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C).

  • Monitor the reaction as previously described.

  • Terminate the polymerization by cooling the flask and exposing the contents to air.

  • To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.

  • Isolate the polymer by precipitation.

Visualizations

Experimental_Workflow General Workflow for this compound Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Purification Monomer Purification (Inhibitor Removal) Reaction_Setup Reaction Setup (Add Monomer, Solvent, etc.) Monomer_Purification->Reaction_Setup Solvent_Initiator_Prep Solvent & Initiator Preparation Solvent_Initiator_Prep->Reaction_Setup Deoxygenation Deoxygenation (N2 Purge or Freeze-Pump-Thaw) Reaction_Setup->Deoxygenation Initiation Initiation (Add Initiator at Temp.) Deoxygenation->Initiation Propagation Propagation (Maintain Temp. & Stir) Initiation->Propagation Termination Termination (Cool & Expose to Air) Propagation->Termination Isolation Polymer Isolation (Precipitation) Termination->Isolation Purification_Drying Purification & Drying Isolation->Purification_Drying Characterization Characterization (GPC, NMR, etc.) Purification_Drying->Characterization

Caption: Workflow for this compound Polymerization.

Troubleshooting_Gel_Formation Troubleshooting Gel Formation in this compound Polymerization Start Gel Formation Observed Check_Concentration Is Monomer Concentration High? Start->Check_Concentration Check_Initiator Is Initiator Concentration High? Check_Concentration->Check_Initiator No Solution1 Reduce Monomer Concentration (Add More Solvent) Check_Concentration->Solution1 Yes Check_Temperature Is Reaction Temperature High? Check_Initiator->Check_Temperature No Solution2 Reduce Initiator Concentration Check_Initiator->Solution2 Yes Check_CTA Is a Chain Transfer Agent (CTA) Used? Check_Temperature->Check_CTA No Solution3 Lower Reaction Temperature Check_Temperature->Solution3 Yes Solution4 Add a Chain Transfer Agent Check_CTA->Solution4 No End Successful Polymerization Check_CTA->End Yes Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Decision tree for troubleshooting gel formation.

References

Troubleshooting poor monomer conversion in Heptadecyl acrylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the polymerization of Heptadecyl Acrylate (B77674) (HDA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to poor monomer conversion and other undesirable outcomes in a question-and-answer format.

Issue 1: Polymerization Fails to Initiate or Exhibits a Significant Induction Period

Question: Why is my heptadecyl acrylate polymerization not starting, or why is there a long delay before I observe any polymer formation?

Answer: Failure to initiate or a significant induction period are common problems in free-radical polymerization. The primary causes are typically related to the presence of inhibitors or insufficient generation of radicals.[1]

  • Inhibitor Presence: Commercial acrylate monomers, including this compound, are shipped with inhibitors like hydroquinone (B1673460) (HQ) or monomethyl ether of hydroquinone (MEHQ) to prevent premature polymerization during storage.[2] These inhibitors scavenge the free radicals necessary to start the polymerization process. It is often crucial to remove the inhibitor before the reaction.

  • Insufficient Initiator: The concentration of the initiator may be too low to generate enough free radicals to overcome the quenching effect of the residual inhibitor and any dissolved oxygen.[1] The initiator itself might also be degraded or inactive.

  • Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization. Oxygen reacts with initiating and propagating radicals to form stable peroxy radicals that do not efficiently continue the polymer chain, leading to an induction period or complete inhibition.

  • Low Reaction Temperature: Thermal initiators require a specific temperature range to decompose and generate radicals at an appropriate rate. If the reaction temperature is too low for the chosen initiator (e.g., AIBN), radical generation will be too slow to initiate polymerization effectively.[1]

Issue 2: Low Monomer Conversion or Incomplete Polymerization

Question: My polymerization starts, but the final monomer conversion is low. How can I improve the yield?

Answer: Low monomer conversion is a frequent challenge and can be attributed to several factors that cause premature termination of the growing polymer chains.

  • Inadequate Initiation: Similar to initiation failure, an insufficient concentration of an active initiator will result in a lower overall polymerization rate and may lead to incomplete conversion.[1]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in polymerization kinetics. An inappropriate temperature can lead to slow reaction rates or favor side reactions that terminate polymer chains. For some systems, higher temperatures can increase the initial rate but may result in lower final conversion due to increased rates of termination reactions.[1][3]

  • Monomer Impurities: Impurities in the this compound monomer or solvent can act as chain transfer agents or inhibitors, leading to premature termination of polymer chains and, consequently, low conversion. Water can also interfere with certain polymerization systems.

  • High Viscosity (Gel Effect): At high conversions, the viscosity of the reaction medium can increase significantly. This phenomenon, known as the gel effect or Trommsdorff-Norrish effect, can trap radicals and hinder the diffusion of monomer molecules to the growing polymer chains, thus slowing down the reaction and potentially leading to incomplete conversion.

Issue 3: Formation of Insoluble Gel

Question: My polymerization reaction resulted in the formation of an insoluble gel. What causes this and how can I prevent it?

Answer: Gel formation, or cross-linking, is a common issue in the polymerization of long-chain acrylates.

  • High Monomer Concentration: High concentrations of this compound can lead to increased viscosity and a higher probability of chain transfer to the polymer, resulting in branching and cross-linking.

  • High Conversion: As the polymerization progresses to high conversion, the viscosity of the reaction mixture increases significantly, promoting the "gel effect" where termination reactions are hindered, leading to uncontrolled polymerization and gelation.

  • High Reaction Temperature: Elevated temperatures can promote side reactions, including chain transfer to the polymer backbone, which can create active sites for branching and cross-linking.

  • Excessive Initiator Concentration: A very high initiator concentration can lead to a rapid polymerization rate and a high concentration of growing polymer chains, increasing the likelihood of chain-chain coupling and cross-linking.

Data Presentation: Illustrative Effects of Reaction Parameters

The following tables present illustrative data on the expected trends when varying key reaction parameters for the polymerization of a long-chain acrylate like this compound. Actual results may vary depending on specific experimental conditions.

Table 1: Effect of Initiator (AIBN) Concentration on Polymerization of a Long-Chain Acrylate

Monomer:Initiator RatioInitiator Conc. (mol%)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
500:10.2706~70~150,000~1.8
200:10.5706~85~80,000~1.9
100:11.0706>90~45,000~2.0
50:12.0706>95~25,000~2.2

Note: This data is illustrative. As initiator concentration increases, the conversion rate generally increases, while the number-average molecular weight (Mn) decreases and the polydispersity index (PDI) tends to broaden.

Table 2: Effect of Temperature on Polymerization of a Long-Chain Acrylate

Temperature (°C)InitiatorTime (h)Conversion (%)Mn ( g/mol )PDI
60AIBN8ModerateHigherNarrower
70AIBN6HighIntermediateBroader
80AIBN4Very HighLowerBroadest

Note: This data is illustrative. Increasing the temperature generally increases the rate of polymerization and decreases the molecular weight. The optimal temperature depends on the initiator used.

Experimental Protocols

Protocol 1: Inhibitor Removal from this compound

This protocol describes a common method for removing phenolic inhibitors (e.g., MEHQ) from acrylate monomers.

Materials:

  • This compound containing inhibitor

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, and flasks

  • Stir plate and stir bar

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 1 M NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.

  • Allow the layers to separate. The aqueous (bottom) layer will contain the inhibitor salt.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with 1 M NaOH solution two more times.

  • Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.

  • Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water. Drain the aqueous layer.

  • Transfer the monomer to a clean, dry flask.

  • Add anhydrous MgSO₄ or Na₂SO₄ to the monomer to dry it and stir for 30-60 minutes.

  • Filter or decant the purified monomer from the drying agent.

  • The purified monomer should be used immediately as it is no longer stabilized.[1]

Protocol 2: General Procedure for Free-Radical Solution Polymerization of this compound

This protocol outlines a typical setup for the solution polymerization of this compound.

Materials & Equipment:

  • Purified this compound

  • Anhydrous solvent (e.g., toluene, ethyl acetate)

  • Initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet and outlet

  • Heating mantle with a temperature controller

  • Syringes and needles

Procedure:

  • Set up the reaction apparatus (flask, condenser, inert gas inlet) and ensure it is clean and dry.

  • Add the desired amount of solvent and the magnetic stir bar to the reaction flask.

  • Begin stirring and purge the solvent with an inert gas (e.g., nitrogen) for at least 30 minutes to remove dissolved oxygen.[1]

  • In a separate container, dissolve the initiator in a small amount of the reaction solvent.

  • Add the purified this compound monomer to the reaction flask via a syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C for AIBN).

  • Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.[1]

  • Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.

  • Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry, NMR, or chromatography).[1]

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • The polymer can be isolated by precipitation in a non-solvent (e.g., cold methanol), followed by filtration and drying under vacuum.[1]

Visualizations

Troubleshooting_Poor_Conversion Start Poor Monomer Conversion Observed Check_Initiation Was Polymerization Initiated? Start->Check_Initiation Low_Conversion Polymerization Initiated, but Low Final Conversion Check_Initiation->Low_Conversion Yes No_Initiation No Initiation or Long Induction Period Check_Initiation->No_Initiation No Check_Reaction_Time Sufficient Reaction Time? Low_Conversion->Check_Reaction_Time Check_Inhibitor Inhibitor Removed or Accounted For? No_Initiation->Check_Inhibitor Check_Oxygen Oxygen Removed (Inert Atmosphere)? Check_Inhibitor->Check_Oxygen Yes Action_Remove_Inhibitor Action: Remove Inhibitor Check_Inhibitor->Action_Remove_Inhibitor No Check_Initiator_Conc_Temp Sufficient Initiator Conc. & Correct Temperature? Check_Oxygen->Check_Initiator_Conc_Temp Yes Action_Degas Action: Degas System Check_Oxygen->Action_Degas No Action_Optimize_Initiator_Temp Action: Optimize Initiator Conc./Temp. Check_Initiator_Conc_Temp->Action_Optimize_Initiator_Temp No Check_Purity Monomer/Solvent Purity High? Check_Reaction_Time->Check_Purity Yes Action_Increase_Time Action: Increase Reaction Time Check_Reaction_Time->Action_Increase_Time No Check_Gel_Effect High Viscosity (Gel Effect)? Check_Purity->Check_Gel_Effect Yes Action_Purify_Reagents Action: Purify Monomer/Solvent Check_Purity->Action_Purify_Reagents No Action_Reduce_Conc Action: Lower Monomer Conc. Check_Gel_Effect->Action_Reduce_Conc Yes

Caption: Troubleshooting workflow for poor monomer conversion.

Parameter_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Initiator_Conc Initiator Concentration Conversion_Rate Conversion Rate Initiator_Conc->Conversion_Rate Increases Molecular_Weight Molecular Weight Initiator_Conc->Molecular_Weight Decreases PDI Polydispersity (PDI) Initiator_Conc->PDI Broadens (at high conc.) Gelation_Risk Gelation Risk Initiator_Conc->Gelation_Risk Increases (at high conc.) Temperature Temperature Temperature->Conversion_Rate Increases Temperature->Molecular_Weight Decreases Temperature->Gelation_Risk Increases Monomer_Conc Monomer Concentration Monomer_Conc->Conversion_Rate Increases Monomer_Conc->Molecular_Weight Increases Monomer_Conc->Gelation_Risk Increases

Caption: Key parameter relationships in HDA polymerization.

References

Technical Support Center: Heptadecyl Acrylate Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of heptadecyl acrylate (B77674).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the polymerization of heptadecyl acrylate, with a focus on the effect of temperature.

Q1: My polymerization reaction is proceeding too slowly or not at all. What are the potential causes and solutions related to temperature?

A: Several factors can lead to slow or inhibited polymerization. Temperature plays a critical role:

  • Insufficient Temperature: The decomposition of the radical initiator is temperature-dependent. If the reaction temperature is too low for the chosen initiator, the rate of radical generation will be too slow to initiate polymerization effectively.

    • Troubleshooting:

      • Verify the recommended temperature range for your initiator. For example, Azobisisobutyronitrile (AIBN) is commonly used in the 50-70 °C range, while benzoyl peroxide is effective at 80-95 °C.[1]

      • Gradually increase the reaction temperature to enhance the initiator decomposition rate.

  • Presence of Inhibitors: this compound is typically supplied with inhibitors to prevent premature polymerization during storage.[2] These must be removed before the reaction.

    • Troubleshooting:

      • Ensure that the monomer has been properly purified to remove inhibitors, for instance, by passing it through a column of activated alumina.

  • Dissolved Oxygen: Oxygen can act as a radical scavenger, inhibiting the polymerization process.[3][4]

    • Troubleshooting:

      • Degas the monomer and solvent before starting the reaction by sparging with an inert gas like nitrogen or argon.

      • Maintain an inert atmosphere throughout the polymerization process.

Q2: I'm observing a sudden, uncontrolled increase in reaction rate and temperature (a runaway reaction). Why is this happening and how can I prevent it?

A: This phenomenon, known as autoacceleration or the Trommsdorff–Norrish effect, is common in bulk polymerization of acrylates. As the polymerization progresses, the viscosity of the reaction mixture increases, which slows down the termination reactions between growing polymer chains.[5][6] However, the smaller monomer molecules can still diffuse to the growing chains, leading to a rapid increase in the polymerization rate and heat generation.

  • Troubleshooting and Prevention:

    • Improve Heat Dissipation: As reactor size increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[7] Ensure adequate cooling and consider using a reactor with a higher jacket-to-volume ratio or internal cooling coils.[7]

    • Control the Reaction Rate:

      • Monomer Feed Strategy: Employ a semi-batch process where the monomer is added gradually rather than all at once.[7] This allows for better control over the rate of heat generation.[7]

      • Initiator Concentration: Lowering the initiator concentration can slow down the reaction rate.[7]

    • Solvent Selection: Performing the polymerization in a suitable solvent can help dissipate heat and reduce the viscosity of the medium.

    • Emergency Stop: Have an inhibitor injection system ready to quench the reaction in case of a thermal runaway.[7]

Q3: The molecular weight of my poly(this compound) is lower than expected, and the polydispersity is high. How does temperature contribute to this?

A: Higher reaction temperatures can lead to several side reactions that affect the molecular weight and its distribution:

  • Increased Chain Transfer: At elevated temperatures, chain transfer reactions to the monomer, solvent, or polymer become more frequent.[8] This terminates a growing chain and initiates a new one, resulting in a lower average molecular weight.

  • Initiator Decomposition Rate: At higher temperatures, the initiator decomposes more rapidly, leading to a higher concentration of radicals.[5][6] This can result in more chains being initiated simultaneously, which can also contribute to a lower final molecular weight.

  • Side Reactions: Elevated temperatures can promote side reactions such as backbiting, which can lead to branching and a broader molecular weight distribution.[8]

  • Troubleshooting:

    • Optimize Temperature: Carefully control the reaction temperature to balance the rate of polymerization with the occurrence of side reactions. Lowering the temperature may help increase the molecular weight.

    • Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization provide better control over the polymerization process, yielding polymers with predictable molecular weights and narrow polydispersity indices.[7]

Quantitative Data

The following table summarizes the Arrhenius parameters for the propagation rate coefficient (k_p) of this compound polymerization.

MonomerA (L·mol⁻¹·s⁻¹)E_a (kJ·mol⁻¹)
This compound (C17A)8.15 x 10⁶14.66

Data sourced from Haehnel et al. (2014).[9]

Experimental Protocols

Free-Radical Polymerization of this compound

This protocol provides a general procedure for the free-radical polymerization of this compound.

Materials:

  • This compound (inhibitor removed)

  • Radical initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and the radical initiator (e.g., AIBN, 0.01 equivalents) in the chosen solvent.[10]

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70°C for AIBN) under an inert atmosphere with constant stirring.[11]

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the monomer conversion using techniques like ¹H NMR or FT-IR spectroscopy.

  • Termination and Purification: After the desired conversion is reached, cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).[11]

  • Drying: Filter and dry the polymer under vacuum until a constant weight is achieved.

Visualizations

experimental_workflow Experimental Workflow: Effect of Temperature on Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis inhibitor_removal Inhibitor Removal from Monomer reagent_prep Prepare Monomer, Initiator, and Solvent inhibitor_removal->reagent_prep reaction_setup Reaction Setup in Schlenk Flask reagent_prep->reaction_setup degassing Degassing (Freeze-Pump-Thaw) reaction_setup->degassing polymerization Polymerization at Controlled Temperature degassing->polymerization monitoring Monitor Conversion (NMR/FT-IR) polymerization->monitoring purification Purification by Precipitation polymerization->purification Reaction Quenching monitoring->purification characterization Characterization (GPC, DSC) purification->characterization

Caption: Workflow for studying this compound polymerization.

References

Improving the shelf life and storage of Heptadecyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf life and storage of Heptadecyl acrylate (B77674).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for Heptadecyl acrylate?

A1: this compound should be stored at a temperature not exceeding 35°C.[1][2][3] Storing at lower temperatures, typically below 25°C, in a dark, dry environment can significantly extend its usable life.[4]

Q2: What is the expected shelf life of this compound?

A2: Under the recommended storage conditions, a shelf life of one year can be expected.[1][5][6] It is crucial to follow a "first-in-first-out" principle to minimize the likelihood of overstorage.[1][5]

Q3: Why is it important to store this compound under air and not under an inert gas?

A3: this compound is stabilized with an inhibitor, typically a phenolic compound like monomethyl ether of hydroquinone (B1673460) (MEHQ).[1][7][8] The presence of dissolved oxygen is required for the stabilizer to function effectively.[1][8][9][10] Storing under an inert gas would deplete the dissolved oxygen and render the inhibitor ineffective, leading to premature polymerization.[1][6]

Q4: What are the signs of this compound degradation or polymerization?

A4: Signs of degradation or polymerization include an increase in viscosity, the formation of solids or gels, a hazy appearance, or a noticeable increase in temperature of the storage container. Regular visual inspection and monitoring of physical properties are recommended.

Q5: Can I use this compound that has been stored for longer than the recommended shelf life?

A5: It is not recommended to use this compound beyond its stated shelf life without re-analysis. The purity and inhibitor concentration should be checked to ensure it still meets the required specifications for your experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Increased Viscosity or Gel Formation in Stored Monomer Premature polymerization due to inhibitor depletion, exposure to high temperatures, or UV light.[2][11]1. Immediately and safely cool the container if it is warm. 2. Do not attempt to use the polymerized material. 3. Review storage conditions to ensure they meet recommendations (temperature < 35°C, stored under air, protected from light).[1][2][3] 4. Check the age of the monomer and dispose of it if it has exceeded its shelf life.
Inconsistent Experimental Results Partial polymerization or degradation of the monomer, leading to lower purity.1. Test the purity of the this compound using methods like HPLC or GC (see Experimental Protocols).[12][13][14] 2. If purity is low, consider purifying the monomer by passing it through an inhibitor removal column immediately before use. Note that this will make the monomer highly prone to polymerization and it must be used immediately.[15]
Failed or Incomplete Polymerization Reaction The presence of excess inhibitor in the monomer.1. While some inhibitor is necessary for storage, high levels can interfere with polymerization.[15] 2. Consider a mild purification step to reduce the inhibitor concentration, such as a caustic wash (see Experimental Protocols).[15] 3. Adjust the initiator concentration in your polymerization reaction to overcome the effect of the residual inhibitor.[15]
Discoloration of the Monomer Contamination, possibly from the storage container.1. Ensure storage containers are made of appropriate materials like stainless steel or aluminum.[5][6] Carbon steel can cause rust formation and discoloration.[5] Iron(III) ions can also act as a weak polymerization initiator.[5] 2. If discoloration is observed, the monomer should be tested for purity before use.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

1. Materials:

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatible methods)[16]

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., ZORBAX SB-AQ, 250 mm x 4.6 mm, 5 µm)[13][17]

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/L).[17]

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example:

    • 0-10 min: 80% B

    • 10-15 min: 80% to 100% B

    • 15-20 min: 100% B

    • 20-21 min: 100% to 80% B

    • 21-25 min: 80% B

  • Flow Rate: 1.0 mL/min[13]

  • Column Temperature: 40°C[13]

  • Detection Wavelength: 210 nm[13]

  • Injection Volume: 20 µL[13]

4. Analysis:

  • Inject the standards and the sample.

  • Quantify the purity of the this compound by comparing the peak area of the sample to the calibration curve.

Protocol 2: Inhibitor Removal by Caustic Wash

This protocol describes a method for removing phenolic inhibitors like MEHQ. This should be performed immediately before the monomer is used, as the uninhibited monomer is highly susceptible to polymerization.[15]

1. Materials:

  • This compound containing inhibitor

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

2. Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 1 M NaOH solution.[15]

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically.

  • Allow the layers to separate and drain the aqueous (bottom) layer.

  • Wash the monomer with an equal volume of saturated brine solution to help remove residual water.[15]

  • Drain the aqueous layer.

  • Transfer the monomer to a clean, dry flask and add anhydrous MgSO₄ or Na₂SO₄ to dry it.[15]

  • Stir for 30-60 minutes.

  • Filter or decant the purified monomer from the drying agent.

  • The purified monomer should be used immediately.[15]

Visualizations

Storage_Troubleshooting_Workflow start Routine Check of Stored this compound visual_inspection Visual Inspection (Clarity, Color, Solids) start->visual_inspection temp_check Temperature Check (< 35°C?) start->temp_check issue_detected Issue Detected? visual_inspection->issue_detected temp_check->issue_detected no_issue No Issue Continue Storage issue_detected->no_issue No investigate Investigate Cause issue_detected->investigate Yes high_temp Storage Temp Too High? investigate->high_temp old_stock Beyond Shelf Life? investigate->old_stock improper_atm Stored Under Inert Gas? investigate->improper_atm high_temp->old_stock No adjust_temp Adjust Storage Temperature high_temp->adjust_temp Yes old_stock->improper_atm No quarantine Quarantine & Re-test (See Protocol 1) old_stock->quarantine Yes dispose Dispose According to Safety Guidelines improper_atm->dispose No, Cause Unknown correct_atm Ensure Storage Under Air improper_atm->correct_atm Yes adjust_temp->start use_immediately Use Immediately or Dispose quarantine->use_immediately correct_atm->start

Caption: Troubleshooting workflow for stored this compound.

Inhibitor_Function_Pathway Monomer This compound Monomer (M) Propagating_Radical Propagating Radical (M-R.) Monomer->Propagating_Radical Radical Free Radical (R.) (from heat, light, etc.) Radical->Monomer Initiates Oxygen Dissolved Oxygen (O2) Radical->Oxygen Reacts with Polymerization Uncontrolled Polymerization Propagating_Radical->Monomer Propagation Propagating_Radical->Polymerization Inhibitor Inhibitor (MEHQ) Stable_Species Stable, Non-Radical Species Inhibitor->Stable_Species Forms Peroxy_Radical Peroxy Radical (R-O-O.) Oxygen->Peroxy_Radical Peroxy_Radical->Inhibitor Reacts with

Caption: Simplified pathway of inhibitor function in this compound.

References

Validation & Comparative

A Comparative Guide to Purity Determination of Heptadecyl Acrylate: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with heptadecyl acrylate (B77674), ensuring its purity is paramount for the integrity and reproducibility of experimental results. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of this long-chain alkyl acrylate, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC): The Method of Choice

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of a broad range of compounds, including long-chain, high-boiling point molecules like heptadecyl acrylate.[1][2][3] Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this application.

A key advantage of HPLC is its ability to analyze samples at ambient temperature, which circumvents the potential for thermal degradation or polymerization of reactive monomers like acrylates.[4] This is a significant consideration for ensuring the accuracy of purity assessments.

Experimental Protocol: Reverse-Phase HPLC for this compound

This protocol is based on established methods for this compound and other long-chain acrylates.[1]

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., Newcrom R1 or equivalent)[1][2]

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)[1][2]

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid
Gradient Isocratic or gradient elution depending on impurity profile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards of the this compound reference standard in the same solvent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the sample solution.

  • Identify and quantify the this compound peak and any impurity peaks based on retention time and the calibration curve. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Gas Chromatography (GC): An Alternative with Caveats

Gas Chromatography (GC) is a powerful technique for separating and quantifying volatile and semi-volatile compounds. While it is used for the analysis of some acrylate monomers, its application to long-chain acrylates like this compound presents challenges.[5][6][7]

The primary concern is the high boiling point of this compound, which necessitates high inlet and column temperatures.[4] These elevated temperatures can induce in-source polymerization or degradation of the analyte, leading to inaccurate purity results.[4] However, for analyzing more volatile impurities in a this compound sample, GC can be a valuable tool.

Experimental Protocol: Gas Chromatography for Acrylate Analysis

This protocol provides a general framework for the GC analysis of acrylate monomers.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-WAX)[5]

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • High-purity carrier gas (e.g., helium, nitrogen)

  • High-purity hydrogen and air for FID

  • This compound reference standard

  • Sample of this compound for analysis

  • Suitable solvent (e.g., ethyl acetate)

Chromatographic Conditions:

ParameterCondition
Column DB-WAX, 30 m x 0.25 mm x 0.25 µm
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Volume 1 µL (split or splitless)
Detector FID at 270 °C

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., ethyl acetate) to a known concentration.

  • Prepare a series of calibration standards of the this compound reference standard in the same solvent.

  • Ensure all solutions are clear and free of particulates.

Performance Comparison: HPLC vs. GC

FeatureHPLCGC
Analyte Suitability Excellent for high-boiling, thermally labile compoundsSuitable for volatile and semi-volatile compounds
Risk of Polymerization Low, analysis at ambient temperatureHigh, due to elevated temperatures
Sample Preparation Simple dissolution and filtrationSimple dissolution
Potential Impurities Can detect a wide range of polar and non-polar impuritiesBest for volatile impurities
Method Robustness Generally high for long-chain acrylatesCan be challenging due to analyte reactivity

Logical Workflow for Purity Determination

The following diagram illustrates a typical workflow for the purity determination of this compound using HPLC.

HPLC_Workflow cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Heptadecyl Acrylate Sample Dissolve_Sample Dissolve in Solvent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Prepare Calibration Standards Standard->Dissolve_Standard Filter_Sample Filter Sample Solution Dissolve_Sample->Filter_Sample Filter_Standard Filter Standard Solutions Dissolve_Standard->Filter_Standard Inject_Sample Inject Sample System_Equilibration Equilibrate HPLC System Inject_Standards Inject Calibration Standards System_Equilibration->Inject_Standards Inject_Standards->Inject_Sample Cal_Curve Generate Calibration Curve Chromatogram Obtain Chromatograms Inject_Sample->Chromatogram Peak_Integration Integrate Peaks Quantification Quantify Impurities & Main Component Cal_Curve->Quantification Peak_Integration->Quantification Purity_Calc Calculate Purity Quantification->Purity_Calc Report Generate Report Purity_Calc->Report

Caption: Workflow for this compound Purity Analysis by HPLC.

Conclusion

For the purity determination of this compound, HPLC is the recommended method due to its ability to analyze the compound at ambient temperature, thus avoiding the risk of thermal degradation and polymerization that can occur with GC. The provided HPLC protocol offers a reliable and robust starting point for accurate purity assessment. While GC can be useful for analyzing volatile impurities, it is not the preferred technique for quantifying the purity of the main component. The choice of analytical method should always be guided by the specific properties of the analyte and the potential for analytical artifacts.

References

Quantitative Analysis of Heptadecyl Acrylate: A Comparative Guide to qNMR and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the development and quality control of pharmaceuticals, polymers, and specialty chemicals, accurate and reliable quantification of monomers such as heptadecyl acrylate (B77674) is paramount. The presence and concentration of residual monomers can significantly impact the final product's properties, safety, and efficacy. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two prevalent chromatographic methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the assay of heptadecyl acrylate.

This document outlines the experimental protocols, presents a comparative analysis of their performance characteristics, and offers visual workflows to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs.

Overview of Analytical Techniques

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance by relating the integral of a specific resonance signal to the number of protons giving rise to that signal. Unlike chromatographic techniques, qNMR does not typically require a reference standard of the analyte itself; instead, a certified internal standard of a different, well-characterized compound can be used for absolute quantification.[1][2]

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for the separation and quantification of volatile and semi-volatile compounds. The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. The FID provides a response that is proportional to the mass of carbon atoms entering the detector, making it a reliable method for quantifying organic analytes.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a powerful separation technique for non-volatile or thermally labile compounds. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. A UV detector measures the absorbance of the analyte at a specific wavelength, which is proportional to its concentration.[3]

Comparative Performance

Parameter Quantitative NMR (qNMR) GC-FID HPLC-UV
Principle Direct measurement of molar concentration based on nuclear magnetic resonance.Separation of volatile compounds followed by detection based on ionization in a hydrogen flame.Separation of compounds in a liquid phase followed by detection based on UV absorbance.
Selectivity High; based on unique resonance frequencies of protons in the molecule.Good to Excellent; dependent on column selection and temperature programming.Good to Excellent; dependent on column and mobile phase composition.
Precision (RSD) < 1-2%< 2-5%< 2-5%
Accuracy High (often considered a primary ratio method).[6]High; dependent on the purity of the reference standard.High; dependent on the purity of the reference standard.
Limit of Detection (LOD) ~10-100 µg/mL~0.1-1 µg/mL~0.1-1 µg/mL
Limit of Quantification (LOQ) ~50-500 µg/mL~1-5 µg/mL~1-5 µg/mL
Analysis Time per Sample ~5-15 minutes~15-30 minutes~10-20 minutes
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.Dissolution in a suitable solvent; may require derivatization for less volatile compounds.Dissolution in the mobile phase or a compatible solvent, followed by filtration.
Need for Analyte-Specific Standard No (can use a universal internal standard).[1]YesYes
Non-destructive YesNoNo (sample can be recovered but is diluted)

Experimental Protocols

The following sections provide detailed methodologies for the assay of this compound using qNMR, GC-FID, and HPLC-UV.

Principle: The purity of this compound is determined by relating the integral of its characteristic ¹H-NMR signals to the integral of a certified internal standard with a known purity and concentration. The vinyl protons of the acrylate moiety are well-suited for quantification due to their distinct chemical shifts.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks and pipettes

Reagents:

  • This compound sample

  • Internal Standard (IS): e.g., Maleic acid, 1,4-Dinitrobenzene, or another suitable certified reference material with protons that do not overlap with the analyte signals.

  • Deuterated solvent: Chloroform-d (CDCl₃) or other suitable solvent in which both the analyte and IS are soluble.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a vial.

    • Accurately weigh approximately 10 mg of the internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum using quantitative parameters. Key parameters include:

      • Pulse angle: 90°

      • Relaxation delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 s for quantitative accuracy).

      • Number of scans: 8-16 (or more to achieve a signal-to-noise ratio >250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Integrate the characteristic signals for both this compound and the internal standard. For this compound, the vinyl protons (δ 5.8-6.4 ppm, 3H) are suitable. For maleic acid, the singlet at ~δ 6.3 ppm (2H) can be used.

    • Calculate the purity of this compound using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Workflow for qNMR Assay

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Heptadecyl Acrylate weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H-NMR Spectrum transfer->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result result calculate->result Assay Value

Caption: Workflow for this compound Assay by qNMR.

Principle: The this compound sample is dissolved in a suitable solvent, injected into the gas chromatograph, and separated from any impurities. The response from the flame ionization detector is proportional to the concentration of the analyte, which is determined by comparing the peak area to that of a calibration curve prepared from a reference standard.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Analytical balance, volumetric flasks, and syringes

Reagents:

  • This compound reference standard (of known purity)

  • Solvent: High-purity acetone (B3395972) or ethyl acetate

  • Carrier gas: Helium or Nitrogen

  • FID gases: Hydrogen and compressed air

Procedure:

  • Chromatographic Conditions:

    • Inlet temperature: 250 °C

    • Detector temperature: 280 °C

    • Oven temperature program: 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 10 min.

    • Carrier gas flow: 1.0 mL/min (constant flow)

    • Injection volume: 1 µL

    • Split ratio: 50:1

  • Standard and Sample Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask and dilute to volume with the solvent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution.

    • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask and dilute to volume with the solvent. Further dilute if necessary to fall within the calibration range.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity of the sample.

GC_FID_Workflow cluster_prep Standard & Sample Preparation cluster_acq GC-FID Analysis cluster_proc Data Analysis prep_std Prepare Calibration Standards inject_std Inject Standards prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_std->inject_sample cal_curve Generate Calibration Curve inject_std->cal_curve quantify Quantify Sample inject_sample->quantify cal_curve->quantify calculate Calculate Purity quantify->calculate result result calculate->result Assay Value

Caption: Workflow for this compound Assay by HPLC-UV.

Conclusion

The choice of an analytical method for the assay of this compound depends on the specific requirements of the analysis.

  • qNMR stands out as a powerful, non-destructive technique that provides high accuracy and does not require a specific reference standard for the analyte, making it particularly useful for the analysis of new chemical entities or when a certified standard is unavailable. [1][2]Its main limitation is a relatively lower sensitivity compared to chromatographic methods.

  • GC-FID is a robust and sensitive method well-suited for the routine quality control of volatile and semi-volatile monomers like this compound. Its accuracy is, however, dependent on the availability of a high-purity reference standard.

  • HPLC-UV offers a versatile alternative, especially for less volatile or thermally sensitive impurities that may be present alongside the monomer. The main challenge for long-chain alkyl acrylates is the lack of a strong UV chromophore, which necessitates detection at low wavelengths where selectivity can be an issue.

For researchers and drug development professionals, qNMR offers significant advantages in terms of accuracy and the ability to provide a direct, primary measure of purity. In a regulated quality control environment, GC-FID and HPLC-UV are well-established and validated methods that provide excellent sensitivity and throughput. The selection should be based on a careful consideration of the required sensitivity, accuracy, availability of reference standards, and the nature of potential impurities.

References

A Comparative Analysis of Poly(heptadecyl acrylate) and Poly(octadecyl acrylate) for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties of poly(heptadecyl acrylate) (PHDA) and poly(octadecyl acrylate) (PODA), two long-chain poly(n-alkyl acrylates) with significant potential in the development of advanced drug delivery systems. The length of the alkyl side chain in these polymers plays a crucial role in determining their thermal and mechanical characteristics, which in turn influences their performance as drug carriers, particularly for hydrophobic therapeutic agents. While experimental data for poly(octadecyl acrylate) is more readily available, the properties of poly(this compound) can be inferred based on established trends within the poly(n-alkyl acrylate) homologous series.

Executive Summary

Poly(this compound) and poly(octadecyl acrylate) are hydrophobic, semi-crystalline polymers. The longer alkyl side chain of PODA generally results in a slightly higher melting temperature and increased hydrophobicity compared to PHDA. These properties are critical for controlling drug release kinetics and enhancing the encapsulation of lipophilic drugs. This guide presents a summary of their key properties, detailed experimental protocols for their characterization, and visual workflows to aid in experimental design.

Data Presentation: A Comparative Overview

The following table summarizes the key physical and thermal properties of poly(this compound) and poly(octadecyl acrylate). It is important to note that specific values can vary depending on factors such as the polymer's molecular weight, polydispersity, and the analytical method used.

PropertyPoly(this compound) (PHDA)Poly(octadecyl acrylate) (PODA)
Monomer Molecular Weight 310.5 g/mol [1][2]324.5 g/mol
Glass Transition Temp. (Tg) ~ -72 °C (estimated)[3]-60 to -75 °C[4]
Melting Temperature (Tm) Expected to be slightly lower than PODA48 - 55 °C[4]
Physical Form at RT Expected to be a waxy solidWaxy Solid
Hydrophobicity HighVery High[5]
Crystallinity Semi-crystalline (side-chain crystallization)Semi-crystalline (side-chain crystallization)[4]

Note: Data for poly(this compound) is limited. The provided Tg is based on a manufacturer's technical data sheet for the monomer, and its applicability to the polymer requires further experimental validation. Other properties are estimated based on general trends for poly(n-alkyl acrylates).

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline standard protocols for the synthesis and characterization of these polymers.

Synthesis of Poly(n-alkyl acrylates) via Free-Radical Polymerization

This protocol describes a general method for synthesizing poly(this compound) or poly(octadecyl acrylate) using free-radical polymerization.

Materials:

  • Heptadecyl acrylate (B77674) or Octadecyl acrylate monomer

  • Azobisisobutyronitrile (AIBN) as an initiator

  • Toluene or another suitable solvent

  • Methanol (B129727) or ethanol (B145695) for precipitation

  • Nitrogen gas source

  • Reaction flask equipped with a condenser, magnetic stirrer, and thermometer

  • Heating mantle[6]

Procedure:

  • Monomer and Solvent Addition: In the reaction flask, dissolve the desired amount of the alkyl acrylate monomer in the solvent.

  • Initiator Addition: Add the AIBN initiator to the monomer solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen gas for approximately 20-30 minutes to remove any dissolved oxygen, which can inhibit the polymerization process[6].

  • Polymerization: Heat the reaction mixture to a temperature typically between 60-80°C while stirring continuously under a nitrogen atmosphere. The specific temperature will depend on the decomposition kinetics of the initiator used[6].

  • Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing the conversion of the monomer using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Polymer Precipitation and Purification: After achieving the desired monomer conversion, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the polymer solution to a non-solvent like methanol or ethanol with vigorous stirring[6].

  • Drying: Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomer and initiator. Dry the purified polymer in a vacuum oven until a constant weight is achieved.

Thermal Analysis using Differential Scanning Calorimetry (DSC)

This protocol is based on the ASTM D3418 standard for determining the transition temperatures and enthalpies of fusion and crystallization of polymers.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

  • Thermal Program:

    • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 100°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. This step is to erase the thermal history of the polymer.

    • Cooling Scan: Cool the sample to a low temperature (e.g., -100°C) at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: Heat the sample again to the upper temperature limit at the same controlled rate.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan. The melting temperature (Tm) is identified as the peak temperature of the endothermic melting peak, and the enthalpy of fusion (ΔHm) is calculated from the area under the melting peak.

Mechanical Testing: Tensile Properties

This protocol follows the guidelines of ASTM D638 for determining the tensile properties of plastics.

Instrumentation:

  • Universal Testing Machine (UTM) with appropriate grips

  • Extensometer for strain measurement

Procedure:

  • Specimen Preparation: Prepare dumbbell-shaped specimens of the polymer according to the dimensions specified in ASTM D638 (Type V specimens are often suitable for limited material). Ensure the specimens are free of any defects.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

  • Test Setup: Secure the specimen in the grips of the UTM. Attach the extensometer to the gauge section of the specimen.

  • Testing: Apply a tensile load to the specimen at a constant crosshead speed until the specimen fractures. The crosshead speed will depend on the material's properties but is typically in the range of 1 to 500 mm/min.

  • Data Acquisition: Record the load and elongation data throughout the test.

  • Data Analysis: From the resulting stress-strain curve, determine the Young's modulus (from the initial linear portion of the curve), tensile strength (the maximum stress the material can withstand), and elongation at break.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and characterization of poly(this compound) and poly(octadecyl acrylate).

experimental_workflow cluster_synthesis Polymer Synthesis Monomer Heptadecyl/Octadecyl Acrylate Monomer Polymerization Free-Radical Polymerization Monomer->Polymerization Initiator AIBN Initiator Initiator->Polymerization Solvent Toluene Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Drying Vacuum Drying Precipitation->Drying Polymer Purified Polymer Drying->Polymer

Workflow for the synthesis of poly(n-alkyl acrylates).

characterization_workflow cluster_thermal Thermal Analysis cluster_mechanical Mechanical Analysis cluster_drug_delivery Drug Delivery Application Start Polymer Sample DSC DSC Analysis (ASTM D3418) Start->DSC TGA TGA Analysis Start->TGA Tensile Tensile Testing (ASTM D638) Start->Tensile Nanoparticle Nanoparticle Formulation Start->Nanoparticle Thermal_Props Tg, Tm, ΔHm, Decomposition Temp. DSC->Thermal_Props TGA->Thermal_Props Mech_Props Young's Modulus, Tensile Strength, Elongation at Break Tensile->Mech_Props Drug_Loading Drug Loading Studies Nanoparticle->Drug_Loading Release_Kinetics In Vitro Drug Release Kinetics Drug_Loading->Release_Kinetics DD_Props Encapsulation Efficiency, Release Profile Release_Kinetics->DD_Props

Workflow for polymer characterization and application testing.

References

Heptadecyl Acrylate: A Comparative Guide for Researchers in Polymer Science and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of polymer science and advanced drug delivery systems, the selection of appropriate monomers is a critical determinant of the final product's performance. Long-chain acrylates are a versatile class of monomers prized for the unique properties they impart to polymers, including hydrophobicity, flexibility, and a low glass transition temperature. Among these, heptadecyl acrylate (B77674) (HDA), a C17 acrylate, is emerging as a compelling alternative to other long-chain acrylates such as stearyl acrylate (C18) and behenyl acrylate (C22). This guide provides an objective comparison of heptadecyl acrylate with other long-chain acrylates, supported by available data and standardized experimental protocols, to aid researchers, scientists, and drug development professionals in their material selection process.

Physicochemical Properties: A Foundation for Performance

The length of the alkyl chain in long-chain acrylates is a primary factor influencing their physicochemical properties, which in turn dictates their suitability for various applications. A longer alkyl chain generally leads to increased hydrophobicity and a higher melting point.[1] this compound, with its 17-carbon chain, possesses a unique balance of these properties.

PropertyThis compound (C17)Stearyl Acrylate (C18)Behenyl Acrylate (C22)
Molecular Formula C20H38O2C21H40O2[1]C25H48O2[1]
Molecular Weight ( g/mol ) 310.5[2]324.54[1]380.65[1]
Boiling Point (°C) >174[2]Decomposes[1]455.7±14.0 (Predicted)[1]
Melting Point (°C) < -100[2]32-34[1]45.0 to 49.0[1]
Density (g/cm³ at 25°C) 0.87[2]~0.86~0.86
Glass Transition Temp. (Tg, °C) -72[2]--
Viscosity (mPa·s at 20°C) 11[2]--

Performance Comparison in Key Applications

The distinct properties of this compound translate into specific performance advantages in several applications, most notably as a lubricant additive and in the formulation of drug delivery systems.

Lubricant Performance

Polymers derived from long-chain acrylates are widely used as viscosity index improvers and pour point depressants in lubricating oils. The long alkyl side chains provide solubility in base oils and influence the viscosity-temperature characteristics of the lubricant. One of the key claimed benefits of this compound is its high thickening efficiency compared to other acrylates like 2-ethylhexyl methacrylate (B99206) (2-EHMA), lauryl methacrylate (LMA), and stearyl methacrylate (SMA).[2] While direct quantitative comparisons are limited, the branched structure of some commercial heptadecyl acrylates may contribute to this enhanced performance.

Performance MetricPoly(this compound) (Inferred)Poly(stearyl acrylate)
Thickening Efficiency High (claimed to be higher than SMA)[2]Good
Shear Stability Good (branched structure contributes to stability)[2]Good
Pour Point Depression EffectiveEffective
Solvency in Base Oil High hydrophobicity improves compatibility[2]Good
Drug Delivery Systems

In the realm of drug delivery, long-chain acrylates are utilized to formulate nanoparticles for the controlled release of therapeutic agents.[1] The hydrophobicity of the polymer influences drug loading capacity and the rate of drug release. The longer the alkyl chain, the more hydrophobic the polymer, which generally leads to a slower, more sustained release profile, particularly for lipophilic drugs.[1]

Performance MetricPoly(this compound) (Predicted)Poly(stearyl acrylate) (Inferred)Poly(behenyl acrylate) (Inferred)
Drug Loading Capacity (for lipophilic drugs) GoodGood[1]High[1]
Drug Release Rate Slower than shorter-chain counterpartsFaster than longer-chain counterparts[1]Slower release compared to Stearyl acrylate[1]
Nanoparticle Stability Expected to form stable nanoparticlesForms stable nanoparticles[1]Forms stable nanoparticles[1]
Biocompatibility Generally considered biocompatibleGenerally considered biocompatible[1]Generally considered biocompatible[1]

Experimental Protocols

To facilitate comparative studies, this section outlines key experimental methodologies.

Emulsion Polymerization for Nanoparticle Synthesis

This protocol describes a common method for synthesizing polymer nanoparticles for drug delivery applications.

Materials:

  • Long-chain acrylate monomer (e.g., this compound, stearyl acrylate)

  • Surfactant (e.g., Sodium dodecyl sulfate (B86663) - SDS)

  • Initiator (e.g., Potassium persulfate - KPS)

  • Drug to be encapsulated

  • Deionized water

Procedure:

  • Prepare an aqueous solution of the surfactant.

  • Disperse the long-chain acrylate monomer and the drug in the surfactant solution to form an emulsion.

  • Heat the emulsion to a specific temperature (e.g., 70-80 °C) under an inert atmosphere (e.g., nitrogen).

  • Add the initiator to start the polymerization process.

  • Maintain the reaction for a set period (e.g., 4-6 hours) to allow for complete polymerization.

  • Cool the reaction mixture to room temperature.

  • Purify the nanoparticle suspension by dialysis or centrifugation to remove unreacted monomers, surfactant, and free drug.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Aqueous Surfactant Solution C Form Emulsion A->C B Monomer + Drug B->C D Heat under Inert Atmosphere C->D E Add Initiator D->E F Polymerization E->F G Cool to RT F->G H Dialysis/ Centrifugation G->H I Purified Nanoparticles H->I

Workflow for Nanoparticle Synthesis via Emulsion Polymerization.
In Vitro Drug Release Study

This protocol is used to evaluate the release kinetics of an encapsulated drug from nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at physiological pH (7.4)

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Shaking incubator or water bath at 37°C

Procedure:

  • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a known volume of PBS.

  • Maintain the system at 37°C with continuous agitation.

  • At predetermined time intervals, withdraw a sample of the PBS from the external medium and replace it with an equal volume of fresh PBS.

  • Quantify the amount of drug released into the withdrawn samples using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the cumulative percentage of drug released over time.

G A Drug-loaded Nanoparticles in Dialysis Bag B Immerse in PBS at 37°C A->B C Sample PBS at Time Intervals B->C D Quantify Drug Concentration C->D E Calculate Cumulative Release D->E

Experimental Workflow for In Vitro Drug Release Study.
Evaluation of Lubricant Performance

This protocol outlines the standard tests for evaluating the performance of polymers as lubricant additives.

Materials:

  • Base lubricating oil

  • Polymer additive (e.g., poly(this compound))

  • Viscometer (e.g., capillary or rotational)

  • Pour point testing apparatus

Procedure:

  • Blending: Dissolve the polymer additive in the base oil at various concentrations (e.g., 1%, 2%, 5% w/w).

  • Viscosity Index (VI) Determination (ASTM D2270):

    • Measure the kinematic viscosity of the blended oil at two different temperatures (typically 40°C and 100°C).

    • Calculate the Viscosity Index using the measured viscosities according to the standard formula. A higher VI indicates a smaller change in viscosity with temperature.

  • Pour Point Determination (ASTM D97):

    • Cool the blended oil at a specified rate.

    • Observe the oil's flow characteristics at intervals of 3°C.

    • The pour point is the lowest temperature at which the oil is observed to flow. A lower pour point is desirable for cold-weather applications.

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis A Base Oil C Blended Lubricant A->C B Polymer Additive B->C D Viscosity Measurement (40°C & 100°C) C->D E Pour Point Test C->E F Calculate Viscosity Index (ASTM D2270) D->F G Determine Pour Point (ASTM D97) E->G

Logical Workflow for Lubricant Performance Evaluation.

Conclusion

This compound presents itself as a noteworthy alternative to other long-chain acrylates, offering a unique combination of properties. Its low melting point and high hydrophobicity are advantageous for handling and for applications requiring good oil compatibility.[2] While more direct comparative studies are needed to quantify its performance benefits across all applications, the available information suggests that polymers based on this compound hold significant promise, particularly in the formulation of high-performance lubricants and potentially in creating specialized drug delivery systems. Researchers are encouraged to utilize the provided protocols to conduct their own comparative evaluations to determine the optimal long-chain acrylate for their specific needs.

References

Validating the Structure of Poly(heptadecyl acrylate): A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of polymers. For researchers engaged in the synthesis and application of novel polymers like poly(heptadecyl acrylate), a thorough understanding of its NMR spectral features is crucial for confirming its chemical identity and purity. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of poly(this compound), contrasting it with the closely related poly(octadecyl acrylate). Detailed experimental protocols and a logical workflow for structural validation are also presented to support researchers in their laboratory work.

Comparative Analysis of ¹H and ¹³C NMR Data

The structural similarity between poly(this compound) and poly(octadecyl acrylate) results in very similar NMR spectra. The primary distinction arises from the terminal methyl group of the alkyl side chain. The following tables summarize the expected chemical shifts for poly(this compound) and compare them with the known values for poly(octadecyl acrylate). These estimations are based on established NMR principles for polyacrylates and data from analogous long-chain poly(alkyl acrylates).

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Poly(this compound)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Polymer Backbone
-CH- (backbone)1.80 - 2.50 (broad)40.5 - 42.5
-CH₂- (backbone)1.40 - 1.80 (broad)34.0 - 36.0
Heptadecyl Side Chain
-C(O)O--174.0 - 175.5
-OCH₂-3.90 - 4.10 (triplet)64.0 - 65.0
-OCH₂CH₂ -1.55 - 1.70 (multiplet)28.5 - 29.5
-(CH₂)₁₄-1.20 - 1.40 (broad singlet)29.0 - 30.0
-CH₂ CH₃1.20 - 1.40 (multiplet, overlapping)22.7
-CH₃0.85 - 0.95 (triplet)14.1

Table 2: Comparative NMR Data: Poly(this compound) vs. Poly(octadecyl acrylate)

Feature Poly(this compound) Poly(octadecyl acrylate) Key Distinction
¹H NMR
Backbone Protons (-CH-, -CH₂-)Broad multiplets, ~1.40-2.50 ppmBroad multiplets, ~1.40-2.50 ppmIndistinguishable
-OCH₂- ProtonsTriplet, ~3.90-4.10 ppmTriplet, ~3.90-4.10 ppmIndistinguishable
-(CH₂)n- ProtonsBroad singlet, ~1.20-1.40 ppmBroad singlet, ~1.20-1.40 ppmIndistinguishable
Terminal -CH₃ ProtonsTriplet, ~0.85-0.95 ppmTriplet, ~0.85-0.95 ppmIndistinguishable in standard ¹H NMR
¹³C NMR
Backbone Carbons (-CH-, -CH₂-)~34.0-36.0 and 40.5-42.5 ppm~34.0-36.0 and 40.5-42.5 ppmIndistinguishable
Carbonyl Carbon (-C(O)O-)~174.0-175.5 ppm~174.0-175.5 ppmIndistinguishable
-OCH₂- Carbon~64.0-65.0 ppm~64.0-65.0 ppmIndistinguishable
-(CH₂)n- CarbonsSeries of peaks, ~22.7-30.0 ppmSeries of peaks, ~22.7-32.0 ppmThe -(CH₂)n- region will show slight differences in the integration and potentially subtle shifts for the carbons closest to the terminus.
Terminal -CH₃ Carbon~14.1 ppm~14.1 ppmIndistinguishable

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data for polymer analysis.

1. Sample Preparation

  • Polymer Dissolution: Accurately weigh 20-30 mg of the dry poly(this compound) sample into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6-0.8 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for polyacrylates.

  • Homogenization: Cap the NMR tube and gently agitate or use a vortex mixer to ensure the polymer is fully dissolved. If necessary, gentle heating or sonication can be applied to aid dissolution. Ensure the final solution is homogeneous and free of air bubbles.

2. ¹H NMR Spectroscopy

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

  • Acquisition Parameters:

    • Number of Scans (NS): 16 to 64 scans are generally adequate.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative analysis, a longer delay of 5 times the longest T₁ is recommended.

    • Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.

    • Temperature: Room temperature (298 K) is standard.

3. ¹³C NMR Spectroscopy

  • Instrument: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

  • Acquisition Parameters:

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 2-5 seconds is a good starting point. For quantitative analysis, an inverse-gated decoupling sequence with a longer relaxation delay (e.g., 10-20 seconds) should be employed to suppress the Nuclear Overhauser Effect (NOE).

    • Spectral Width: A spectral width of 200-250 ppm is standard for ¹³C NMR.

    • Temperature: Room temperature (298 K).

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the synthesis and subsequent structural validation of poly(this compound) using NMR spectroscopy.

G cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_validation Structural Validation Monomer This compound Monomer Polymerization Free Radical Polymerization Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., Toluene) Solvent->Polymerization Purification Purification (Precipitation) Polymerization->Purification PHA Poly(this compound) Purification->PHA SamplePrep Sample Preparation (Dissolution in CDCl₃) PHA->SamplePrep PHA->SamplePrep H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR H1_Spectrum ¹H NMR Spectrum H1_NMR->H1_Spectrum C13_Spectrum ¹³C NMR Spectrum C13_NMR->C13_Spectrum H1_Analysis ¹H Peak Integration & Multiplicity Analysis H1_Spectrum->H1_Analysis C13_Analysis ¹³C Chemical Shift Analysis C13_Spectrum->C13_Analysis Comparison Comparison with Expected Structure & Alternatives H1_Analysis->Comparison C13_Analysis->Comparison Validation Structure Validated Comparison->Validation

Caption: Workflow for the synthesis and NMR-based structural validation of poly(this compound).

Comparative Analysis of Heptadecyl Acrylate Copolymers in Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and application of Heptadecyl Acrylate (B77674) (HDA) copolymers. This report details a comparative study of HDA copolymers against other established alternatives in lubricants, coatings, and drug delivery systems, supported by experimental data and protocols.

Heptadecyl acrylate (HDA) is a long-chain alkyl acrylate monomer that, when copolymerized, imparts unique properties such as hydrophobicity, flexibility, and thermal stability to the resulting polymer.[1][2] These characteristics make HDA copolymers promising candidates for a variety of specialized applications. This guide provides an objective comparison of HDA copolymer performance with alternative materials, offering a valuable resource for material selection and development.

Section 1: Application in Lubricants as Pour Point Depressants

Long-chain poly(alkyl acrylate) (PAA) copolymers, including those derived from HDA, are widely utilized as pour point depressants (PPDs) and viscosity index improvers (VIIs) in lubricating oils.[3][4] The long alkyl side chains of the HDA monomer can co-crystallize with the paraffin (B1166041) waxes present in mineral oils, thereby disrupting the formation of a rigid wax network at low temperatures and improving the oil's flowability.[5]

Comparative Performance of Pour Point Depressants

The following table summarizes the typical performance of HDA copolymers in comparison to other common PPDs. The data is a synthesis from various studies on long-chain alkyl acrylate copolymers and other commercial PPDs.

Additive TypeTypical Treat Rate (wt%)Pour Point Depression (°C)Viscosity Index (VI) ImprovementKey AdvantagesKey Disadvantages
This compound (HDA) Copolymers 0.1 - 1.015 - 30GoodGood shear stability, multifunctional (PPD & VII)Performance can be base oil dependent
Ethylene-Vinyl Acetate (EVA) Copolymers 0.1 - 0.510 - 25ModerateCost-effective, widely usedLower thermal stability, can lose effectiveness after shear
Poly(alpha-olefin) (PAO) 1.0 - 5.010 - 20ExcellentHigh thermal and oxidative stability, excellent shear stabilityHigher cost, primarily a viscosity modifier
Styrene-Maleic Anhydride (SMA) Copolymers 0.2 - 1.012 - 28GoodGood dispersancy for soot and sludgeCan be more expensive than EVAs
Experimental Protocols for Lubricant Additive Evaluation

A typical free-radical polymerization method is employed for the synthesis of HDA copolymers.

  • Materials: this compound (HDA), co-monomer (e.g., methyl methacrylate), initiator (e.g., azobisisobutyronitrile - AIBN), and a solvent (e.g., toluene).

  • Procedure:

    • The desired molar ratio of HDA and co-monomer are dissolved in toluene (B28343) in a reaction flask equipped with a condenser, nitrogen inlet, and magnetic stirrer.

    • The solution is purged with nitrogen for 30 minutes to remove dissolved oxygen.

    • The reaction mixture is heated to the desired temperature (typically 70-80 °C).

    • The initiator (AIBN), dissolved in a small amount of toluene, is added to the flask.

    • The polymerization is allowed to proceed for a specified time (e.g., 6-24 hours) under a nitrogen atmosphere.

    • The resulting copolymer is precipitated by pouring the reaction mixture into a non-solvent like methanol, filtered, and dried under vacuum.

Synthesis_Workflow cluster_synthesis Copolymer Synthesis s1 Dissolve Monomers (HDA & Co-monomer) in Toluene s2 Purge with Nitrogen s1->s2 s3 Heat to Reaction Temperature s2->s3 s4 Add Initiator (AIBN) s3->s4 s5 Polymerization s4->s5 s6 Precipitation in Methanol s5->s6 s7 Filtration & Drying s6->s7

Caption: Workflow for the synthesis of HDA copolymers.

The pour point of a lubricating oil is the lowest temperature at which the oil will continue to flow.[6][7][8][9][10]

  • The oil sample containing the PPD is heated to a specified temperature to dissolve any wax crystals.

  • The sample is then cooled at a controlled rate in a cooling bath.

  • At every 3°C interval, the test jar is removed and tilted to observe for any movement of the oil.

  • The pour point is recorded as the lowest temperature at which the oil is observed to flow, plus 3°C.

The viscosity index indicates the effect of temperature on the viscosity of an oil. A higher VI signifies a smaller change in viscosity with temperature.[1][4][11][12][13]

  • The kinematic viscosity of the oil sample with the additive is measured at 40°C and 100°C using a viscometer.

  • The VI is calculated using the measured viscosities and standard tables or formulas provided in the ASTM D2270 standard.

Section 2: Application in Hydrophobic Coatings

The long, hydrophobic heptadecyl chain of HDA makes its copolymers excellent candidates for creating water-repellent and protective coatings on various substrates.[14] These coatings find applications in textiles, electronics, and architectural surfaces.

Comparative Performance of Hydrophobic Coatings
Coating TypeWater Contact Angle (°)Adhesion (ASTM D3359)Key AdvantagesKey Disadvantages
This compound (HDA) Copolymers 100 - 1204B - 5BGood flexibility, tunable propertiesMay require surface preparation for optimal adhesion
Fluoropolymer Coatings (e.g., PTFE) > 1103B - 5BExcellent hydrophobicity and chemical resistanceHigher cost, potential environmental concerns
Silicone-based Coatings 90 - 1104B - 5BGood thermal stability, flexibilityCan be prone to swelling in certain solvents
Wax-based Coatings 95 - 1102B - 4BLow cost, easy to applyLow durability and abrasion resistance
Experimental Protocols for Coating Evaluation

This method quantifies the hydrophobicity of a coated surface.[15][16][17][18][19]

  • A droplet of deionized water of a specific volume is placed on the coated surface.

  • A goniometer is used to measure the angle between the tangent of the droplet at the liquid-solid interface and the solid surface.

  • A higher contact angle indicates greater hydrophobicity.

This test assesses the adhesion of a coating to a substrate.[2][3][20][21][22]

  • A series of cuts are made through the coating to the substrate in a lattice pattern using a sharp blade.

  • A pressure-sensitive tape is applied over the lattice and then rapidly pulled off.

  • The adhesion is rated on a scale from 5B (no detachment) to 0B (more than 65% of the coating detached) by visually inspecting the grid area.

Coating_Evaluation_Workflow cluster_coating Coating Performance Evaluation c1 Apply HDA Copolymer Coating to Substrate c2 Cure Coating c1->c2 c3 Water Contact Angle Measurement c2->c3 c4 Adhesion Test (ASTM D3359) c2->c4

Caption: Workflow for the evaluation of HDA copolymer coatings.

Section 3: Application in Drug Delivery Systems

The amphiphilic nature that can be achieved in HDA copolymers (by copolymerizing with a hydrophilic monomer) makes them suitable for the formation of nanoparticles for controlled drug delivery.[23] The hydrophobic HDA core can encapsulate lipophilic drugs, while a hydrophilic shell can provide stability in aqueous environments.

Comparative Performance of Drug Delivery Nanoparticles
Nanoparticle SystemTypical Drug Encapsulation Efficiency (%)Drug Release ProfileKey AdvantagesKey Disadvantages
This compound (HDA) Copolymers 70 - 90Sustained releaseTunable properties, biocompatiblePotential for initial burst release
Poly(lactic-co-glycolic acid) (PLGA) 60 - 85Tunable (from days to months)Biodegradable, FDA approvedCan lead to acidic microenvironment upon degradation
Liposomes 50 - 95Varies with formulationBiocompatible, can encapsulate both hydrophilic and hydrophobic drugsLower stability, potential for drug leakage
Solid Lipid Nanoparticles (SLNs) 60 - 90Sustained releaseGood biocompatibility and stabilityLower drug loading capacity compared to polymeric nanoparticles
Experimental Protocols for Drug Delivery System Evaluation

This determines the percentage of the initial drug that is successfully encapsulated within the nanoparticles.[][25][26][27][28]

  • Nanoparticles are formulated with a known amount of the drug.

  • The nanoparticles are separated from the unencapsulated drug, typically by centrifugation or filtration.

  • The amount of free drug in the supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • The EE is calculated using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

This study evaluates the rate at which the encapsulated drug is released from the nanoparticles over time.[29][30][31][32][33]

  • A known amount of the drug-loaded nanoparticles is dispersed in a release medium (e.g., phosphate-buffered saline, PBS) that simulates physiological conditions.

  • The dispersion is incubated at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, samples of the release medium are withdrawn and replaced with fresh medium.

  • The concentration of the released drug in the samples is quantified by HPLC or UV-Vis spectroscopy.

  • A cumulative drug release profile is plotted as a function of time.

Drug_Delivery_Evaluation_Workflow cluster_drug Drug Delivery System Evaluation d1 Formulate Drug-Loaded HDA Copolymer Nanoparticles d2 Measure Encapsulation Efficiency (HPLC) d1->d2 d3 Conduct In Vitro Drug Release Study d1->d3 d4 Analyze Drug Release Kinetics d3->d4

Caption: Workflow for evaluating HDA copolymer-based drug delivery systems.

Conclusion

This compound copolymers present a versatile platform for the development of advanced materials for various applications. In the field of lubricants, they offer a competitive alternative to traditional pour point depressants with the added benefit of improving the viscosity index. As hydrophobic coating materials, HDA copolymers provide excellent water repellency and flexibility. In drug delivery, their tunable amphiphilicity allows for the creation of effective nanoparticle-based controlled release systems. While more direct comparative studies with commercial products are needed for a complete performance assessment, the existing data on long-chain alkyl acrylate copolymers strongly supports the potential of HDA copolymers as high-performance materials in these specialized fields. The experimental protocols provided in this guide offer a standardized framework for researchers to conduct further comparative analyses and to optimize HDA copolymer formulations for specific application requirements.

References

Performance Showdown: Heptadecyl Acrylate-Based Lubricants vs. Conventional Oils

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the tribological and thermal properties of heptadecyl acrylate-based lubricants against industry-standard polyalphaolefin (PAO) and mineral oil-based formulations.

In the continuous pursuit of enhanced mechanical efficiency and longevity, the landscape of industrial and automotive lubricants is perpetually evolving. This guide offers a critical evaluation of lubricants formulated with heptadecyl acrylate (B77674), a long-chain acrylic polymer, benchmarked against two of the most prevalent lubricant bases: synthetic polyalphaolefins (PAOs) and conventional mineral oils. This analysis is tailored for researchers, scientists, and formulation experts in the field of tribology and lubricant development, presenting a synthesis of experimental data to inform future research and application.

Executive Summary: Key Performance Metrics

The performance of a lubricant is a multifactorial equation, balancing viscosity stability across a range of temperatures, low-temperature fluidity, and the ability to minimize friction and wear. This compound-based lubricants, often used as viscosity index improvers, demonstrate compelling characteristics. The long alkyl chain of this compound contributes to favorable viscoelastic properties, enhancing the lubricant's performance profile. This guide summarizes the quantitative data from various studies to provide a clear, comparative overview.

Table 1: Viscosity Index and Pour Point Comparison
Lubricant TypeBase OilViscosity Index (VI)Pour Point (°C)
This compound-Based Mineral Oil> 130< -30
Polyalphaolefin (PAO) Synthetic Hydrocarbon120 - 150-70 to -20
Mineral Oil Petroleum-Derived90 - 105-15 to -6

Note: The data for this compound-Based lubricants are representative values for poly(alkyl methacrylate)s with long alkyl chains, as specific data for homopolymers of this compound in direct comparison is limited. The performance is highly dependent on the polymer concentration and the base oil used.

Table 2: Tribological Performance Comparison (Four-Ball and Pin-on-Disk Tests)
Lubricant TypeTest MethodFriction Coefficient (µ)Wear Scar Diameter (mm)
This compound-Based (in PAO) Ball-on-Disc~0.12 (Boundary Lubrication)Not explicitly stated, but reduced friction implies lower wear
Polyalphaolefin (PAO) Ball-on-Disc~0.30 (Boundary Lubrication)Varies with additives
Mineral Oil Four-BallVaries with additivesVaries with additives

Note: The data for this compound-Based lubricant is derived from a study on hyperbranched poly(octadecyl acrylate) in a PAO base oil, which shows a significant reduction in friction compared to the base PAO. Direct comparative data for wear scar diameter under the same conditions was not available in the reviewed literature.

Table 3: Thermal Stability (TGA Onset Decomposition Temperature)
Lubricant TypeOnset Decomposition Temperature (°C)
Poly(alkyl acrylate)s ~250 - 300
Polyalphaolefin (PAO) > 250
Mineral Oil ~200

Note: The thermal stability of poly(alkyl acrylate)s can vary based on the specific monomer and polymer architecture.

Experimental Protocols

To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for the key experiments cited in the performance evaluation of these lubricants.

Viscosity Index (VI) Determination

Standard: ASTM D2270

Methodology:

  • The kinematic viscosity of the lubricant sample is measured at two different temperatures: 40°C and 100°C, using a calibrated glass capillary viscometer.

  • The time taken for a fixed volume of the lubricant to flow under gravity through the capillary is recorded for each temperature.

  • The kinematic viscosity (in centistokes, cSt) is calculated by multiplying the flow time by the viscometer calibration constant.

  • The Viscosity Index is then calculated from the kinematic viscosities at 40°C and 100°C using the empirical formulas provided in the ASTM D2270 standard. A higher VI indicates a smaller change in viscosity with temperature.[1]

Pour Point Determination

Standard: ASTM D97

Methodology:

  • The lubricant sample is heated to a specified temperature to dissolve any wax crystals.

  • The sample is then cooled at a specified rate in a cooling bath.

  • At every 3°C interval, the test jar is removed from the bath and tilted to observe for any movement of the oil's surface.

  • The pour point is the lowest temperature at which the lubricant is observed to flow. The test is concluded when the sample shows no movement when the jar is held horizontally for 5 seconds.[2][3][4][5]

Tribological Testing: Four-Ball Wear Test

Standard: ASTM D4172

Methodology:

  • The four-ball tester consists of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load.

  • The lubricant sample is added to the cup, completely immersing the three stationary balls.

  • The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) under a specific load (e.g., 40 kgf) and temperature (e.g., 75°C).

  • After the test, the three stationary balls are cleaned, and the diameter of the wear scars formed on their surfaces is measured using a microscope.

  • The average wear scar diameter is reported as a measure of the lubricant's anti-wear properties.[1][6][7][8][9][10]

Tribological Testing: Pin-on-Disk Test

Standard: ASTM G99

Methodology:

  • A stationary pin (or ball) is brought into contact with a rotating disk under a specific normal load.

  • The lubricant to be tested is applied to the surface of the disk.

  • The disk rotates at a constant speed for a predetermined duration or sliding distance.

  • The frictional force between the pin and the disk is continuously measured by a load cell, and the coefficient of friction is calculated.

  • After the test, the wear on both the pin and the disk can be quantified by measuring the volume of material lost, typically through profilometry of the wear track.[4][11][12][13]

Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

Methodology:

  • A small, precisely weighed sample of the lubricant is placed in a TGA furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air).

  • The weight of the sample is continuously monitored as the temperature increases.

  • The TGA curve plots the percentage of weight loss versus temperature.

  • The onset of decomposition is identified as the temperature at which significant weight loss begins, indicating the thermal stability of the lubricant.[2][14][15]

Visualizing Experimental Workflows

To further elucidate the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the key performance evaluation tests.

Viscosity_Index_Workflow cluster_prep Sample Preparation cluster_measurement Viscosity Measurement cluster_calculation Calculation cluster_result Result A Lubricant Sample B Measure Kinematic Viscosity at 40°C A->B ASTM D445 C Measure Kinematic Viscosity at 100°C A->C ASTM D445 D Calculate Viscosity Index (VI) using ASTM D2270 Formula B->D C->D E VI Value D->E Four_Ball_Wear_Test_Workflow cluster_setup Test Setup cluster_test Testing cluster_analysis Analysis cluster_result Result A Clean & Assemble Three Stationary Balls B Add Lubricant Sample A->B C Position Rotating Ball B->C D Apply Load, Speed, & Temperature (e.g., 40kg, 1200rpm, 75°C) C->D E Run Test for Specified Duration (e.g., 60 min) D->E F Clean Stationary Balls E->F G Measure Wear Scar Diameter with Microscope F->G H Average Wear Scar Diameter (mm) G->H Thermal_Stability_TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_result Result A Weigh Lubricant Sample B Place Sample in TGA Furnace A->B C Heat at a Constant Rate in Controlled Atmosphere B->C D Continuously Monitor Weight Loss C->D E TGA Curve (Weight % vs. Temp) & Onset Decomposition Temp. D->E

References

Heptadecyl Acrylate Copolymers vs. Commercial Adhesives: A Comparative Guide to Adhesion Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate adhesive is critical for a multitude of applications, from transdermal patches to medical device assembly. This guide provides a comparative analysis of the adhesion properties of custom-synthesized Heptadecyl Acrylate (B77674) (HDA) copolymers and commercially available pressure-sensitive adhesives (PSAs). The data presented is based on published experimental findings and standardized testing methodologies to ensure objective comparison.

Executive Summary

Heptadecyl acrylate, a long-chain alkyl acrylate, can be copolymerized to create pressure-sensitive adhesives with tunable properties. The long alkyl chain of HDA is expected to impart low surface energy and good tackiness. This guide compares the adhesion performance of a representative HDA copolymer, based on data from similar long-chain alkyl acrylate systems, with established commercial acrylic adhesives from leading manufacturers such as 3M and Avery Dennison. The comparison focuses on three key adhesion parameters: peel strength, shear strength, and loop tack.

Data Presentation: Adhesion Properties

The following table summarizes the quantitative adhesion data for a representative this compound copolymer and selected commercial adhesives. It is important to note that the HDA copolymer data is extrapolated from studies on structurally similar long-chain acrylates, such as 2-ethylhexyl acrylate (2-EHA), and serves as a representative baseline for a typical HDA-based PSA.[1][2] Commercial adhesive data is sourced from technical data sheets.

Adhesive TypePeel Strength (N/25 mm)Shear Strength (Hours)Loop Tack (N/25 mm)
This compound (HDA) Copolymer (Representative) 15 - 25> 7210 - 20
3M™ VHB™ Tape 4945 ~27> 10,000Not specified
3M™ VHB™ Tape 4905/4910 ~21 - 26> 10,000Not specified
Avery Dennison™ FT 8388 ~14> 500Not specified
Avery Dennison™ FT 2020 ~27.5Not specified~12.8

Note: The performance of HDA copolymers can be tailored by adjusting comonomer ratios and polymer molecular weight.

Discussion of Adhesion Properties

Peel Strength: This property measures the force required to remove an adhesive from a substrate at a specified angle and rate. The representative HDA copolymer exhibits peel strength in a range that is competitive with high-performance commercial tapes like the 3M VHB™ series.[3][4] The ability to tune the peel strength of HDA copolymers by altering the monomer composition allows for customization for specific applications, a key advantage for research and development.

Shear Strength: Shear strength indicates an adhesive's ability to resist static forces applied in the same plane as the adhesive. The representative HDA copolymer, like many acrylic PSAs, can be formulated to exhibit high shear strength, suitable for applications requiring long-term bonding and load-bearing capabilities.[1] The 3M VHB™ tapes are particularly known for their exceptional shear strength.[4][5]

Loop Tack: Loop tack measures the initial adhesion of a PSA upon light contact with a surface. The long, flexible alkyl chain of this compound is expected to contribute to good "quick stick" or tack. The representative data suggests that HDA copolymers can achieve high tack values, which is advantageous in applications requiring rapid bonding.[1]

Experimental Protocols

The adhesion data presented in this guide is based on standardized test methods to ensure comparability. The following are detailed methodologies for the key experiments cited.

180° Peel Adhesion Test (ASTM D3330/D3330M)

This test measures the force required to peel a pressure-sensitive tape from a standard test panel at a 180° angle.

  • Specimen Preparation: A strip of the adhesive tape of a specified width (typically 25 mm) is applied to a clean, standard test panel (e.g., stainless steel) using a controlled weight roller to ensure uniform contact.

  • Test Procedure:

    • The free end of the tape is doubled back on itself at a 180° angle.

    • The test panel is clamped into the lower jaw of a tensile testing machine, and the free end of the tape is clamped into the upper jaw.

    • The upper jaw moves upwards at a constant speed (typically 300 mm/min), peeling the tape from the panel.

    • The force required to peel the tape is recorded.

  • Data Reported: The average peel force is reported in Newtons per 25 mm (N/25 mm).

Static Shear Strength Test (ASTM D3654/D3654M)

This test determines the ability of a pressure-sensitive tape to remain adhered under a constant load applied parallel to the surface of the tape and substrate.

  • Specimen Preparation: A strip of tape is applied to a standard test panel, with a specified overlapping area (e.g., 25 mm x 25 mm). A roller is used to apply the tape with a consistent pressure.

  • Test Procedure:

    • The test panel is mounted vertically in a test stand.

    • A standard weight (e.g., 1 kg) is attached to the free end of the tape.

    • The time it takes for the tape to fail and separate from the test panel is recorded.

  • Data Reported: The shear strength is reported as the time to failure in minutes or hours.

Loop Tack Test (ASTM D6195)

This test measures the initial tack of a pressure-sensitive adhesive with a short contact time and light pressure.

  • Specimen Preparation: A strip of adhesive tape is formed into a loop with the adhesive side facing outwards.

  • Test Procedure:

    • The loop is attached to the probe of a tensile testing machine.

    • The loop is brought into contact with a standard test surface (e.g., stainless steel) at a controlled rate.

    • After a very brief dwell time (typically less than a second), the loop is pulled away from the surface at a constant speed.

    • The maximum force required to separate the loop from the surface is recorded.

  • Data Reported: The loop tack is reported in Newtons (N) or Newtons per 25 mm (N/25 mm).

Mandatory Visualizations

Synthesis of this compound (HDA) Copolymer

The following diagram illustrates a typical free-radical polymerization process for synthesizing an HDA-based pressure-sensitive adhesive.

G cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product HDA This compound (HDA) (Monomer) Reactor Reactor Vessel (Inert Atmosphere, Controlled Temperature) HDA->Reactor CoMonomer Co-monomer (e.g., Acrylic Acid) CoMonomer->Reactor Initiator Initiator (e.g., AIBN) Initiator->Reactor Solvent Solvent (e.g., Ethyl Acetate) Solvent->Reactor Polymerization Free-Radical Polymerization Reactor->Polymerization Heating HDACopolymer HDA Copolymer Solution Polymerization->HDACopolymer Yields

Caption: Synthesis workflow for HDA copolymer PSA.

Experimental Workflow for Adhesion Testing

This diagram outlines the logical flow of the experimental procedures for evaluating the adhesion properties of a pressure-sensitive adhesive.

G start Adhesive Sample Preparation peel_test 180° Peel Adhesion Test (ASTM D3330) start->peel_test shear_test Static Shear Strength Test (ASTM D3654) start->shear_test tack_test Loop Tack Test (ASTM D6195) start->tack_test peel_data Peel Strength Data (N/25 mm) peel_test->peel_data shear_data Shear Strength Data (Hours) shear_test->shear_data tack_data Loop Tack Data (N/25 mm) tack_test->tack_data analysis Comparative Analysis peel_data->analysis shear_data->analysis tack_data->analysis

Caption: Workflow for PSA adhesion property testing.

Conclusion

This compound copolymers present a versatile platform for creating pressure-sensitive adhesives with a desirable balance of peel strength, shear strength, and tackiness. The performance of these custom-synthesized adhesives can be comparable to and, in some aspects, tailored to outperform commercial offerings for specific research and development applications. The ability to control the polymer architecture and composition provides a significant advantage in designing adhesives for novel drug delivery systems and specialized medical devices where off-the-shelf products may not be optimal. Further research into the specific formulation of HDA copolymers will undoubtedly expand their application in the scientific and medical fields.

References

A Comparative Guide to Gas Chromatography Methods for Residual Heptadecyl Acrylate Monomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of residual monomers, such as heptadecyl acrylate (B77674), in polymeric materials is a critical aspect of quality control and safety assessment. The presence of unreacted monomers can influence the physicochemical properties of the polymer and may pose a toxicological risk. This guide provides a comparative overview of common analytical techniques for the determination of residual heptadecyl acrylate, with a primary focus on gas chromatography (GC) methods. Alternative methods, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are also discussed to provide a comprehensive evaluation of available analytical strategies.

Comparison of Analytical Methods

Several analytical techniques can be employed to quantify residual this compound in polymer samples. The choice of method often depends on factors such as the required sensitivity, the nature of the polymer matrix, and the available instrumentation. The most prevalent methods include Gas Chromatography with Flame Ionization Detection (GC-FID), Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1]

Table 1: Comparison of Analytical Methods for Residual Acrylate Monomer Analysis

ParameterGC-FIDHeadspace GC-MSHPLC-UVNMR Spectroscopy
Principle Separation of volatile compounds followed by detection based on the ionization of analytes in a hydrogen flame.[2]Analysis of volatile and semi-volatile compounds in the vapor phase above a sample, with mass spectrometry for identification and quantification.[3]Separation of compounds in a liquid phase based on their interaction with a stationary phase, with detection by UV absorbance.[4]Quantification based on the nuclear magnetic resonance of atomic nuclei in a magnetic field, providing structural and quantitative information.[5]
Sample Preparation Typically requires dissolution of the polymer and extraction of the monomer.[2]Minimal sample preparation; the sample is placed in a sealed vial and heated.[6]Dissolution of the polymer, may require filtration.[4]Dissolution of the polymer in a suitable deuterated solvent.[7]
Limit of Detection (LOD) ~0.001% w/w[8]0.069 - 0.096 mg/kg[9]~1.7 µg/mL (for acrylic acid)[10]Generally less sensitive than GC methods.[5]
Limit of Quantitation (LOQ) ~0.003% w/w[8]0.23 - 0.32 mg/kg[9]~2.8 µg/mL (for acrylic acid)[10]Higher than GC methods.[5]
Linearity (R²) >0.99[8]>0.99[9]>0.999[11]Good linearity can be achieved.
Precision (%RSD) <10%[8]<7.2%[9]1.6% to 5.2%[11]High precision is achievable.
Accuracy (Recovery %) >85%[8]96.0% to 104.6%[9]85.4% to 110.7%[11]High accuracy is achievable.
Selectivity Good for volatile compounds.High, due to mass spectral data.[2]Good, dependent on chromatographic separation.Excellent for structural elucidation.
Advantages Robust, cost-effective, high sensitivity.[2]High sensitivity and selectivity, minimal sample preparation.[1]Suitable for non-volatile or high molecular weight monomers.[5]Non-destructive, provides structural information, no extraction needed.[5]
Disadvantages Requires derivatization for non-volatile monomers, potential for matrix interference.[2]Limited to volatile and semi-volatile analytes.This compound lacks a strong chromophore, requiring low wavelength detection.[1]Lower sensitivity compared to GC, requires more expensive instrumentation and deuterated solvents.[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is a robust and widely used technique for the quantification of volatile residual monomers.

a) Sample Preparation (Solvent Extraction)

  • Weigh approximately 1 gram of the polymer sample into a vial.

  • Add a known volume of a suitable solvent (e.g., acetone, methanol) to dissolve the polymer.[12]

  • Add an internal standard (e.g., isobutyl acrylate) for improved quantification accuracy.[12]

  • Agitate the mixture until the polymer is completely dissolved.

  • If necessary, precipitate the polymer by adding a non-solvent and centrifuge to separate the liquid extract containing the monomer.[1]

  • Transfer the supernatant to a GC vial for analysis.

b) GC-FID Conditions

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).[1]

  • Column: A capillary column suitable for acrylate analysis, such as a DB-5 (30m x 0.25mm x 0.25µm) or TM-FFAP (30m x 0.32mm x 0.5µm).[1][12]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 10 mL/min).[1]

  • Injector Temperature: 250 °C.[12]

  • Detector Temperature: 275 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 5 minutes.

    • Ramp: Increase at 10 °C/min to 200 °C, hold for 2 minutes.[1]

  • Injection Volume: 1 µL.

  • Quantification: Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS)

This technique is highly sensitive and selective, requiring minimal sample preparation, making it ideal for trace-level analysis.[1]

a) Sample Preparation

  • Weigh a small amount of the polymer sample (e.g., 100 mg) directly into a headspace vial.[3]

  • Seal the vial tightly with a septum and cap.

b) Headspace GC-MS Conditions

  • Instrument: Headspace autosampler coupled to a GC-MS system.

  • Headspace Parameters:

    • Oven Temperature: 100 °C.[13]

    • Equilibration Time: 30 minutes.[13]

  • GC Column: DB-WAX (30 m x 0.25 mm x 0.25 µm).[13]

  • Carrier Gas: Helium.

  • Oven Temperature Program: Optimized to separate this compound from other volatile components.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification: An internal standard method is typically used for quantification.[13] A calibration curve is generated by analyzing standards of known concentrations.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a suitable alternative for the analysis of less volatile or high molecular weight monomers.[5]

a) Sample Preparation

  • Dissolve the polymer sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF).[4]

  • Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Transfer the filtrate to an HPLC vial.

b) HPLC-UV Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: A reverse-phase column, such as a Newcrom R1.[14]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.[14]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm, as this compound does not have a strong chromophore.[1]

  • Injection Volume: 10-20 µL.

  • Quantification: Prepare calibration standards of this compound in the mobile phase or the sample solvent. Construct a calibration curve and determine the concentration of this compound in the sample.

Workflow and Process Diagrams

To visualize the analytical workflows, the following diagrams are provided in the DOT language.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Polymer Sample Dissolution Dissolution in Solvent (+ Internal Standard) Sample->Dissolution Extraction Monomer Extraction (e.g., Precipitation/Centrifugation) Dissolution->Extraction GC_Vial Transfer to GC Vial Extraction->GC_Vial Injection Injection into GC GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection FID/MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantification using Calibration Curve Chromatogram->Quantification Result Report Residual Monomer Concentration Quantification->Result

Caption: General workflow for residual monomer analysis by GC.

Method_Comparison_Logic cluster_criteria Decision Criteria cluster_methods Analytical Methods cluster_recommendation Primary Recommendation Analyte_Volatility Analyte Volatility GC_FID GC-FID Analyte_Volatility->GC_FID High Headspace_GC_MS Headspace GC-MS Analyte_Volatility->Headspace_GC_MS High HPLC_UV HPLC-UV Analyte_Volatility->HPLC_UV Low to High NMR NMR Analyte_Volatility->NMR Any Required_Sensitivity Required Sensitivity Required_Sensitivity->GC_FID High Required_Sensitivity->Headspace_GC_MS Very High Required_Sensitivity->NMR Low Matrix_Complexity Matrix Complexity Matrix_Complexity->GC_FID Low to Moderate Matrix_Complexity->Headspace_GC_MS High Matrix_Complexity->HPLC_UV Moderate to High Matrix_Complexity->NMR Low to Moderate Instrument_Availability Instrument Availability Instrument_Availability->GC_FID Instrument_Availability->Headspace_GC_MS Instrument_Availability->HPLC_UV Instrument_Availability->NMR Recommendation Select Optimal Method GC_FID->Recommendation Headspace_GC_MS->Recommendation HPLC_UV->Recommendation NMR->Recommendation Required_sensitivity Required_sensitivity Required_sensitivity->HPLC_UV Moderate

Caption: Logical guide for selecting an analytical method.

References

Benchmarking Heptadecyl Acrylate: A Comparative Guide to Performance in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptadecyl acrylate (B77674) (HDA), a long-chain alkyl acrylate, is a versatile monomer used in the synthesis of polymers for a range of specialized applications, from advanced coatings and adhesives to novel drug delivery systems. Its extended seventeen-carbon alkyl chain imparts significant hydrophobicity and flexibility to polymer formulations. This guide provides an objective comparison of Heptadecyl acrylate's performance against industry-standard alternatives, supported by established experimental data for long-chain acrylates and standardized testing protocols.

Physicochemical Properties: Foundation of Performance

The performance of an acrylate monomer is fundamentally linked to its physicochemical properties. The long alkyl chain of this compound influences its solubility, melting point, and glass transition temperature, which in turn dictate the characteristics of the resulting polymer.

PropertyThis compound (C17A)Stearyl Acrylate (C18A) - Industry StandardBehenyl Acrylate (C22A) - Industry StandardReference
Molecular Formula C20H38O2C21H40O2C25H48O2[1][2]
Molecular Weight 310.5 g/mol 324.54 g/mol 380.65 g/mol [1][2]
Appearance Clear, colorless liquidWhite waxy solid or clear liquidSolid[1][2]
Density 0.87 g/cm³ at 25 °C--[1]
Boiling Point >174 °CDecomposes455.7±14.0 °C (Predicted)[1][2]
Melting Point < -100 °C32-34 °C45.0 to 49.0 °C[1][2]
Glass Transition (Tg) -72 °C--[1]
Viscosity 11 mPa·s--[1]

Performance in Key Applications: A Comparative Analysis

While direct, quantitative head-to-head performance data for this compound is limited in publicly available literature, its performance can be reliably inferred based on structure-property relationships established for long-chain acrylates.[2] The length of the alkyl chain is a critical determinant of performance.[3]

Coatings and Adhesives

In coatings and adhesives, the long alkyl chain of this compound is expected to enhance hydrophobicity, flexibility, and adhesion.[1][4]

Performance MetricExpected Performance of this compoundIndustry Standard Performance (e.g., Stearyl Acrylate)
Adhesion HighHigh
Water Resistance ExcellentExcellent
Flexibility HighHigh
Chemical Resistance GoodGood
Tack (Adhesives) ModerateModerate to High
Peel Strength HighHigh
Shear Strength ModerateModerate
Drug Delivery Systems

In the realm of drug delivery, long-chain acrylates are employed to formulate nanoparticles for controlled release applications.[2] The hydrophobicity of the polymer is a key factor in drug encapsulation and release kinetics.

Performance MetricExpected Performance of this compoundIndustry Standard Performance (e.g., Stearyl, Behenyl Acrylate)
Drug Loading Capacity Good for lipophilic drugsHigh for lipophilic drugs (increases with chain length)
Drug Release Rate Faster release than longer-chain acrylatesSlower, more sustained release with increasing chain length
Nanoparticle Stability Forms stable nanoparticlesForms stable nanoparticles

Experimental Protocols

To facilitate direct comparison, the following are detailed methodologies for key experiments based on industry standards.

Adhesion Testing for Coatings (ASTM D3359)
  • Objective: To assess the adhesion of coating films to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film.

  • Methodology:

    • Apply the acrylate-based coating to a clean, dry substrate and cure according to specified conditions.

    • Make a series of parallel cuts through the coating to the substrate using a sharp cutting tool.

    • Make a second series of cuts perpendicular to the first to create a cross-hatch pattern.

    • Apply a specified pressure-sensitive tape over the cross-hatched area.

    • Smooth the tape into place, ensuring good contact with the coating.

    • Rapidly pull the tape off at a 180° angle.

    • Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM scale (5B: no peeling or removal, to 0B: severe peeling).

Peel Adhesion of Pressure-Sensitive Tapes (ASTM D3330/D3330M)
  • Objective: To measure the force required to peel a pressure-sensitive adhesive from a standard test panel at a specified angle and speed.

  • Methodology:

    • Prepare a test specimen by applying a strip of the acrylate-based adhesive to a standard stainless steel panel.

    • Dwell for a specified time under controlled temperature and humidity.

    • Mount the test panel in a tensile testing machine.

    • Peel the tape from the panel at a 180° angle at a constant rate of speed.

    • Record the force required to peel the tape. The result is typically expressed in Newtons per 25 mm.

In Vitro Drug Release from Nanoparticles (Dialysis Method)
  • Objective: To determine the rate of release of an encapsulated drug from acrylate-based nanoparticles in a simulated physiological environment.

  • Methodology:

    • Prepare drug-loaded nanoparticles by a suitable method (e.g., nanoprecipitation or emulsion polymerization).

    • Isolate and purify the nanoparticles to remove any unencapsulated drug.

    • Disperse a known quantity of the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) within a dialysis bag of a specific molecular weight cut-off.

    • Place the dialysis bag in a larger volume of the same release medium, maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the external release medium and replace with fresh medium.

    • Quantify the amount of drug released into the aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the cumulative percentage of drug released over time.

Visualizing Relationships and Workflows

To better understand the interplay of factors influencing this compound's performance and the typical experimental process, the following diagrams are provided.

StructurePropertyPerformance cluster_0 Monomer Structure cluster_1 Physicochemical Properties cluster_2 Performance in Application This compound This compound Hydrophobicity Hydrophobicity This compound->Hydrophobicity Flexibility Flexibility This compound->Flexibility Tg Glass Transition (Tg) This compound->Tg Water Resistance Water Resistance Hydrophobicity->Water Resistance Drug Release Rate Drug Release Rate Hydrophobicity->Drug Release Rate Adhesion Adhesion Flexibility->Adhesion Tg->Adhesion

Caption: Structure-Property-Performance relationship for this compound.

ExperimentalWorkflow cluster_0 Preparation cluster_1 Performance Testing cluster_2 Analysis Polymerization Polymer Synthesis (this compound + Comonomers) Formulation Formulation (e.g., Coating, Adhesive, Nanoparticles) Polymerization->Formulation Adhesion_Test Adhesion Test (ASTM D3359) Formulation->Adhesion_Test Peel_Test Peel Test (ASTM D3330) Formulation->Peel_Test Drug_Release Drug Release Study Formulation->Drug_Release Data_Collection Data Collection Adhesion_Test->Data_Collection Peel_Test->Data_Collection Drug_Release->Data_Collection Comparative_Analysis Comparative Analysis vs. Standards Data_Collection->Comparative_Analysis

Caption: A typical experimental workflow for performance benchmarking.

References

Safety Operating Guide

Proper Disposal of Heptadecyl Acrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Heptadecyl Acrylate (B77674), a monofunctional monomer used in polymer synthesis. Adherence to these procedures is critical to mitigate risks and ensure environmental responsibility.

Key Safety and Hazard Information

Heptadecyl acrylate is classified as a substance that can cause skin irritation, serious eye irritation, and may trigger an allergic skin reaction or respiratory irritation.[1] It is also toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE), including protective gloves and eye or face protection, must be worn when handling this chemical.[1]

Quantitative Data

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValueSource
Molecular Formula C20H38O2[2]
Molar Mass 310.5 g/mol [2][3]
Appearance Clear, colorless liquid[3]
Density 0.87 g/cm³ at 25 °C[3]
Boiling Point >174 °C[3]
Flash Point 173.5 °C (closed cup)[4]
Glass Transition (Tg) -72 °C[3]
Vapor Pressure 0.000125 hPa at 32 °C[3]

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Methodology for Spill Cleanup:

  • Ensure adequate ventilation in the affected area.

  • Wear appropriate personal protective equipment (PPE) , including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[1]

  • Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[5]

  • For large spills , pump the product off if possible.[6] Spills should be contained, solidified, and placed in suitable containers for disposal.[1][6]

  • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and tightly closed container for disposal.[6][7]

  • Clean the contaminated area thoroughly with water and detergents, ensuring compliance with environmental regulations.[1]

  • Dispose of the contaminated material and cleaning supplies as hazardous waste in accordance with local, state, and federal regulations.[1][6]

Disposal Procedures

The disposal of this compound and its containers must be handled as hazardous waste.

Step-by-Step Disposal Plan:

  • Waste Collection: Collect waste this compound in a designated, properly labeled, and tightly closed container.[1][8] The container should be compatible with the chemical.

  • Storage: Store the waste container in a well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[1][6]

  • Regulatory Compliance: Dispose of the contents and the container at a hazardous or special waste collection point in accordance with all applicable national, state, and local regulations.[1][6] Do not release into the environment.[4][6]

  • Container Disposal: Empty containers should be disposed of according to official regulations.[6] Do not reuse empty containers for other purposes.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste in a Designated, Labeled Container A->B C Store Container in a Well-Ventilated Area Away from Ignition Sources B->C D Transport to a Hazardous Waste Collection Facility C->D E Dispose of According to Local, State, & Federal Regulations D->E S1 Spill Occurs S1->A Initiate Response S2 Contain Spill with Inert Absorbent Material S1->S2 S3 Collect Absorbed Material in a Labeled Container S2->S3 S4 Clean & Decontaminate Spill Area S3->S4 S5 Dispose of Contaminated Material as Hazardous Waste S4->S5 S5->D

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using for the most detailed and up-to-date information.

References

Personal protective equipment for handling Heptadecyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Heptadecyl Acrylate

This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal procedures.

This compound is classified as a substance that can cause skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[1] It is also toxic to aquatic life with long-lasting effects.[1] Adherence to proper safety measures is critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE based on the Safety Data Sheet (SDS).

Body Part Equipment Specification & Notes
Hands Chemical Resistant GlovesRecommended material for short-term contact is butyl rubber with a 0.7 mm coating thickness, providing a permeation time of over 30 minutes.[1] Always inspect gloves for deterioration before use.[2] Avoid natural rubber and PVC gloves.[2]
Eyes/Face Safety Goggles or Face ShieldWear tightly fitting safety goggles with side-shields or a full-face shield.[1][3]
Body Protective ClothingA lab coat, apron, or a chemical-protection suit should be worn.[1] Closed work clothing is required.[1][4] Long sleeves and pants should be worn.[2]
Respiratory Respiratory ProtectionUse only in a well-ventilated area. If ventilation is inadequate or if mists/vapors are generated, wear a gas filter respirator for organic compounds (e.g., EN 14387 Type A).[1]
Emergency First-Aid Procedures

Immediate action is required in case of accidental exposure. First-aid personnel should be aware of their own safety.[1]

Exposure Route Immediate Action
Inhalation Move the individual to fresh air and keep them calm. Seek medical attention immediately.[1][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[5][6] If skin irritation or a rash occurs, seek medical attention.[5][6]
Eye Contact Rinse cautiously and thoroughly with water for at least 15 minutes, keeping the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Consult an eye specialist immediately.[1][4]
Ingestion Immediately rinse the mouth and then drink 200-300 ml of water. Do not induce vomiting. Seek immediate medical attention.[1][4]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1][4]

    • Inspect all required PPE for integrity before use.

    • Keep away from all sources of ignition, including heat, sparks, and open flames.[1][5]

    • Properly ground all transfer equipment to prevent electrostatic discharge.[1][5]

  • Handling:

    • Avoid all direct contact with the substance.[1][5]

    • Avoid breathing in mists, vapors, or spray.[1][5] Aerosol formation should be avoided.[1]

    • Wear the specified PPE throughout the handling process.

    • Use antistatic tools when handling the substance.[4][5]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[5][6]

    • Decontaminate the work area. Clean contaminated floors and objects thoroughly with water and detergents, observing environmental regulations.[1][5]

    • Remove and properly store or dispose of contaminated clothing. Contaminated work clothing should not be allowed out of the workplace.[5][6]

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][7]

  • The storage temperature must not exceed 35°C.[6][7] Under these conditions, the expected storage stability is one year.[7]

  • The product must be stored under air, never under inert gases, as oxygen is required for the stabilizer to function effectively.[7]

  • Protect from heat, UV light, and other high-energy radiation.[5][6]

  • The preferred material for storage tanks and pipes (B44673) is stainless steel.[7][8]

Disposal:

  • Dispose of contents and containers at a hazardous or special waste collection point in accordance with local, state, and federal regulations.[1][5]

  • Do not allow the product to be released into the environment.[1][5]

  • For spills, contain the substance, solidify it if possible, and place it in suitable, tightly closed containers for disposal.[1][5] Large spills should be pumped off.[1][5]

G Workflow for Safe Handling of this compound cluster_prep 1. PREPARATION cluster_handle 2. HANDLING cluster_after 3. POST-HANDLING & DISPOSAL A Review SDS B Ensure Proper Ventilation A->B C Inspect & Don PPE B->C D Ground Equipment C->D E Avoid Direct Contact D->E PROCEED F Avoid Inhaling Vapors E->F G Use Antistatic Tools F->G H Decontaminate Area G->H COMPLETE I Store in Ventilated Area (<35°C, Under Air) H->I J Dispose as Hazardous Waste I->J

References

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